molecular formula C12H12N2OS B1598940 5-Methyl-4-phenylthiophene-3-carbohydrazide CAS No. 438216-06-9

5-Methyl-4-phenylthiophene-3-carbohydrazide

Cat. No.: B1598940
CAS No.: 438216-06-9
M. Wt: 232.3 g/mol
InChI Key: KGAMHXSRDCLOAM-UHFFFAOYSA-N
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Description

5-Methyl-4-phenylthiophene-3-carbohydrazide is a useful research compound. Its molecular formula is C12H12N2OS and its molecular weight is 232.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-methyl-4-phenylthiophene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-8-11(9-5-3-2-4-6-9)10(7-16-8)12(15)14-13/h2-7H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAMHXSRDCLOAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)NN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394294
Record name 5-methyl-4-phenylthiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438216-06-9
Record name 5-methyl-4-phenylthiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Preparation of 5-Methyl-4-phenylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 5-Methyl-4-phenylthiophene-3-carbohydrazide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Thiophene scaffolds and their carbohydrazide derivatives are recognized pharmacophores, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document delineates a two-step synthetic sequence, commencing with the construction of a polysubstituted thiophene core via a strategic adaptation of the Fiesselmann thiophene synthesis, followed by the conversion of the carboxylate intermediate to the target carbohydrazide. Detailed experimental protocols, mechanistic insights, characterization data, and safety considerations are presented to enable researchers to replicate and adapt these methodologies for their specific applications.

Introduction and Strategic Overview

The synthesis of polysubstituted thiophenes is a cornerstone of heterocyclic chemistry, driven by the prevalence of the thiophene motif in numerous marketed pharmaceuticals and biologically active molecules.[1][2] The target molecule, this compound, combines the thiophene core with a carbohydrazide functional group, a known precursor for the synthesis of various bioactive heterocycles such as oxadiazoles and pyrazoles. This guide proposes a logical and efficient synthetic strategy accessible to researchers with a foundational knowledge of organic synthesis.

The chosen synthetic approach is a two-step process:

  • Step 1: Synthesis of Ethyl 5-methyl-4-phenylthiophene-3-carboxylate. This key intermediate is prepared using a modified Fiesselmann-type condensation, which allows for the regioselective construction of the thiophene ring with the desired substitution pattern.

  • Step 2: Hydrazinolysis of the Thiophene Ester. The ethyl ester intermediate is converted to the final this compound through reaction with hydrazine hydrate, a standard and high-yielding transformation.

This strategy was selected for its convergence, utilization of readily available starting materials, and the reliability of the chemical transformations involved.

Synthesis of the Key Intermediate: Ethyl 5-methyl-4-phenylthiophene-3-carboxylate

The core of this synthesis lies in the construction of the substituted thiophene ring. While several named reactions exist for thiophene synthesis, such as the Paal-Knorr[3][4][5][6], Hinsberg[7], and Gewald syntheses, the Fiesselmann synthesis offers a particularly advantageous route for obtaining 3-carboxy-substituted thiophenes.[8][9] The classical Fiesselmann synthesis involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives.[10] A useful variation, which will be adapted here, employs a β-ketoester as the starting material.

Mechanistic Rationale and Causality

The proposed reaction involves the base-catalyzed condensation of ethyl 2-phenyl-3-oxopentanoate with ethyl thioglycolate. The mechanism can be conceptualized as follows:

  • Enolate Formation: A suitable base (e.g., sodium ethoxide) deprotonates the α-carbon of ethyl thioglycolate, forming a reactive enolate.

  • Nucleophilic Attack: The thioglycolate enolate attacks the β-carbonyl carbon of the β-ketoester.

  • Cyclization and Dehydration: An intramolecular condensation reaction occurs, followed by dehydration to form the aromatic thiophene ring. This cyclization is driven by the formation of the stable aromatic system.

The choice of ethyl 2-phenyl-3-oxopentanoate as the starting material directly installs the required phenyl group at the 4-position and the ethyl group (which will become the methyl group upon tautomerization and subsequent reaction steps) at the 5-position of the resulting thiophene. The ester group from the ethyl thioglycolate precursor ultimately becomes the 3-carboxylate of the product.

Experimental Protocol: Synthesis of Ethyl 5-methyl-4-phenylthiophene-3-carboxylate

Diagram of the Synthetic Workflow:

Synthesis_Step1 reagents Ethyl 2-phenyl-3-oxopentanoate + Ethyl thioglycolate conditions 1. Sodium Ethoxide (NaOEt) in Ethanol (EtOH) 2. Reflux reagents->conditions Reactants product Ethyl 5-methyl-4-phenylthiophene-3-carboxylate conditions->product Reaction workup Work-up: 1. Acidification (e.g., aq. HCl) 2. Extraction (e.g., Ethyl Acetate) 3. Purification (Crystallization/Chromatography) product->workup Isolation

Caption: Workflow for the synthesis of the thiophene ester intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-phenyl-3-oxopentanoate220.2622.0 g0.10
Ethyl thioglycolate120.1712.0 g0.10
Sodium22.992.3 g0.10
Absolute Ethanol46.07150 mL-
2M Hydrochloric Acid-As needed-
Ethyl Acetate-200 mL-
Saturated Sodium Bicarbonate-100 mL-
Saturated Sodium Chloride-100 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add 2.3 g of sodium metal (cut into small pieces) to 100 mL of absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 12.0 g of ethyl thioglycolate dropwise with stirring. Following this, add 22.0 g of ethyl 2-phenyl-3-oxopentanoate dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it into 200 mL of ice-cold water. Acidify the aqueous mixture to pH 5-6 with 2M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (1 x 100 mL) and saturated sodium chloride (brine) solution (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Outcome: A pale yellow solid or oil.

Synthesis of this compound

The conversion of an ester to a carbohydrazide is a classic and efficient transformation in organic synthesis. The reaction, known as hydrazinolysis, involves the nucleophilic acyl substitution of the alkoxy group of the ester with hydrazine.

Mechanistic Rationale

Hydrazine, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds via a tetrahedral intermediate, which then collapses to eliminate a molecule of ethanol, yielding the stable carbohydrazide product. The reaction is typically carried out in an alcoholic solvent and may be driven to completion by heating.

Experimental Protocol: Hydrazinolysis

Diagram of the Synthetic Workflow:

Synthesis_Step2 ester Ethyl 5-methyl-4-phenyl- thiophene-3-carboxylate conditions Hydrazine Hydrate (NH₂NH₂·H₂O) in Ethanol (EtOH) Reflux ester->conditions Reactant product 5-Methyl-4-phenyl- thiophene-3-carbohydrazide conditions->product Reaction workup Work-up: 1. Cooling and Precipitation 2. Filtration 3. Washing and Drying product->workup Isolation

Caption: Workflow for the conversion of the ester to the carbohydrazide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 5-methyl-4-phenylthiophene-3-carboxylate260.3426.0 g0.10
Hydrazine Hydrate (~64% hydrazine)50.0610.0 mL~0.20
Ethanol (95%)-100 mL-
Cold Water-As needed-

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 26.0 g of ethyl 5-methyl-4-phenylthiophene-3-carboxylate in 100 mL of 95% ethanol.

  • Addition of Hydrazine Hydrate: Add 10.0 mL of hydrazine hydrate to the solution.

  • Reaction: Heat the mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting ester spot.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will typically precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol and then with cold water to remove any unreacted hydrazine hydrate.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Expected Outcome: A white to off-white crystalline solid.

Characterization and Data Presentation

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopy:

    • FT-IR (Fourier-Transform Infrared): Key vibrational frequencies should be observed.[3][4]

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The chemical shifts, integration, and coupling patterns of the protons will confirm the structure.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The number and chemical shifts of the carbon signals will provide further structural confirmation.

    • Mass Spectrometry (MS): The molecular ion peak will confirm the molecular weight of the compound.

Table of Expected Spectroscopic Data:

TechniqueExpected Peaks/Signals for this compound
FT-IR (cm⁻¹) ~3300-3200 (N-H stretching), ~1640 (C=O stretching, amide I), ~1550 (N-H bending, amide II)
¹H NMR (δ, ppm) Singlet for -CH₃ (~2.4-2.6 ppm), Multiplet for aromatic protons of the phenyl group (~7.2-7.5 ppm), Broad singlet for -NH₂ (~4.5 ppm), Broad singlet for -CONH- (~9.5 ppm)
¹³C NMR (δ, ppm) Signal for -CH₃ (~15 ppm), Signals for thiophene and phenyl carbons (~125-145 ppm), Signal for C=O (~165 ppm)
MS (m/z) Molecular ion peak corresponding to C₁₂H₁₂N₂OS (232.31 g/mol )

Note: The exact chemical shifts in NMR spectroscopy can vary depending on the solvent used.

Safety and Handling

It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is worn at all times.

  • Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[7][9][11] Avoid inhalation of vapors and contact with skin and eyes. It is also a combustible liquid.[7] Store away from oxidizing agents and acids.[9] In case of exposure, seek immediate medical attention.

  • Sodium Metal: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere or in a dry environment.

  • Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures for the Fiesselmann-type thiophene synthesis and subsequent hydrazinolysis, researchers can reliably prepare this valuable compound for further investigation in drug discovery and medicinal chemistry programs. The emphasis on mechanistic understanding and detailed experimental steps is intended to empower researchers to not only replicate this synthesis but also to adapt it for the creation of novel thiophene derivatives.

References

  • Balachandran, V., & Karthick, T. (n.d.). The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide: (a) Observed and (b) Calculated. ResearchGate. Retrieved from [Link]

  • Fiesselmann thiophene synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Retrieved from [Link]

  • FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide. ResearchGate. Retrieved from [Link]

  • Fiesselmann thiophene synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]

  • Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fiesselmann Thiophene Synthesis | PDF | Ketone | Aldehyde. (n.d.). Scribd. Retrieved from [Link]

  • Thiophene-based covalent organic frameworks. (2013). MIT. Retrieved from [Link]

  • Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hydrazine Hydrate. (n.d.). Lanxess. Retrieved from [Link]

  • Fiesselmann thiophene synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube. Retrieved from [Link]

  • Experimental and theoretical IR spectra of thiophene. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of furan, thiophene, and pyrroles from acetoacetic esters. (n.d.). Google Patents.
  • Thiophene-2-carbohydrazide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of methyl 3-oxopentanoate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Scheme 4. Hydrazinolysis of 4-phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one ester and thiosemicarbazide formation. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. (n.d.). Retrieved from [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • N′-[(5-Methyl-2-furyl)methylene]thiophene-2-carbohydrazide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. (n.d.). Retrieved from [Link]

  • Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • SYNTHESIS OF 2(3H)-BENZOXAZOLONE DERIVATIVES AS POTENTIAL MELATONIN RECEPTOR LIGANDS. (2003). Retrieved from [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Supporting Information for Experimental procedures and analytical data Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. (2018). Proceedings of the YSU B: Chemical and Biological Sciences. Retrieved from [Link]

  • Reactions of Ethyl 5-Methyl-4-(1,2,3-thiadiazol-4-yl)furan- 2-carboxylate with Selected Bases. (n.d.). Retrieved from [Link]

  • Ethyl 2-[(4-methylbenzoyl)amino]-5-phenylthiophene-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. (n.d.). ResearchGate. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to 5-Methyl-4-phenylthiophene-3-carbohydrazide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-4-phenylthiophene-3-carbohydrazide is a heterocyclic compound of significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential therapeutic applications. The carbohydrazide functional group, coupled with the thiophene nucleus, imparts this molecule with a unique electronic and structural profile, making it a versatile scaffold for the development of novel bioactive agents. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of thiophene-based compounds for therapeutic purposes.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds that have garnered substantial attention in pharmaceutical research. The thiophene ring is considered a bioisostere of the benzene ring, capable of influencing a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor-binding affinity. The incorporation of a carbohydrazide moiety introduces additional hydrogen bond donors and acceptors, enhancing the potential for molecular interactions with biological targets. This unique combination in this compound makes it a compelling candidate for further investigation as a precursor to a wide array of potentially bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂OS[1]
Molecular Weight 232.31 g/mol [1]
CAS Number 438216-06-9[1]
Appearance Solid (predicted)-
Melting Point Not reported-
Solubility Not reported-
pKa Not reported-

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, beginning with the synthesis of its corresponding ethyl ester precursor, followed by hydrazinolysis.

Step 1: Synthesis of Ethyl 5-Methyl-4-phenylthiophene-3-carboxylate

The precursor, ethyl 5-methyl-4-phenylthiophene-3-carboxylate, can be synthesized via the Gewald aminothiophene synthesis. This multicomponent reaction involves the condensation of a ketone (phenylacetone), an active methylene compound (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

  • To a solution of phenylacetone and ethyl cyanoacetate in a suitable solvent such as ethanol, add a catalytic amount of a secondary amine (e.g., diethylamine).

  • Add elemental sulfur to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate.

  • The amino group can then be removed via diazotization followed by reduction to yield the target ester.

Caption: Synthesis of the ester precursor.

Step 2: Synthesis of this compound

The final product is obtained by the hydrazinolysis of the ethyl ester precursor. This reaction involves the nucleophilic attack of hydrazine hydrate on the ester carbonyl group.

  • Dissolve ethyl 5-methyl-4-phenylthiophene-3-carboxylate in a suitable alcohol, such as ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for an extended period, typically several hours to overnight.[2]

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.[2]

Caption: Synthesis of the target carbohydrazide.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons of the phenyl and thiophene rings, and the protons of the carbohydrazide group (-NHNH₂). The chemical shifts will be influenced by the electronic environment of each proton.

  • ¹³C NMR: The carbon-13 NMR spectrum will exhibit signals for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the aromatic rings, and the carbonyl carbon of the carbohydrazide group.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

  • N-H stretching vibrations for the -NH and -NH₂ groups in the carbohydrazide moiety.

  • C=O stretching vibration of the carbonyl group.

  • C=C stretching vibrations of the aromatic rings.

  • C-H stretching vibrations of the methyl and aromatic groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. The molecular ion peak [M]⁺ is expected at m/z 232.

Potential Therapeutic Applications

While specific biological activity data for this compound is limited in the public domain, the broader class of thiophene-based carbohydrazide derivatives has shown promise in several therapeutic areas.

Antimicrobial Activity

Thiophene derivatives are known to possess a wide range of antimicrobial activities.[3] The presence of the carbohydrazide moiety can further enhance this activity. Research on related compounds suggests that this compound and its derivatives could be investigated as potential antibacterial and antifungal agents.[3]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiophene-containing compounds.[4] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The structural features of this compound make it a valuable scaffold for the design and synthesis of novel anticancer agents.[4]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-4-phenylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, thiophene derivatives hold a significant position due to their diverse biological activities and unique electronic properties. 5-Methyl-4-phenylthiophene-3-carbohydrazide is a molecule of interest, combining the structural features of a substituted thiophene ring with a reactive carbohydrazide moiety. This unique combination makes it a valuable scaffold for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its structural and electronic properties is paramount for its application and further development. This guide provides a comprehensive overview of the spectroscopic techniques essential for the unambiguous characterization of this compound, offering both predictive data based on analogous structures and detailed, field-proven experimental protocols.

Molecular Structure

The structural formula of this compound (C₁₂H₁₂N₂OS) is presented below. The molecule features a thiophene ring substituted at the 3, 4, and 5 positions with a carbohydrazide, a phenyl group, and a methyl group, respectively.

Caption: Molecular structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound. For this compound, FT-IR is crucial for confirming the presence of the carbohydrazide moiety and the aromatic rings.

Predicted FT-IR Data

The expected vibrational frequencies are summarized in the table below, based on data from known carbohydrazide and thiophene derivatives.[1][2][3]

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (Amine)Asymmetric & Symmetric Stretch3350 - 3250Medium
N-H (Amide)Stretch3200 - 3100Medium
C-H (Aromatic)Stretch3100 - 3000Medium-Weak
C-H (Methyl)Asymmetric & Symmetric Stretch2960 - 2850Medium-Weak
C=O (Amide I)Stretch1680 - 1640Strong
N-H (Amide II)Bend1640 - 1550Medium
C=C (Aromatic)Stretch1600 - 1450Medium-Variable
C-NStretch1400 - 1200Medium
C-S (Thiophene)Stretch750 - 650Weak
Experimental Protocol: KBr Pellet Method
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background correction on the sample spectrum.

    • Identify and label the characteristic absorption bands.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Grind Grind Sample with KBr Press Press into Pellet Grind->Press Background Record Background Press->Background Sample_Scan Scan Sample Pellet Background->Sample_Scan Correction Background Correction Sample_Scan->Correction Analysis Peak Analysis Correction->Analysis

Caption: Labeled structure for NMR assignment correlation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₁₂H₁₂N₂OS, which corresponds to a molecular weight of 232.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z 232.

Plausible Fragmentation Pathway:

The fragmentation is likely to be initiated by the cleavage of the bonds adjacent to the carbonyl group and the thiophene ring.

m/z Proposed Fragment Formula
232Molecular ion [M]⁺˙[C₁₂H₁₂N₂OS]⁺˙
201[M - NHNH₂]⁺[C₁₂H₉OS]⁺
185[M - CONHNH₂]⁺[C₁₂H₉S]⁺
173[M - C₆H₅]⁺[C₆H₇N₂OS]⁺
77[C₆H₅]⁺[C₆H₅]⁺
Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile and thermally stable, inject a dilute solution into a gas chromatograph coupled to the mass spectrometer (GC-MS).

  • Ionization and Analysis:

    • Ionize the sample using a standard electron energy of 70 eV.

    • Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Scan a mass range of m/z 40-500.

  • Data Interpretation:

    • Identify the molecular ion peak.

    • Analyze the isotopic pattern to confirm the presence of sulfur.

    • Propose structures for the major fragment ions and correlate them with the molecular structure.

Fragmentation M [C12H12N2OS]+• m/z = 232 F1 [C12H9OS]+ m/z = 201 M->F1 - •NHNH2 F2 [C12H9S]+ m/z = 185 M->F2 - •CONHNH2 F3 [C6H5]+ m/z = 77 F2->F3 - C6H4S

Caption: A plausible fragmentation pathway for this compound in EI-MS.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated system, including the phenyl and thiophene rings, in this compound is expected to give rise to characteristic absorption bands in the UV region.

Predicted UV-Vis Data

Based on studies of other phenyl-substituted thiophenes, absorption maxima (λ_max) are expected in the UV region. [4][5][6][7][8]

Solvent Predicted λ_max (nm) Associated Transition
Ethanol ~260 - 280 π → π* (Thiophene ring)

| | ~300 - 330 | π → π* (Extended conjugation) |

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or methanol) of known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the µM range).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a blank.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the spectrum over a range of 200-800 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach. FT-IR confirms the presence of key functional groups, while ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular structure. Mass spectrometry confirms the molecular weight and offers insights into the compound's stability and fragmentation, and UV-Vis spectroscopy probes its electronic properties. The predictive data and detailed protocols provided in this guide serve as a robust framework for researchers to confidently characterize this and related thiophene derivatives, ensuring the scientific integrity of their findings and accelerating the pace of drug discovery and materials development.

References

  • Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. Retrieved from [Link]

  • Fujieda, K., Takahashi, K., & Sone, T. (1977). The C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 50(12), 3261-3262.
  • Hearn, M. T. W. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry, 29(1), 107-113.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73948, Carbohydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Experimentally measured UV–vis absorption spectra of phenylene‐thiophene (co‐)polymers. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.
  • Suryanarayana, I., & Rao, P. S. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 33-39.
  • ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H solution NMR spectra of (a) thiopheneR[9]otaxane and (b) polythiophene polyrotaxane. Retrieved from [Link]

  • Harvey, D. J. (2011). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews, 30(5), 793-829.
  • ResearchGate. (n.d.). The mass spectrum and fragmentation pattern of hydrazone 1. Retrieved from [Link]

  • Plieth, C., Dunsch, L., & Lothar, D. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem, 7(3), 633-643.
  • ResearchGate. (n.d.). FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Toman, P., & Pospisil, J. (2006). Specific features of UV-vis absorption spectra of cis- and trans-polythiophenes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 264-271.
  • ResearchGate. (n.d.). UV-Visible spectrum of polythiophene nanoparticles. Retrieved from [Link]

  • Al-dujaili, A. H., & Al-Janabi, A. S. (2020). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)
  • Kolodziejczyk, B., Mayevsky, D., & Winther-Jensen, B. (2013).
  • Yeong, K. Y., et al. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry, 15(1), 143-157.
  • CNIC. (n.d.). Synthesis of 5-amino-pyrazol-4-N -[bis(metylthio)- methylene]carbohydrazide. Retrieved from [Link]

  • van der Meer, P., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry, 66(14), 9577–9591.

Sources

5-Methyl-4-phenylthiophene-3-carbohydrazide NMR data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Methyl-4-phenylthiophene-3-carbohydrazide

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for this compound. As a novel compound, its characterization is crucial for researchers in medicinal chemistry and materials science. This document serves as a predictive framework, grounded in established principles of NMR spectroscopy and data from analogous structures, to aid in the synthesis and verification of this target molecule.

The structural elucidation of new chemical entities relies heavily on spectroscopic techniques, with NMR being the gold standard for determining the precise arrangement of atoms within a molecule. The following sections will provide a comprehensive prediction and interpretation of the ¹H and ¹³C NMR spectra, explain the rationale behind these predictions, and offer a standardized protocol for data acquisition.

Molecular Structure of this compound

The foundational step in any spectral analysis is a clear understanding of the molecule's structure. The key functional groups—a substituted thiophene ring, a phenyl group, a methyl group, and a carbohydrazide moiety—each possess unique electronic environments that will give rise to distinct signals in the NMR spectrum.

C1 C C2 C C1->C2 C12 CH₃ C1->C12 5 C3 C C2->C3 C5 C C2->C5 4 C4 C C3->C4 C13 C=O C3->C13 3 S S C4->S H_thiophene H S->C1 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C10->C5 C11 C N1 NH C13->N1 N2 NH₂ N1->N2

Caption: Molecular structure of this compound.

Part 1: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, we anticipate signals from the thiophene ring, the phenyl ring, the methyl group, and the carbohydrazide moiety. The choice of solvent is critical; DMSO-d₆ is recommended as it allows for the observation of exchangeable protons (NH and NH₂) which might otherwise be broadened or absent in solvents like CDCl₃.

Predicted Proton Chemical Shifts and Multiplicities
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale and Supporting Evidence
NH (Carbohydrazide) ~9.5 - 11.5Singlet (broad)The amide proton is highly deshielded due to the adjacent carbonyl group and nitrogen. Broadness is typical due to quadrupole effects and potential hydrogen bonding. Similar carbohydrazide structures show this proton in the 9.8-11.2 ppm range[1][2].
NH₂ (Carbohydrazide) ~4.0 - 5.0Singlet (broad)These protons are less deshielded than the amide NH. Their signal is often broad and its chemical shift can be concentration and temperature dependent.
Phenyl Protons (C₆H₅) ~7.2 - 7.6MultipletThe protons on the phenyl ring will likely appear as a complex multiplet due to overlapping signals. The exact chemical shifts are influenced by the electronic effects of the thiophene ring to which it is attached. In many phenyl-substituted heterocycles, these protons resonate in this region[3][4].
Thiophene Proton (H-2) ~7.0 - 7.5SingletAs the only proton on the thiophene ring, it is expected to be a singlet. Its position is influenced by the adjacent sulfur atom and the substituents on the ring. Studies on substituted thiophenes confirm that protons at the 2-position are typically found in this downfield region[5][6].
Methyl Protons (CH₃) ~2.4 - 2.6SingletThe methyl group is attached to the C-5 position of the thiophene ring. Its signal will be a singlet as there are no adjacent protons. The chemical shift is characteristic of a methyl group attached to an aromatic ring system.

Part 2: Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to a series of single lines, one for each unique carbon.

Predicted Carbon Chemical Shifts
Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale and Supporting Evidence
C=O (Carbohydrazide) ~160 - 170The carbonyl carbon of a hydrazide is typically found in this region, being significantly deshielded by the electronegative oxygen and nitrogen atoms. This range is consistent with general ¹³C NMR chemical shift tables[7][8].
Thiophene C-5 ~140 - 150The carbon bearing the methyl group. Its chemical shift is influenced by the sulfur atom and the substituent.
Thiophene C-4 ~135 - 145The carbon bearing the phenyl group. Aromatic substituent effects place this quaternary carbon in a downfield position.
Phenyl C (ipso) ~130 - 140The carbon of the phenyl ring directly attached to the thiophene ring.
Phenyl C (ortho, meta, para) ~125 - 130These carbons of the phenyl ring typically resonate in this characteristic aromatic region[9][10].
Thiophene C-3 ~120 - 130The carbon attached to the carbohydrazide group.
Thiophene C-2 ~115 - 125The carbon bearing the single proton.
Methyl C (CH₃) ~15 - 20The methyl carbon is the most shielded (upfield) carbon in the molecule, consistent with its sp³ hybridization and attachment to an aromatic system.

Part 3: Experimental Protocol for NMR Data Acquisition

To validate the predicted spectral data, a standardized experimental procedure is essential. The following protocol outlines the steps for sample preparation and data acquisition using a standard 400 MHz NMR spectrometer.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing a Weigh 10-15 mg of This compound b Dissolve in ~0.7 mL of DMSO-d₆ a->b c Vortex until fully dissolved b->c d Transfer solution to a 5 mm NMR tube c->d e Insert sample and lock on DMSO-d₆ signal d->e f Shim the magnetic field e->f g Acquire ¹H NMR spectrum (e.g., 16 scans) f->g h Acquire ¹³C NMR spectrum (e.g., 1024 scans) g->h i Perform 2D experiments (COSY, HSQC) if necessary for confirmation h->i j Apply Fourier Transform i->j k Phase correct the spectra j->k l Calibrate spectra (residual DMSO peak at 2.50 ppm for ¹H) k->l m Integrate ¹H signals and pick peaks for all spectra l->m

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the synthesized this compound.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the exchangeable NH and NH₂ protons of the carbohydrazide group[1].

    • Vortex the sample at room temperature until the compound is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent.

    • Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

    • For ¹H NMR: Acquire the spectrum using standard parameters. A pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds are typically sufficient. Accumulate 16 to 64 scans for a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Manually or automatically phase correct the resulting spectra.

    • Calibrate the chemical shift axis. For ¹H NMR in DMSO-d₆, the residual solvent peak should be set to 2.50 ppm. For ¹³C NMR, the solvent peak is at 39.52 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Pick the peaks in both ¹H and ¹³C spectra to identify their precise chemical shifts.

Part 4: The Role of 2D NMR in Structural Confirmation

While 1D NMR provides a wealth of information, complex structures often benefit from 2D NMR experiments for unambiguous assignment.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this molecule, a COSY spectrum would be expected to show correlations between the protons within the phenyl ring. It could also potentially reveal a weak correlation between the NH and NH₂ protons if their exchange rate is not too fast.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum would definitively link the proton signals for the thiophene H-2 and the methyl group to their corresponding carbon signals, confirming their assignments.

Conceptual 2D Correlation Diagram

cluster_protons ¹H Environments cluster_carbons ¹³C Environments H_Thiophene Thiophene-H C_Thiophene Thiophene-C H_Thiophene->C_Thiophene HSQC H_Methyl Methyl-H C_Methyl Methyl-C H_Methyl->C_Methyl HSQC H_Phenyl Phenyl-H H_Phenyl->H_Phenyl COSY C_Phenyl Phenyl-C H_Phenyl->C_Phenyl HSQC

Caption: Key expected 2D NMR correlations (HSQC and COSY).

Conclusion

This guide provides a robust, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By leveraging data from structurally similar compounds and fundamental NMR principles, we have established the expected chemical shifts, multiplicities, and key correlations. The provided experimental protocol offers a standardized method for acquiring high-quality data. Researchers who synthesize this compound can use this guide as a benchmark for verifying its structure, ensuring the integrity of their work and facilitating further development.

References

  • Fujieda, K., Takahashi, K., & Sone, T. (n.d.). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra showing regioselective substitutions on thiophene. [Link]

  • Catellani, M., et al. (2017). π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. [Link]

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. [Link]

  • Parveen, H., et al. (n.d.). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. [Link]

  • Arshad, N., et al. (2016). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Unknown. (n.d.). 13-C NMR Chemical Shift Table. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

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Unlocking the Therapeutic Potential of 5-Methyl-4-phenylthiophene-3-carbohydrazide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thiophene Scaffold - A Privileged Motif in Medicinal Chemistry

The thiophene ring is a cornerstone in the architecture of numerous pharmacologically active compounds, earning its status as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic and structural properties, including its aromaticity and ability to engage in various intermolecular interactions, make it a versatile building block for designing novel therapeutics.[1][2] From anti-inflammatory agents to potent anticancer drugs, the thiophene nucleus is a recurring theme in the quest for new medicines.[3][4] This guide focuses on a specific, yet under-explored derivative, 5-Methyl-4-phenylthiophene-3-carbohydrazide, and outlines a comprehensive strategy to investigate its potential biological activities. By leveraging insights from structurally related compounds, we will delineate a clear path for its synthesis, characterization, and evaluation as a potential therapeutic agent.

Rationale and Hypothesis: Targeting Key Pathological Pathways

While direct biological data for this compound is not yet available, the extensive body of research on analogous thiophene-carbohydrazide and hydrazone derivatives provides a strong foundation for hypothesizing its potential therapeutic applications. The core chemical features of our target molecule—a substituted thiophene ring, a phenyl group, and a carbohydrazide moiety—are prevalent in compounds exhibiting significant anticancer, antimicrobial, and anti-inflammatory properties.

Our central hypothesis is that this compound will exhibit potent biological activity, primarily in the realms of oncology and infectious diseases, by virtue of its structural similarity to established pharmacophores.

Potential Biological Activities:
  • Anticancer Activity: Thiophene-hydrazone derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[5][6] The proposed mechanism often involves the inhibition of critical cellular processes like tubulin polymerization, which disrupts mitosis and leads to apoptotic cell death.[7][8] The phenyl and methyl substitutions on the thiophene ring may enhance binding affinity to target proteins and improve cellular uptake.

  • Antimicrobial Activity: The carbohydrazide moiety is a key feature in many antimicrobial agents. Thiophene-based heterocycles have shown promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[9][10][11] The mechanism can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[10]

  • Anti-inflammatory Activity: Several thiophene derivatives are known to possess anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory cascade.[4][12]

Synthetic Strategy and Characterization

The synthesis of this compound can be approached through a multi-step process, starting from readily available precursors. The following proposed synthetic pathway is based on established methodologies for the synthesis of substituted thiophenes.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate Synthesis cluster_final_product Final Product Synthesis A Ethyl acetoacetate D Ethyl 2-acetyl-3-phenyl-3-oxopropanoate A->D NaOEt B Phenacyl bromide B->D C Sulfur E Ethyl 2-methyl-5-phenylthiophene-3-carboxylate C->E D->E Lawesson's Reagent F This compound E->F Hydrazine hydrate

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Synthesis of Ethyl 2-methyl-5-phenylthiophene-3-carboxylate (Intermediate E):

    • To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.

    • Slowly add phenacyl bromide to the reaction mixture and stir at room temperature.

    • After completion of the reaction (monitored by TLC), add elemental sulfur and a cyclizing agent like Lawesson's reagent.[13]

    • Reflux the mixture until the reaction is complete.

    • Cool the reaction mixture, pour it into ice-water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to obtain the thiophene ester intermediate.

  • Synthesis of this compound (Final Product F):

    • Dissolve the synthesized ethyl 2-methyl-5-phenylthiophene-3-carboxylate in ethanol.

    • Add an excess of hydrazine hydrate to the solution.[5]

    • Reflux the mixture for several hours.

    • Upon cooling, the product is expected to precipitate out of the solution.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the final product.

Characterization:

The structure of the synthesized compound will be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR): To determine the chemical environment of the protons and carbons, confirming the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups, particularly the C=O and N-H stretches of the carbohydrazide moiety.

Investigating the Biological Activity: A Phased Approach

A tiered screening approach will be employed to efficiently evaluate the potential biological activities of this compound.

Phase 1: In Vitro Anticancer Screening

The initial anticancer evaluation will be performed against a panel of human cancer cell lines to determine the compound's cytotoxic potential and selectivity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

  • Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[14]

Parameter Description
Cell Lines MCF-7 (Breast), A549 (Lung), HCT116 (Colon), HEK293 (Non-cancerous)
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 48 hours
Positive Control Doxorubicin
Endpoint IC₅₀ value
Phase 2: Mechanistic Studies for Anticancer Activity

Should the compound exhibit significant and selective cytotoxicity, further studies will be conducted to elucidate its mechanism of action.

Anticancer_Mechanism cluster_compound This compound cluster_cellular_effects Cellular Effects A Compound B Tubulin Polymerization Inhibition A->B Binds to tubulin C Cell Cycle Arrest (G2/M Phase) B->C Disrupts mitotic spindle D Induction of Apoptosis C->D Triggers apoptotic pathways E Cancer Cell Death D->E

Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.

Experimental Protocols:

  • Tubulin Polymerization Assay: To directly measure the inhibitory effect of the compound on tubulin assembly in a cell-free system.[8]

  • Cell Cycle Analysis: Using flow cytometry with propidium iodide staining to determine the cell cycle phase at which the compound induces arrest.[14]

  • Apoptosis Assay: Employing Annexin V/PI staining and flow cytometry to quantify the induction of apoptosis.[14]

Phase 3: In Vitro Antimicrobial Screening

The antimicrobial potential will be assessed against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Strains: Select a panel of Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans).[9]

  • Compound Dilution: Prepare serial dilutions of the test compound in a 96-well plate containing appropriate growth media.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Parameter Description
Microorganisms S. aureus, E. coli, C. albicans
Compound Concentrations Two-fold serial dilutions from 128 µg/mL to 0.25 µg/mL
Incubation Time 24 hours (bacteria), 48 hours (fungi)
Positive Control Ciprofloxacin (bacteria), Fluconazole (fungi)
Endpoint MIC value (µg/mL)

Structure-Activity Relationship (SAR) Insights and Future Directions

The initial biological data for this compound will serve as a crucial starting point for establishing a structure-activity relationship (SAR). Future synthetic efforts should focus on modifying the substituents on the thiophene and phenyl rings to optimize potency and selectivity. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can significantly impact biological activity.[7]

Conclusion

This compound represents a promising, yet unexplored, chemical entity with the potential for significant therapeutic applications. Based on the well-documented biological activities of structurally related thiophene-carbohydrazide derivatives, a focused investigation into its anticancer and antimicrobial properties is strongly warranted. The experimental framework outlined in this guide provides a robust and efficient pathway for the synthesis, characterization, and comprehensive biological evaluation of this compound, with the ultimate goal of developing a novel therapeutic lead.

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  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. (n.d.). PubMed Central. [Link]

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  • Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. (2023). PubMed. [Link]

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  • Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. (n.d.).
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  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis of 5-amino-pyrazol-4-N -[bis(metylthio)- methylene]carbohydrazide. (n.d.). Revista CNIC. [Link]

  • Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. (2022). Taylor & Francis Online. [Link]

  • Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (n.d.). PubMed Central. [Link]

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  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2025). ResearchGate. [Link]

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An In-depth Technical Guide to 5-Methyl-4-phenylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 5-methyl-4-phenylthiophene-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. Thiophene-based structures are recognized as privileged pharmacophores due to their diverse biological activities.[1][2] The incorporation of a carbohydrazide moiety further enhances the molecule's potential as a versatile scaffold for synthesizing a wide range of derivatives with therapeutic promise. This document details the synthesis, characterization, chemical reactivity, and known biological activities of the title compound and its analogs, drawing on established literature to provide a foundational resource for researchers in drug discovery and development.

Introduction

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom that is a bioisosteric analog of the phenyl ring. This structural feature allows it to modulate physicochemical properties like lipophilicity and metabolic stability, often enhancing drug-receptor interactions.[1] Consequently, thiophene derivatives have been successfully developed into a wide array of approved drugs with applications ranging from anticancer to antimicrobial agents.[1][3][4]

The carbohydrazide functional group (-CONHNH₂) is a critical synthon in organic chemistry. Its nucleophilic nature makes it a key building block for the synthesis of various other heterocyclic systems, including pyrazoles, triazoles, and oxadiazoles. Furthermore, the hydrazone linkage formed by its condensation with aldehydes and ketones is a common feature in many biologically active molecules. This guide focuses on the specific scaffold of this compound, exploring its synthetic accessibility and its potential as a precursor to novel therapeutic agents.

Chemical Identity and Structure

The core structure of this compound (CAS 438216-06-9) features a thiophene ring substituted at the C3 position with a carbohydrazide group, at the C4 position with a phenyl ring, and at the C5 position with a methyl group.[5]

Caption: Structure of this compound.

Synthesis and Characterization

The synthesis of this compound typically proceeds through a multi-step sequence, beginning with the construction of the substituted thiophene ring, followed by the formation of the carbohydrazide moiety. The Gewald aminothiophene synthesis is a powerful and common method for preparing highly substituted 2-aminothiophenes, which can be further modified.[6][7][8][9][10] However, for the 3-carboxy functionality, a different approach is often required. A plausible and efficient pathway involves the initial synthesis of the corresponding ethyl ester, ethyl 5-methyl-4-phenylthiophene-3-carboxylate, which is then converted to the target carbohydrazide via hydrazinolysis.

SynthesisWorkflow Reactants 1-Phenylpropan-1-one + Ethyl Cyanoacetate + Sulfur Intermediate Ethyl 2-amino-5-methyl-4-phenyl- thiophene-3-carboxylate (Gewald Product) Reactants->Intermediate Gewald Reaction (Base catalyst) Deamination Deamination via Sandmeyer-type reaction Intermediate->Deamination Ester Ethyl 5-methyl-4-phenyl- thiophene-3-carboxylate Deamination->Ester Hydrazinolysis Hydrazine Hydrate (N₂H₄·H₂O) Ester->Hydrazinolysis Product 5-Methyl-4-phenyl- thiophene-3-carbohydrazide Hydrazinolysis->Product

Caption: Generalized synthetic workflow for the target carbohydrazide.

Experimental Protocol: Synthesis via Hydrazinolysis

This protocol describes the final step of the synthesis, converting the ester precursor to the carbohydrazide.

Step 1: Reaction Setup

  • To a solution of ethyl 5-methyl-4-phenylthiophene-3-carboxylate (1 equivalent) in absolute ethanol, add an excess of hydrazine hydrate (typically 5-10 equivalents).[11][12]

    • Causality: Ethanol is used as a solvent to dissolve the starting ester. A large excess of hydrazine hydrate is employed to drive the reaction to completion, ensuring full conversion of the ester to the hydrazide.[11]

  • Fit the round-bottom flask with a reflux condenser.

Step 2: Reflux

  • Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible. The reaction time can vary from a few hours to overnight.

Step 3: Isolation and Purification

  • Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to precipitate the product.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted hydrazine hydrate and other impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure this compound.[13]

Characterization: The final product should be characterized using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and purity.

  • FT-IR: To identify key functional groups, such as the N-H stretches of the hydrazide (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1640-1680 cm⁻¹), and C-S vibrations of the thiophene ring.

  • Mass Spectrometry: To confirm the molecular weight of the compound (C₁₂H₁₂N₂OS, MW: 232.31 g/mol ).[5]

Chemical Reactivity and Derivatization

This compound is a valuable intermediate for synthesizing a plethora of other heterocyclic compounds. The terminal -NH₂ group of the hydrazide is highly nucleophilic, allowing for facile condensation reactions with various electrophiles.

Key Reactions:

  • Hydrazone Formation: Reacts with aldehydes and ketones to form N'-substituted hydrazones, a common scaffold in bioactive molecules.[13]

  • Cyclization with Carbon Disulfide: In the presence of a base, it can cyclize with CS₂ to form 5-substituted-1,3,4-oxadiazole-2-thiones.

  • Formation of 1,2,4-Triazoles: Reaction with isothiocyanates or carboxylic acids can lead to the formation of substituted 1,2,4-triazole rings.[14]

  • Synthesis of Pyrazoles: Condensation with 1,3-dicarbonyl compounds (e.g., acetylacetone) yields pyrazole derivatives.

Derivatization Core 5-Methyl-4-phenyl- thiophene-3-carbohydrazide R1 Aldehydes/ Ketones Core->R1 R2 Carbon Disulfide (CS₂) Core->R2 R3 Carboxylic Acids/ Orthoesters Core->R3 R4 1,3-Dicarbonyls Core->R4 P1 Hydrazones R1->P1 Condensation P2 1,3,4-Oxadiazoles R2->P2 Cyclization P3 1,2,4-Triazoles R3->P3 Cyclocondensation P4 Pyrazoles R4->P4 Pauson-Khand Reaction

Sources

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a "Contaminant"

This guide provides an in-depth exploration of the synthetic strategies employed to construct and functionalize this remarkable heterocycle. We will delve into the causality behind established experimental choices, present detailed protocols, and examine the modern innovations that continue to expand the chemical space of thiophene derivatives for drug discovery.

Part 1: Foundational Synthetic Strategies for the Thiophene Core

The construction of the thiophene ring from acyclic precursors is a cornerstone of heterocyclic chemistry. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Here, we explore the mechanisms and practical considerations of the most robust and widely adopted classical methods.

The Paal-Knorr Thiophene Synthesis: Building from 1,4-Dicarbonyls

First reported in 1884, the Paal-Knorr synthesis remains a highly valuable method for preparing substituted thiophenes.[1][4] The core principle involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[5][6][7]

Causality Behind the Method: The success of this reaction hinges on the dual role of the sulfurizing agent. Reagents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent not only serve as the sulfur source but also act as potent dehydrating agents.[4][7][8] This is critical because the 1,4-dicarbonyl could otherwise cyclize via dehydration to form a furan byproduct.[4][8] By efficiently sulfurizing the carbonyls and driving the subsequent dehydration, the reaction is channeled towards the thermodynamically stable aromatic thiophene product.

Generalized Reaction Scheme: R¹, R², R³, R⁴ = Alkyl, Aryl, H

Paal_Knorr diketone 1,4-Dicarbonyl plus1 + diketone->plus1 sulfur_reagent P₄S₁₀ or Lawesson's Reagent plus1->sulfur_reagent arrow Heat sulfur_reagent->arrow thiophene Substituted Thiophene arrow->thiophene

Caption: Paal-Knorr thiophene synthesis workflow.

Self-Validating Protocol: Synthesis of 2,5-Dimethylthiophene

  • Reagent Preparation: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Add acetonylacetone (1,4-hexanedione) (0.1 mol, 11.4 g) to the flask.

  • Reaction Setup: Carefully add phosphorus pentasulfide (0.05 mol, 11.1 g) in portions to the stirred diketone. Causality Note: The reaction is exothermic; portion-wise addition prevents an uncontrolled temperature increase. P₄S₁₀ is moisture-sensitive and corrosive.

  • Reflux: Heat the reaction mixture to reflux (approx. 130-140°C) using a heating mantle for 1-2 hours. The mixture will darken and become viscous. Note: Hydrogen sulfide (H₂S), a toxic gas, is a byproduct and must be scrubbed by venting the condenser outlet through a bleach or NaOH solution.[7]

  • Work-up: Allow the mixture to cool to room temperature. Carefully add 100 mL of a saturated sodium bicarbonate solution to neutralize the acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation to yield 2,5-dimethylthiophene as a colorless liquid.

The Gewald Aminothiophene Synthesis: A Multicomponent Marvel

The Gewald reaction, reported in 1966, is a powerful one-pot, multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes.[8][9] It involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) in the presence of elemental sulfur and a base.[9][10]

Causality Behind the Method: The reaction's efficiency stems from a domino sequence. It begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated nitrile.[9][11] This intermediate is crucial as it possesses an acidic α-proton, which is deprotonated by the base. The resulting carbanion then attacks the elemental sulfur (S₈ ring), which opens to form a thiolate. This thiolate subsequently undergoes intramolecular cyclization onto the nitrile group, followed by tautomerization to yield the stable, aromatic 2-aminothiophene.[8][11] Microwave irradiation has been shown to improve reaction times and yields.[9]

Gewald_Mechanism A Ketone + Activated Nitrile B Knoevenagel Condensation (Base Catalyst) A->B Step 1 C α,β-Unsaturated Nitrile Intermediate B->C D Addition of Elemental Sulfur (S₈) C->D Step 2 E Thiolate Formation D->E F Intramolecular Cyclization E->F Step 3 G Tautomerization F->G Step 4 H 2-Aminothiophene Product G->H

Caption: Simplified workflow of the Gewald reaction.

The Fiesselmann Thiophene Synthesis: An Acetylenic Approach

The Fiesselmann synthesis offers a regiocontrolled route to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[12] The reaction condenses α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[8][12]

Causality Behind the Method: The mechanism proceeds via a base-catalyzed Michael addition of the thioglycolate to the acetylenic ester.[12] A second conjugate addition then occurs, forming a thioacetal-like intermediate. Subsequent intramolecular cyclization (a Dieckmann-like condensation) and elimination steps, driven by the formation of the aromatic ring, lead to the final 3-hydroxythiophene product.[8][12] This method is particularly valuable as it provides access to a substitution pattern that is difficult to achieve with other classical methods. Its utility has been demonstrated in the synthesis of kinase inhibitors.[12]

Part 2: Modern Synthetic Toolkits for Thiophene Diversification

While classical methods are effective for building the core, modern drug discovery demands precise control over substitution for structure-activity relationship (SAR) studies. Recent advancements have focused on the direct functionalization of pre-formed thiophene rings and novel cyclization strategies.

C-H Bond Functionalization: The Atom-Economical Frontier

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for elaborating the thiophene scaffold, avoiding the need for pre-functionalized starting materials (e.g., halo-thiophenes).[13] Palladium-catalyzed direct arylation is a prominent example, allowing for the formation of C-C bonds at specific positions on the thiophene ring.[13][14]

Causality and Regiocontrol: The inherent electronic properties of the thiophene ring favor electrophilic substitution at the C2 and C5 positions. In C-H activation, these positions are also typically the most reactive.[6] However, achieving regioselectivity, especially at the less reactive C3 and C4 positions, is a significant challenge.[15] Control can be achieved through several strategies:

  • Directing Groups: Installing a directing group on the thiophene can guide the metal catalyst to a specific C-H bond, enabling functionalization at otherwise inaccessible positions.[16]

  • Ligand Control: The choice of ligand on the metal catalyst can influence the steric and electronic environment, favoring one position over another.[17]

  • Palladium 1,4-Migration: In certain substrates, a palladium catalyst can undergo a 1,4-migration, which activates a β-position (C3) for subsequent coupling, a sophisticated strategy to functionalize challenging C-H bonds.[15]

CH_Activation_Logic cluster_0 Goal: Regioselective Thiophene Functionalization cluster_1 Strategies for C-H Activation Start Substituted Thiophene DG Use of Directing Groups Start->DG LC Ligand Control on Catalyst Start->LC PM Pd 1,4-Migration Start->PM End Precisely Functionalized Thiophene Derivative DG->End LC->End PM->End

Caption: Strategies for regioclective C-H functionalization.

Cyclization of Functionalized Alkynes: A Modern Ring Construction

Innovative approaches based on the cyclization of functionalized alkynes offer high regioselectivity and atom economy.[18] These methods often utilize transition metal catalysts (e.g., Palladium, Copper) to promote the heterocyclization of readily available S-containing alkyne precursors.[18][19] For instance, PdI₂ can catalyze the cycloisomerization of (Z)-2-en-4-yne-1-thiols to afford substituted thiophenes under mild conditions.[18][19]

Part 3: Applications in Drug Discovery

The thiophene ring is a bioisostere of the phenyl ring, but its heteroatom introduces unique properties. The sulfur atom can engage in hydrogen bonding and other non-covalent interactions with biological targets, while the ring's electronic nature influences the molecule's metabolism and pharmacokinetic profile.[3]

Table 1: Comparison of Key Synthetic Methodologies

MethodStarting MaterialsKey ReagentsTypical ProductsKey Advantages
Paal-Knorr 1,4-Dicarbonyl compoundsP₄S₁₀, Lawesson's reagentAlkyl/Aryl-substituted thiophenesHigh yields, versatile for simple substitutions.[4][7]
Gewald Ketone/Aldehyde, Activated NitrileElemental Sulfur, Base2-AminothiophenesMulticomponent, one-pot, high functional group tolerance.[9][10][20]
Fiesselmann α,β-Acetylenic esters, Thioglycolic acid estersBase (e.g., NaOMe)3-Hydroxy-2-carboxy thiophenesAccess to unique substitution patterns.[8][12][21]
C-H Arylation Thiophene, Aryl HalidePalladium Catalyst, Ligand, BaseAryl-substituted thiophenesHigh atom economy, avoids pre-functionalization.[13][14][22]

Notable Thiophene-Containing Drugs:

  • Clopidogrel: An antiplatelet agent used to inhibit blood clots.[1]

  • Olanzapine: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1][3]

  • Ticarcillin: A carboxypenicillin antibiotic effective against Gram-negative bacteria.[1]

  • Raltitrexed: An anticancer agent used in chemotherapy.[3][23]

The prevalence of the thiophene moiety in approved drugs underscores its importance and validates the continued research into novel synthetic methodologies.[2] These efforts enable the exploration of new chemical space and the fine-tuning of molecular properties to develop the next generation of therapeutic agents.

References

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The Thiophene Scaffold: A Privileged Core in Modern Drug Discovery and its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Thiophene Moiety

In the landscape of medicinal chemistry, the thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands out as a "privileged scaffold."[1][2] Its remarkable versatility and favorable physicochemical properties have propelled its integration into a multitude of FDA-approved drugs and investigational compounds.[1] The unique electronic configuration of the thiophene ring, a bioisostere of the benzene ring, allows it to engage in a wide array of interactions with biological targets, leading to a broad spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of thiophene-based compounds across key therapeutic areas, offering researchers and drug development professionals a comprehensive understanding of this critical pharmacophore.

Anticancer Mechanisms: A Multi-pronged Assault on Malignancy

Thiophene derivatives have emerged as potent anticancer agents, exhibiting a diverse range of mechanisms to thwart tumor growth and proliferation.[5][6][7] Their actions are not limited to a single pathway but rather a coordinated attack on various hallmarks of cancer.

Disruption of Cellular Proliferation Machinery

A primary strategy employed by thiophene-based compounds is the direct inhibition of key enzymes and proteins that regulate the cell cycle and DNA replication.

  • Tyrosine Kinase Inhibition: Many thiophene analogs are designed to target the ATP-binding site of tyrosine kinases, which are often dysregulated in cancer.[5][6] By blocking the activity of kinases such as those involved in growth factor signaling pathways, these compounds can halt the uncontrolled proliferation of cancer cells.[7][8]

  • Topoisomerase Inhibition: Thiophene derivatives can intercalate with DNA or bind to topoisomerase enzymes, leading to the stabilization of the enzyme-DNA complex.[5][6] This prevents the re-ligation of DNA strands, causing double-strand breaks and ultimately triggering apoptosis.[9]

  • Tubulin Polymerization Inhibition: Several thiophene-containing molecules act as antimitotic agents by interfering with the dynamics of microtubule assembly.[5][6][10] By binding to tubulin, they can either inhibit its polymerization into microtubules or stabilize existing microtubules, in either case disrupting the mitotic spindle and arresting the cell cycle in the G2/M phase.[10]

Table 1: Thiophene-Based Compounds with Anticancer Activity

Compound ClassTargetMechanism of ActionRepresentative IC50 Values
Tetrahydrobenzo[b]thiophene DerivativesTubulin, WEE1 KinaseInhibition of tubulin polymerization, cell cycle arrest at G2/M, induction of apoptosis.[10]Varies by cell line
Thiophene-Chalcone HybridsApoptosis InductionActivation of reactive oxygen species (ROS), leading to apoptosis.[9]Varies by cell line
Thiophene-Substituted HeterocyclesKinasesInhibition of various cancer-specific protein kinases.[7][8]Varies by kinase
Induction of Apoptosis

Beyond halting proliferation, thiophene compounds can actively induce programmed cell death in cancer cells. A common mechanism involves the generation of reactive oxygen species (ROS).[5][6] This oxidative stress overwhelms the cellular antioxidant capacity, leading to damage of cellular components and the activation of apoptotic signaling cascades, often involving caspases 3 and 9.[9][10]

anticancer_mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Thiophene_Compound Thiophene-Based Compound Topoisomerase Topoisomerase Thiophene_Compound->Topoisomerase Inhibition Tyrosine_Kinase Tyrosine Kinase Thiophene_Compound->Tyrosine_Kinase Inhibition Tubulin Tubulin Thiophene_Compound->Tubulin Inhibition ROS ROS Thiophene_Compound->ROS Induction DNA DNA Topoisomerase->DNA DNA Replication Proliferation Decreased Proliferation Mitosis Mitotic Arrest Apoptosis Apoptosis ROS->Apoptosis

Caption: Anticancer mechanisms of thiophene compounds.

Anti-inflammatory Mechanisms: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases. Thiophene derivatives have demonstrated significant anti-inflammatory potential by targeting the enzymatic drivers of the inflammatory cascade.[11][12][13]

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

The primary mechanism of action for many anti-inflammatory thiophene-based drugs is the inhibition of COX and LOX enzymes.[12][13][14] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[12] By blocking the active sites of COX-1 and COX-2, and 5-LOX, thiophene compounds can effectively reduce the production of these pro-inflammatory molecules, thereby alleviating pain and inflammation.[12][15] The presence of carboxylic acid, ester, amine, and amide functional groups on the thiophene scaffold is often crucial for their inhibitory activity.[11][13]

Modulation of Inflammatory Cytokine Production

Thiophene derivatives can also exert their anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines.[16][17] Studies have shown that certain thiophene compounds can inhibit the activation of the NF-κB (nuclear factor-κB) signaling pathway.[16] NF-κB is a key transcription factor that regulates the expression of genes encoding for pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6).[16][17] By preventing the activation of NF-κB, these compounds can suppress the production of these potent inflammatory mediators.[17]

anti_inflammatory_mechanism cluster_inflammatory_cell Inflammatory Cell Thiophene_Compound Thiophene-Based Compound COX_LOX COX & LOX Enzymes Thiophene_Compound->COX_LOX Inhibition NF_kB NF-κB Pathway Thiophene_Compound->NF_kB Inhibition Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Inflammation Reduced Inflammation Pro_inflammatory_Cytokines->Inflammation Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes->Inflammation

Caption: Anti-inflammatory mechanisms of thiophene compounds.

Neuroprotective Mechanisms: A Ray of Hope for Neurodegenerative Disorders

The multifactorial nature of neurodegenerative diseases presents a significant challenge for drug development.[18][19] Thiophene derivatives offer a promising therapeutic strategy due to their ability to target multiple pathological pathways simultaneously.[19][20]

Modulation of Protein Aggregation and Cholinesterase Inhibition

A hallmark of many neurodegenerative disorders is the aggregation of misfolded proteins, such as amyloid-β (Aβ) in Alzheimer's disease.[18][21] Thiophene-based compounds have been shown to modulate the aggregation of Aβ, potentially by interfering with the aggregation process or promoting the clearance of these toxic species.[18][19] Furthermore, some thiophene derivatives act as inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.[18][19] By inhibiting this enzyme, these compounds can increase the levels of acetylcholine in the brain, which is beneficial for cognitive function.[21]

Alleviation of Oxidative Stress

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[18][19] The thiophene scaffold can be incorporated into molecules with potent antioxidant properties.[19] These compounds can directly scavenge free radicals or upregulate the expression of endogenous antioxidant enzymes, thereby protecting neurons from oxidative damage.[20]

Antimicrobial Mechanisms: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiophene derivatives have shown promise as antimicrobials, particularly against drug-resistant Gram-negative bacteria.[22][23][24]

Disruption of Bacterial Membranes and Protein Function

The primary antimicrobial mechanism of action for many thiophene compounds involves the disruption of the bacterial cell membrane.[22][25] By increasing membrane permeabilization, these compounds can cause leakage of cellular contents and ultimately lead to bacterial cell death.[23][25] Additionally, docking studies have suggested that thiophene derivatives can bind to and inhibit the function of essential outer membrane proteins in bacteria.[22][24][25]

Experimental Protocols

Protocol 1: In Vitro COX-2 Inhibition Assay

Objective: To determine the inhibitory potential of a thiophene-based compound against the COX-2 enzyme.

Methodology:

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-2 enzyme.

  • Add the thiophene test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate the reaction at 37°C for a specified time.

  • Terminate the reaction by adding a stop solution.

  • Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: Tubulin Polymerization Assay

Objective: To assess the effect of a thiophene-based compound on the polymerization of tubulin.

Methodology:

  • Reconstitute purified tubulin in a polymerization buffer.

  • Add the thiophene test compound at various concentrations to the tubulin solution.

  • Initiate polymerization by incubating the mixture at 37°C.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

  • Compare the polymerization curves of the treated samples to a control sample to determine the inhibitory effect of the compound.

Conclusion: The Future of Thiophene-Based Therapeutics

The thiophene scaffold continues to be a cornerstone of medicinal chemistry, offering a versatile platform for the design of novel therapeutics. The diverse mechanisms of action of thiophene-based compounds, ranging from enzyme inhibition to the modulation of signaling pathways and protein aggregation, underscore their potential to address a wide range of diseases. As our understanding of disease biology deepens, the rational design of new thiophene derivatives with enhanced potency, selectivity, and pharmacokinetic properties will undoubtedly lead to the development of the next generation of innovative medicines.

References

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed. (2020). Retrieved January 21, 2026, from [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs - Ingenta Connect. (2020). Retrieved January 21, 2026, from [Link]

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed. (2025). Retrieved January 21, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - ResearchGate. (2021). Retrieved January 21, 2026, from [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). Retrieved January 21, 2026, from [Link]

  • Full article: Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - Taylor & Francis Online. (2025). Retrieved January 21, 2026, from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. (2021). Retrieved January 21, 2026, from [Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (n.d.). Retrieved January 21, 2026, from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed. (2021). Retrieved January 21, 2026, from [Link]

  • inactivation of yeast-expressed human liver cytochrome P-450 2C9 by tienilic acid - PubMed. (1994). Retrieved January 21, 2026, from [Link]

  • Biological Activities of Thiophenes - Encyclopedia.pub. (2024). Retrieved January 21, 2026, from [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs | Bentham Science. (n.d.). Retrieved January 21, 2026, from [Link]

  • Thiophene-Based Compounds | Encyclopedia MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature - Cognizance Journal of Multidisciplinary Studies. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (n.d.). Retrieved January 21, 2026, from [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads - ResearchGate. (2025). Retrieved January 21, 2026, from [Link]

  • Full article: Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - Taylor & Francis. (n.d.). Retrieved January 21, 2026, from [Link]

  • [PDF] Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases | Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. (n.d.). Retrieved January 21, 2026, from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - MDPI. (2021). Retrieved January 21, 2026, from [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC - PubMed Central. (2024). Retrieved January 21, 2026, from [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - ResearchGate. (2025). Retrieved January 21, 2026, from [Link]

  • Thiophenes with antimicrobial activity isolated from natural sources - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). Retrieved January 21, 2026, from [Link]

  • Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed. (2021). Retrieved January 21, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 5-Methyl-4-phenylthiophene-3-carbohydrazide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-Methyl-4-phenylthiophene-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol herein outlines a robust three-step synthetic pathway, commencing with the well-established Gewald reaction to construct the thiophene core, followed by a reductive deamination, and culminating in the formation of the target carbohydrazide. This guide is designed to be a self-contained resource, offering not only a step-by-step experimental procedure but also the underlying chemical principles and safety considerations.

Introduction

Thiophene derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous pharmaceuticals and biologically active molecules. Their structural similarity to benzene rings allows them to act as bioisosteres, while the presence of the sulfur atom imparts unique electronic and physicochemical properties. The title compound, this compound, incorporates several key pharmacophoric features: a substituted thiophene ring, a phenyl group that can engage in various intermolecular interactions, and a carbohydrazide moiety known for its hydrogen bonding capabilities and as a precursor for further derivatization. This combination of structural motifs makes it a valuable building block for the synthesis of novel therapeutic agents.

The synthetic strategy detailed below is logical and efficient. The initial Gewald reaction is a powerful one-pot, multi-component reaction that allows for the rapid assembly of the polysubstituted 2-aminothiophene core from simple starting materials.[1][2][3] The subsequent deamination is a crucial step to remove the 2-amino group, which is achieved through diazotization followed by a reductive workup.[4][5] Finally, the conversion of the ethyl ester to the carbohydrazide is a standard and high-yielding transformation.

Synthetic Pathway Overview

The synthesis of this compound is accomplished via the following three-step sequence:

Synthesis_Pathway Start Starting Materials: 1-Phenylpropan-2-one Ethyl cyanoacetate Elemental Sulfur Step1 Step 1: Gewald Reaction Start->Step1 Intermediate1 Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate Step1->Intermediate1 Formation of 2-aminothiophene Step2 Step 2: Reductive Deamination Intermediate1->Step2 Removal of amino group Intermediate2 Ethyl 5-methyl-4-phenylthiophene-3-carboxylate Step2->Intermediate2 Deaminated thiophene ester Step3 Step 3: Hydrazinolysis Intermediate2->Step3 Formation of carbohydrazide FinalProduct This compound Step3->FinalProduct

Caption: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received from the supplier unless otherwise noted.

Reagent/SolventFormulaMolar Mass ( g/mol )SupplierNotes
1-Phenylpropan-2-oneC₉H₁₀O134.18Sigma-Aldrich
Ethyl cyanoacetateC₅H₇NO₂113.11Sigma-Aldrich
Elemental SulfurS32.06Sigma-AldrichPowder form
Ethanol (Absolute)C₂H₅OH46.07Fisher Scientific
Diethylamine(C₂H₅)₂NH73.14Sigma-AldrichActs as a basic catalyst
Sodium NitriteNaNO₂69.00Sigma-AldrichHighly Toxic and Oxidizer
Hydrochloric Acid (conc.)HCl36.46Fisher Scientific~37%
Hypophosphorous AcidH₃PO₂66.00Sigma-Aldrich50 wt. % in H₂O, Corrosive
Diethyl Ether(C₂H₅)₂O74.12Fisher ScientificAnhydrous
Sodium BicarbonateNaHCO₃84.01Sigma-Aldrich
Anhydrous Magnesium SulfateMgSO₄120.37Sigma-Aldrich
Hydrazine HydrateN₂H₄·H₂O50.06Sigma-AldrichHighly Toxic and Corrosive
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and flask for vacuum filtration

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (Gewald Reaction)

This step involves the condensation of 1-phenylpropan-2-one, ethyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst to form the substituted 2-aminothiophene.

Gewald_Reaction cluster_reactants Reactants cluster_conditions Conditions R1 1-Phenylpropan-2-one Product Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate R1->Product R2 Ethyl cyanoacetate R2->Product R3 Sulfur R3->Product Catalyst Diethylamine Catalyst->Product Solvent Ethanol Solvent->Product Temperature 50-55 °C Temperature->Product Time 2-3 hours Time->Product

Sources

Application Note & Protocol: A Validated Synthesis of 5-Methyl-4-phenylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, three-step experimental protocol for the synthesis of 5-Methyl-4-phenylthiophene-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis leverages the robust Gewald aminothiophene synthesis, followed by a reductive deamination and subsequent hydrazinolysis. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering detailed procedural steps, mechanistic insights, and safety considerations to ensure reliable and reproducible outcomes.

Introduction: The Significance of Thiophene Scaffolds

Thiophene derivatives are a cornerstone in heterocyclic chemistry, forming the structural core of numerous biologically active compounds.[1] The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, appearing in approved drugs with applications ranging from antibacterial to anticancer agents.[2][3] Specifically, the carbohydrazide moiety is a crucial functional group known for its ability to form key hydrogen bonds with biological targets and act as a versatile precursor for synthesizing more complex heterocyclic systems like oxadiazoles and pyrazoles.[4] The target molecule, this compound, combines these features, making it a valuable building block for creating libraries of potential therapeutic agents.

This protocol outlines a reliable pathway to this target compound, beginning with the construction of the substituted thiophene ring via the well-established Gewald reaction.[5][6]

Overall Synthetic Scheme

The synthesis is performed in three distinct stages:

  • Gewald Reaction: A multicomponent reaction to form the substituted 2-aminothiophene core.

  • Reductive Deamination: Removal of the 2-amino group via a diazonium salt intermediate.

  • Hydrazinolysis: Conversion of the ethyl ester to the final carbohydrazide product.

Synthetic_Pathway cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Reductive Deamination cluster_2 Step 3: Hydrazinolysis A Phenylacetone + Ethyl Cyanoacetate + Sulfur B Ethyl 2-amino-5-methyl-4- phenylthiophene-3-carboxylate A->B  Morpholine, Ethanol, Reflux C Ethyl 5-methyl-4- phenylthiophene-3-carboxylate B->C  1. NaNO₂, H₂SO₄, 0-5°C  2. H₃PO₂, 50°C D 5-Methyl-4-phenylthiophene- 3-carbohydrazide C->D  NH₂NH₂·H₂O, Ethanol, Reflux

Caption: Overall three-step workflow for the synthesis.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )SupplierPurity
PhenylacetoneC₉H₁₀O134.18Sigma-Aldrich≥98%
Ethyl CyanoacetateC₅H₇NO₂113.11Sigma-Aldrich99%
Sulfur (powder)S32.06Sigma-Aldrich-
MorpholineC₄H₉NO87.12Sigma-Aldrich≥99%
Ethanol (Absolute)C₂H₅OH46.07Sigma-Aldrich≥99.8%
Sodium NitriteNaNO₂69.00Sigma-Aldrich≥99%
Sulfuric AcidH₂SO₄98.08Sigma-Aldrich98%
Hypophosphorous AcidH₃PO₂66.00Sigma-Aldrich50% wt. sol.
Hydrazine HydrateN₂H₄·H₂O50.06Sigma-Aldrich≥98%
Diethyl Ether(C₂H₅)₂O74.12Fisher Sci.ACS Grade
Ethyl AcetateC₄H₈O₂88.11Fisher Sci.ACS Grade
HexaneC₆H₁₄86.18Fisher Sci.ACS Grade
Sodium BicarbonateNaHCO₃84.01Sigma-Aldrich-
Anhydrous MgSO₄MgSO₄120.37Sigma-Aldrich-
Equipment
  • Three-neck round-bottom flasks (250 mL, 500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Ice bath

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glassware for extraction and filtration

  • Standard laboratory safety equipment (fume hood, safety glasses, gloves)

Experimental Protocols

PART 1: Synthesis of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

This step utilizes the Gewald reaction, a robust method for synthesizing polysubstituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur.[7] The reaction is initiated by a Knoevenagel condensation between the ketone and the cyanoester, catalyzed by a base.[5][6]

Procedure:

  • To a 500 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (150 mL).

  • Add phenylacetone (13.4 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and powdered elemental sulfur (3.2 g, 0.1 mol).

  • Slowly add morpholine (8.7 g, 0.1 mol) to the stirred suspension.

  • Heat the mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (Ethyl Acetate:Hexane 3:7), observing the consumption of starting materials and the appearance of a new, UV-active spot for the product.

  • After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Wash the crude product with cold ethanol (2 x 30 mL) to remove unreacted starting materials and soluble impurities.

  • Recrystallize the solid from absolute ethanol to yield the pure product as a pale yellow crystalline solid.

  • Dry the product under vacuum. (Expected yield: 70-80%).

Gewald_Mechanism start Ketone + α-Cyanoester intermediate1 Knoevenagel Condensation (Base-catalyzed) start->intermediate1 Step A intermediate2 Adduct + Sulfur intermediate1->intermediate2 Step B intermediate3 Sulfur Addition & Cyclization intermediate2->intermediate3 Step C product 2-Aminothiophene Product intermediate3->product Step D (Tautomerization)

Caption: Simplified mechanism of the Gewald reaction.

PART 2: Synthesis of Ethyl 5-methyl-4-phenylthiophene-3-carboxylate

This procedure involves a reductive deamination. The 2-amino group is first converted to a diazonium salt at low temperature, which is then reduced and eliminated using hypophosphorous acid.

Procedure:

  • In a 250 mL flask, dissolve the dried aminothiophene from Part 1 (27.5 g, 0.1 mol) in a mixture of glacial acetic acid (50 mL) and propionic acid (25 mL).

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL). Add this solution dropwise to the cooled thiophene solution over 30 minutes, ensuring the temperature does not exceed 5°C. Stir for an additional 30 minutes at this temperature.

  • In a separate beaker, cool hypophosphorous acid (50% solution, 50 mL) to 0°C.

  • Slowly add the cold diazonium salt solution to the stirred hypophosphorous acid. Vigorous gas evolution (N₂) will be observed.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat gently to 50°C for 1 hour until gas evolution ceases.

  • Pour the reaction mixture into 300 mL of ice-water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until neutral, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to obtain the pure product. (Expected yield: 50-60%).

PART 3: Synthesis of this compound

The final step is a nucleophilic acyl substitution, known as hydrazinolysis, where the ethoxy group of the ester is displaced by hydrazine to form the stable carbohydrazide.[8][9]

Procedure:

  • To a 250 mL round-bottom flask, add the deaminated ester from Part 2 (13.0 g, 0.05 mol) and absolute ethanol (100 mL).

  • Add hydrazine hydrate (5.0 g, 0.1 mol, 2 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 8-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (Ethyl Acetate:Hexane 1:1) until the starting ester spot has disappeared.

  • Cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume by half using a rotary evaporator.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any remaining impurities.

  • Dry the final product, this compound, in a vacuum oven. (Expected yield: 85-95%).

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure, proton environments, and carbon framework.

  • FT-IR: To identify key functional groups, particularly the N-H stretches (around 3200-3400 cm⁻¹) and C=O stretch (around 1640-1680 cm⁻¹) of the hydrazide.

  • Mass Spectrometry: To confirm the molecular weight (C₁₂H₁₂N₂OS, MW: 232.31).[10]

  • Melting Point: To assess the purity of the final crystalline product.

Safety and Handling

  • General: All steps must be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, nitrile gloves) is mandatory.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care, avoiding inhalation and skin contact. Use a dedicated syringe or cannula for transfer.

  • Sulfuric Acid: Highly corrosive. Add slowly and carefully, especially when mixing with water or organic materials.

  • Hypophosphorous Acid: Corrosive. Handle with care.

  • Solvents: Ethanol, diethyl ether, and ethyl acetate are flammable. Ensure no open flames or spark sources are nearby.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Berichte der deutschen chemischen Gesellschaft, 99(1), 94-100.
  • Sabnis, R. W. (1994). Sulphur Reports, 16(1), 1-17.
  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Available at: [Link]

  • Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

  • ResearchGate. (2024). How can I combine hydrazine derivative and ester. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of thiophene-3-carbohydrazide derivatives (15–17). Available at: [Link]

  • PMC. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of hydrazide compound.
  • PubMed. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). Reactions of hydrazines with esters and carboxylic acids. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • Figshare. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing thiophene and its derivatives.
  • Synthesis, Characterization of thiophene derivatives and its biological applic

Sources

Application Notes and Protocols for the Evaluation of 5-Methyl-4-phenylthiophene-3-carbohydrazide as a Putative Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the investigation of 5-Methyl-4-phenylthiophene-3-carbohydrazide as a potential antimicrobial agent. While direct studies on the antimicrobial properties of this specific molecule are not extensively documented in publicly available literature, the thiophene and carbohydrazide moieties are present in numerous compounds exhibiting significant biological activity.[1][2][3][4] This document outlines detailed protocols for in vitro antimicrobial susceptibility testing, enabling researchers to generate robust and reproducible data on its potential efficacy against a panel of clinically relevant microorganisms. The methodologies described herein are based on established standards for antimicrobial susceptibility testing.[5][6][7][8]

Introduction and Scientific Rationale

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Thiophene derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antibacterial and antifungal properties.[3] The thiophene ring is a key structural component in several approved drugs and is known to interact with various biological targets. Similarly, the carbohydrazide functional group is a versatile pharmacophore found in compounds with diverse biological effects, including antimicrobial and antitubercular activities.[4]

The compound this compound integrates both of these key structural motifs. Its chemical structure suggests the potential for antimicrobial activity, warranting a systematic evaluation. These application notes are designed to guide researchers in conducting the initial in vitro screening of this compound to determine its spectrum of activity and potency.

Putative Antimicrobial Profile

Based on the known activities of related thiophene and carbohydrazide derivatives, it is hypothesized that this compound may exhibit activity against a range of pathogenic microorganisms. The phenyl and methyl substitutions on the thiophene ring may influence its lipophilicity and steric interactions with microbial targets, potentially enhancing its efficacy and spectrum of activity. A thorough screening against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, is recommended to fully characterize its antimicrobial potential.[1][3]

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]

Materials and Reagents
  • This compound (CAS 438216-06-9)[9]

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Reference antimicrobial agents (e.g., Ampicillin, Gentamicin, Amphotericin B)[3]

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Experimental Workflow

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compound Prepare Stock Solution of Compound in DMSO prep_dilutions Perform Serial Dilutions of Compound in Broth prep_compound->prep_dilutions prep_media Prepare Microbial Culture and Adjust to 0.5 McFarland inoculate Inoculate Microtiter Plate with Microbial Suspension prep_media->inoculate prep_dilutions->inoculate incubate Incubate Plate at 35-37°C for 18-24 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic record Record and Analyze Data read_mic->record MOA_Workflow cluster_initial Initial Screening cluster_cellular Cellular Effects cluster_target Target Identification mic_testing Determine MIC mbc_testing Determine MBC/MFC mic_testing->mbc_testing time_kill Time-Kill Kinetics mbc_testing->time_kill membrane_perm Membrane Permeability Assays time_kill->membrane_perm macromol_synth Macromolecular Synthesis Inhibition (DNA, RNA, Protein) membrane_perm->macromol_synth enzyme_inhibition Enzyme Inhibition Assays macromol_synth->enzyme_inhibition binding_studies Target Binding Studies enzyme_inhibition->binding_studies molecular_docking In Silico Molecular Docking binding_studies->molecular_docking

Caption: Workflow for Mechanism of Action Studies.

Conclusion

These application notes provide a comprehensive guide for the initial evaluation of this compound as a potential antimicrobial agent. By following the detailed protocols for MIC determination, researchers can generate reliable and reproducible data to assess its spectrum of activity and potency. The provided frameworks for data presentation and further mechanistic studies will aid in the systematic investigation of this promising compound.

References

  • World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available from: [Link]

  • Coyle, M. B. (2005). Manual of antimicrobial susceptibility testing. American Society for Microbiology. Available from: [Link]

  • Alsayari, A., Bin Muhsinah, A., Asiri, Y. I., Venkatesan, K., & Mabkhot, Y. N. (2021). Synthesis and Biological Screening of Thiophene Derivatives. Polycyclic Aromatic Compounds, 1-11. Available from: [Link]

  • El-Helw, E. A., Alzahrani, A. Y., & Ramadan, S. K. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439-451. Available from: [Link]

  • Al-Ghorbani, M., Al-Anshori, M. M., Al-Salahi, R., & Mabkhot, Y. N. (2021). Synthesis and Biological Screening of Thiophene Derivatives. Polycyclic Aromatic Compounds, 1-11. Available from: [Link]

  • Rathnayake, R. K., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Pharmaceuticals, 14(9), 888. Available from: [Link]

  • López-Paredes, A., et al. (2025). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. Available from: [Link]

  • Leong, S. W., et al. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry, 15(1), 143-157. Available from: [Link]

  • Chandra, H., et al. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636. Available from: [Link]

  • Al-Abdullah, E. S., et al. (2015). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Molecules, 20(9), 16406-16421. Available from: [Link]

  • Onawumi, O. O. E., et al. (2019). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Journal of Chemistry, 2019. Available from: [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 5-Methyl-4-phenylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiophene Derivative

The global search for novel therapeutic agents is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing thiophene and carbohydrazide moieties, represent a promising class of molecules with a diverse range of biological activities.[1][2][3] The compound 5-Methyl-4-phenylthiophene-3-carbohydrazide is a novel chemical entity that combines these two pharmacologically significant scaffolds. The thiophene ring is a key structural component in numerous FDA-approved drugs and is known to contribute to anticancer, antimicrobial, and anti-inflammatory properties.[4] Similarly, the carbohydrazide group is a versatile linker and pharmacophore that can participate in various biological interactions, often leading to potent antimicrobial and enzyme-inhibiting effects.[5][6][7]

Given the established bioactivity of related structures, a systematic in vitro evaluation of this compound is warranted to elucidate its therapeutic potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a panel of robust in vitro assays to profile the bioactivity of this compound. The proposed assays are selected based on the high probability of identifying meaningful biological activity, focusing on anticancer, antimicrobial, and enzyme inhibition properties. Each protocol is designed to be self-validating, incorporating necessary controls and detailed data analysis steps to ensure scientific rigor and trustworthiness.

Proposed In Vitro Assay Cascade

The initial screening of this compound should follow a logical progression from broad cytotoxicity screening to more specific mechanistic assays. This tiered approach ensures efficient use of resources and allows for data-driven decisions at each stage of the investigation.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation (If Primary Activity is Observed) cluster_2 Tier 3: Target Validation Anticancer Cytotoxicity Assay (MTT) Anticancer Cytotoxicity Assay (MTT) Apoptosis and Cell Cycle Analysis Apoptosis and Cell Cycle Analysis Anticancer Cytotoxicity Assay (MTT)->Apoptosis and Cell Cycle Analysis Positive Hit Antimicrobial Susceptibility Testing Antimicrobial Susceptibility Testing Enzyme Inhibition Assays Enzyme Inhibition Assays Antimicrobial Susceptibility Testing->Enzyme Inhibition Assays Positive Hit Tubulin Polymerization Assay Tubulin Polymerization Assay Apoptosis and Cell Cycle Analysis->Tubulin Polymerization Assay G2/M Arrest Kinase Profiling Kinase Profiling Apoptosis and Cell Cycle Analysis->Kinase Profiling S Phase Arrest

Figure 1: A tiered approach for the in vitro evaluation of this compound.

Part 1: Anticancer Activity Screening

Thiophene derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways, including cell proliferation and survival.[8][9][10] A primary assessment of the anticancer potential of this compound can be achieved through a cytotoxicity assay against a panel of human cancer cell lines.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a reliable and widely used method for initial cytotoxicity screening.

Materials:

  • This compound (solubilized in DMSO)

  • Human cancer cell lines (e.g., HepG2 - liver, PC-3 - prostate, MCF-7 - breast)[8][11]

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

ParameterDescriptionExample Value
Cell Line Human cancer cell line used for the assay.HepG2
Seeding Density Number of cells seeded per well.8,000 cells/well
Compound Conc. Range of concentrations tested.0.1 - 100 µM
Incubation Time Duration of compound exposure.48 hours
IC₅₀ Concentration for 50% inhibition of cell growth.To be determined

Part 2: Antimicrobial Activity Screening

The carbohydrazide moiety is a well-known pharmacophore in many antimicrobial agents.[5][6][7] Therefore, it is crucial to evaluate the potential of this compound against a panel of pathogenic bacteria and fungi.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • This compound (solubilized in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))[12][14]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[6]

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well plates

  • Bacterial/Fungal inoculums adjusted to 0.5 McFarland standard

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth. The concentration range can vary, but a common starting range is 1 to 512 µg/mL.

  • Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Controls: Include a growth control (broth with inoculum, no compound), a sterility control (broth only), and a positive control (broth with inoculum and a standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

MicroorganismTypeExpected MIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaTo be determined
Escherichia coliGram-negative BacteriaTo be determined
Candida albicansYeastTo be determined
Aspergillus nigerMoldTo be determined

Part 3: Enzyme Inhibition Assays

Many heterocyclic compounds exert their therapeutic effects by inhibiting specific enzymes.[15][16][17] Depending on the results from the primary screening, a targeted enzyme inhibition assay can provide insights into the mechanism of action of this compound. For instance, if significant anticancer activity is observed, kinase inhibition assays would be relevant.[8][18] If antimicrobial activity is detected, enzymes involved in microbial survival could be targeted. As a representative example, a tyrosinase inhibition assay is presented here, as various heterocyclic compounds have shown activity against this enzyme.[19]

Protocol 3: In Vitro Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.

Materials:

  • This compound (solubilized in DMSO)

  • Mushroom tyrosinase

  • L-DOPA

  • Phosphate buffer (pH 6.8)

  • Kojic acid (positive control)[19]

  • 96-well plate

  • Microplate reader

Step-by-Step Methodology:

  • Assay Preparation: In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound at various concentrations, and 20 µL of mushroom tyrosinase solution.

  • Pre-incubation: Pre-incubate the mixture at 25°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

G cluster_0 Assay Components cluster_1 Reaction Test Compound Test Compound Tyrosinase Tyrosinase Test Compound->Tyrosinase Inhibits Dopachrome (Colored Product) Dopachrome (Colored Product) Tyrosinase->Dopachrome (Colored Product) Oxidizes L-DOPA L-DOPA L-DOPA->Dopachrome (Colored Product)

Figure 2: Principle of the tyrosinase inhibition assay.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. Positive results in these primary assays should be followed by more in-depth mechanistic studies, such as apoptosis assays, cell cycle analysis, and specific target identification to further elucidate the compound's mode of action.[20][21] The structural alerts within this molecule, namely the thiophene and carbohydrazide moieties, suggest a high potential for discovering novel biological activities. A systematic and rigorous evaluation, as described herein, is the critical first step in translating this potential into tangible therapeutic applications.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2021). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Advances, 11(35), 21543–21561. [Link]

  • Talea, D., et al. (2022). Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. Molecules, 27(19), 6296. [Link]

  • Abdel-rahman, A. H., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(15), 4994. [Link]

  • Kumar, R., et al. (2021). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Pharmaceuticals, 14(11), 1103. [Link]

  • Hassan, A. S., et al. (2020). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. [Link]

  • Khan, I., et al. (2023). Current status of N-, O-, S-heterocycles as potential alkaline phosphatase inhibitors: a medicinal chemistry overview. Journal of Biomolecular Structure and Dynamics, 41(14), 6749–6773. [Link]

  • Kumar, A., & Narasimhan, B. (2018). Synthesis and in vitro Evaluation of Novel Thiophene Derivatives. Journal of Pharmaceutical Research International, 1-9. [Link]

  • Abdelgawad, M. A., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. BMC Chemistry, 18(1), 21. [Link]

  • Gül, M., et al. (2021). Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. Russian Journal of Organic Chemistry, 57(7), 1083–1093. [Link]

  • El-Sayed, N. N. E., et al. (2013). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Pharmacology & Pharmacy, 4(2), 179-186. [Link]

  • Abdel-Magid, A. F. (2021). Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
  • Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8979. [Link]

  • Thomas, J., et al. (2009). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 1(2), 166-170. [Link]

  • Naika, M., & Kumar, S. (2023). Synthetic Routes and Bioactivity Profiles of The Phenothiazine Privileged Manifold. Chemistry & Biodiversity, e202300506. [Link]

  • El-Gazzar, M. G. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465. [Link]

  • Various Authors. (2024). Synthesized thiophene derivatives identified with anticancer activity. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2364769. [Link]

  • Kumar, S., et al. (2017). Synthesis, characterization and cytotoxic evaluation of novel derivatives of 1, 3, 4-oxadiazole containing 5-phenyl thiophene moiety. SciSpace. [Link]

  • Al-Omaim, W. S., et al. (2023). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. Pharmaceutics, 15(5), 1435. [Link]

  • Acar, Ç., et al. (2023). N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors. Medicinal Chemistry, 19(7), 701-711. [Link]

  • Eltayeb, N. E., et al. (2014). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Bioinorganic Chemistry and Applications, 2014, 674391. [Link]

  • Various Authors. (2024). Some clinical drugs bearing thiophene scaffolds as anticancer agents. ResearchGate. [Link]

  • Al-Awadi, F. Y., et al. (2022). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Molecules, 27(21), 7549. [Link]

  • Conejo-García, A., et al. (2020). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 63(11), 5899–5915. [Link]

  • Acar, Ç., et al. (2023). N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors. ResearchGate. [Link]

  • Singh, K., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. SpringerPlus, 4, 538. [Link]

  • Gomaa, A. M., et al. (2019). Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 19(12), 1521–1535. [Link]

  • Finke, J. M., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry, 66(7), 4881–4894. [Link]

  • Wang, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 186. [Link]

Sources

Application Note & Protocols: Investigating 5-Methyl-4-phenylthiophene-3-carbohydrazide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to investigate the enzyme inhibition potential of 5-Methyl-4-phenylthiophene-3-carbohydrazide. While direct inhibitory data for this specific molecule is nascent, its chemical architecture, combining a substituted thiophene ring with a carbohydrazide moiety, presents a strong rationale for its activity against various enzyme classes. Thiophene-based compounds are recognized as privileged structures in medicinal chemistry, with numerous derivatives showing potent inhibition of enzymes such as carbonic anhydrases, kinases, and proteases.[1][2][3] Similarly, the N-acylhydrazone scaffold, derived from carbohydrazides, is crucial for the biological activity of many enzyme inhibitors.[4] This document outlines detailed, self-validating protocols for initial screening, determination of inhibitory potency (IC₅₀), and elucidation of the mechanism of action, empowering researchers to systematically evaluate this promising compound.

Scientific Rationale & Potential Targets

The therapeutic potential of this compound stems from the validated pharmacophoric features of its two core components: the thiophene nucleus and the carbohydrazide functional group.

  • Thiophene Moiety: The thiophene ring is an aromatic five-membered heterocycle containing a sulfur atom.[2] Its structural and electronic properties allow it to engage in various interactions with enzyme active sites, including hydrogen bonding, hydrophobic interactions, and π-π stacking.[5] Thiophene derivatives have been successfully developed as inhibitors for a wide range of enzyme targets, including:

    • Carbonic Anhydrases (CAs): Thiophene-based sulfonamides are well-established inhibitors of CAs, enzymes crucial for pH regulation and linked to glaucoma and certain cancers.[1][6] The thiophene ring often serves as a scaffold to correctly orient the zinc-binding group.

    • Protein Kinases: As central regulators of cell signaling, kinases are major targets in oncology. Thiophene-3-carboxamide derivatives have shown potent inhibition of key kinases like VEGFR-2, highlighting the ring's utility in designing ATP-competitive inhibitors.[7]

    • Other Enzymes: Various thiophene derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), neuraminidase, and cyclooxygenase (COX), showcasing their versatility.[1][3][8]

  • Carbohydrazide Moiety: The carbohydrazide group (-CONHNH₂) and its derivatives, particularly N-acylhydrazones, are excellent chelators and can form strong hydrogen bonds. This functionality is a key feature in many biologically active compounds and can interact with metallic cofactors in metalloenzymes or with residues in the enzyme's active site.[4]

Based on this structural analysis, this compound is a prime candidate for screening against, but not limited to, the following enzyme families:

  • Carbonic Anhydrases

  • Protein Kinases

  • Proteases (e.g., Trypsin)

  • Cholinesterases (AChE, BChE)

Experimental Workflow Overview

A systematic approach is critical to characterizing a potential enzyme inhibitor. The recommended workflow progresses from a broad initial screen to detailed mechanistic studies.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Primary Screen (Single High Concentration) B Identify 'Hits' (>50% Inhibition) A->B C Dose-Response Assay (Serial Dilutions) B->C D Calculate IC50 Value C->D E Enzyme Kinetic Studies (Vary [S] and [I]) D->E F Generate Lineweaver-Burk Plot E->F G Determine Inhibition Type (Competitive, Non-competitive, etc.) F->G

Figure 1: A three-phase workflow for inhibitor characterization.

Protocol 1: Primary Screening for Enzyme Inhibition

Objective: To rapidly determine if this compound exhibits inhibitory activity against a chosen enzyme at a single, high concentration.

Causality and Principle: This assay relies on measuring the rate of an enzymatic reaction in the presence and absence of the test compound. A significant reduction in the reaction rate in the presence of the compound indicates potential inhibition. A high concentration (e.g., 10-50 µM) is used to maximize the chance of detecting even weak inhibitors. Spectrophotometric or fluorometric detection of a product or substrate is a common, high-throughput method.[9]

Materials:

  • This compound (MW: 232.31 g/mol )[10]

  • Dimethyl sulfoxide (DMSO, high purity)

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well clear, flat-bottom microplates (for colorimetric assays)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Rationale: DMSO is a common solvent for organic molecules; a high concentration stock minimizes the final DMSO percentage in the assay, which can itself inhibit enzymes.

    • Enzyme Working Solution: Dilute the purified enzyme in cold assay buffer to a concentration that yields a linear reaction rate for at least 10-15 minutes.

    • Substrate Working Solution: Prepare the substrate in assay buffer at a concentration appropriate for the assay, often at or near its Michaelis constant (Kₘ).

  • Assay Setup (in a 96-well plate): [9][11]

    • Negative Control (100% Activity): 5 µL DMSO + 85 µL Enzyme Working Solution.

    • Test Wells: 5 µL of 10 mM Compound Stock (diluted in assay buffer to achieve final desired concentration, e.g., 200 µM for a 10 µM final concentration) + 85 µL Enzyme Working Solution.

    • Blank (No Enzyme): 5 µL DMSO + 85 µL Assay Buffer. Rationale: The blank corrects for any non-enzymatic substrate degradation or signal from the compound itself.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes. Rationale: This allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the Substrate Working Solution to all wells (except the blank, which receives 10 µL of buffer).

    • Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode) at the appropriate wavelength.

  • Data Analysis:

    • Calculate the reaction rate (velocity, V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - (V_inhibitor - V_blank) / (V_control - V_blank)) * 100

Protocol 2: Determination of IC₅₀

Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50%.

Causality and Principle: The IC₅₀ value is a standard measure of an inhibitor's potency. By testing a range of inhibitor concentrations, a dose-response curve can be generated. This sigmoidal curve allows for the precise determination of the concentration at which the inhibitor exerts half of its maximal effect. This is a critical parameter for comparing the potency of different compounds.[9]

Procedure:

  • Serial Dilution: Prepare a series of dilutions of the 10 mM compound stock solution in DMSO. Then, perform a second dilution in assay buffer to create working solutions for a 10-point dose-response curve (e.g., final concentrations from 100 µM down to 1 nM).

  • Assay Setup: Follow the same setup as the primary screen, but instead of a single concentration, add the different concentrations of the inhibitor to the test wells. Include control and blank wells as before.

  • Execution and Measurement: Perform the pre-incubation, reaction initiation, and kinetic measurements exactly as described in Protocol 1.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration.

    • Plot % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in software like GraphPad Prism or R to fit the data to a sigmoidal curve and determine the IC₅₀ value.

ParameterDescriptionExample Value
IC₅₀ Inhibitor concentration causing 50% enzyme activity reduction.5.2 µM
Hill Slope Describes the steepness of the dose-response curve.1.1
Goodness of fit for the regression curve.0.992

Protocol 3: Mechanism of Inhibition Studies

Objective: To determine the mode by which the compound inhibits the enzyme (e.g., competitive, non-competitive, uncompetitive, or mixed).

Causality and Principle: The mechanism is elucidated by measuring reaction rates at various substrate and inhibitor concentrations. The resulting data can be visualized using a double reciprocal plot, such as the Lineweaver-Burk plot. The pattern of changes in Vₘₐₓ (maximum velocity) and Kₘ (Michaelis constant) in the presence of the inhibitor reveals its binding mechanism.[12]

  • Competitive: Inhibitor binds only to the free enzyme at the active site. Vₘₐₓ is unchanged, Kₘ increases.

  • Non-competitive: Inhibitor binds to both free enzyme and the enzyme-substrate complex at an allosteric site. Vₘₐₓ decreases, Kₘ is unchanged.

  • Uncompetitive: Inhibitor binds only to the enzyme-substrate complex. Both Vₘₐₓ and Kₘ decrease.

G cluster_competitive Competitive Inhibition E E ES ES E->ES +S EI EI E->EI +I S S ES->E +P P P I_comp I

Sources

Application Note: Analytical Methods for the Quantification of 5-Methyl-4-phenylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of 5-Methyl-4-phenylthiophene-3-carbohydrazide, a compound of interest in pharmaceutical research and development. We present three robust analytical methods: a primary stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, a Gas Chromatography-Mass Spectrometry (GC-MS) method for impurity profiling, and a rapid UV-Vis Spectrophotometric method for routine analysis. Each protocol is accompanied by an in-depth explanation of the underlying scientific principles, causality behind experimental choices, and a systematic approach to method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction

This compound belongs to the thiophene class of heterocyclic compounds, which are recognized as crucial scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[4] Thiophene-carbohydrazide derivatives, in particular, have been investigated for various therapeutic applications, including anticancer agents.[5] Accurate and reliable quantification of this analyte is paramount for pharmacokinetic studies, formulation development, stability testing, and quality control of the active pharmaceutical ingredient (API) and its drug products.

The analytical challenge lies in developing methods that are not only precise and accurate but also specific enough to distinguish the analyte from potential impurities, synthetic precursors, and degradation products. This guide provides a foundational framework for establishing such methods, emphasizing the principles of scientific integrity and adherence to global regulatory standards.[1][6]

Analyte Overview: this compound

  • Chemical Structure:

  • Molecular Formula: C₁₂H₁₂N₂OS

  • Molecular Weight: 232.30 g/mol

  • Key Structural Features:

    • Chromophore: The phenylthiophene core provides strong UV absorbance, making it highly suitable for HPLC-UV or UV-Vis spectrophotometric detection.

    • Polarity: The carbohydrazide moiety (-CONHNH₂) imparts significant polarity, influencing its solubility and chromatographic retention.

    • Reactivity: The hydrazide group is a key functional group that can be targeted for derivatization if necessary and is also a potential site for degradation.

Primary Analytical Method: Stability-Indicating HPLC-UV

High-Performance Liquid Chromatography is the cornerstone for pharmaceutical analysis, offering high resolution and sensitivity.[7] A reversed-phase (RP-HPLC) method is ideal for a molecule with the polarity of this compound. The method described here is designed to be stability-indicating, meaning it can resolve the parent analyte from its degradation products.[8][9][10]

Rationale and Principle

In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18) and its partitioning with a polar mobile phase. By optimizing the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile), we can achieve effective separation. The UV detector quantifies the analyte by measuring its absorbance at a specific wavelength where it exhibits maximum response, ensuring high sensitivity.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][9]

  • Acetonitrile (HPLC grade).

  • Sodium Acetate (ACS grade).

  • Glacial Acetic Acid (AR grade).

  • Milli-Q or HPLC-grade water.

  • Reference Standard: this compound (purity >99.5%).

Detailed Step-by-Step Methodology:

  • Mobile Phase Preparation (0.04 M Sodium Acetate Buffer, pH 3.0: Acetonitrile):

    • Prepare the aqueous buffer by dissolving 3.28 g of anhydrous sodium acetate in 1 L of Milli-Q water.

    • Adjust the pH to 3.0 using glacial acetic acid.

    • Filter the buffer through a 0.45 µm nylon filter.

    • The mobile phase is a mixture of this buffer and acetonitrile. A starting ratio of Buffer:Acetonitrile (40:60, v/v) is recommended.[8][9]

    • Degas the final mobile phase by sonication or helium sparging before use.

  • Standard Solution Preparation (10 µg/mL):

    • Accurately weigh 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask using the mobile phase as the diluent to obtain a 100 µg/mL stock solution.

    • Further dilute 1 mL of this stock solution to 10 mL with the mobile phase to get a final concentration of 10 µg/mL.

  • Sample Solution Preparation:

    • Prepare the sample (e.g., from a drug product formulation or stability study) to achieve a theoretical concentration of 10 µg/mL in the mobile phase. This may involve extraction, sonication, and filtration through a 0.45 µm syringe filter to remove excipients.

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Perform a blank injection (mobile phase) to ensure no carryover.

    • Inject the standard solution multiple times (n=5) to check for system suitability.

    • Inject the sample solutions for analysis.

Data Presentation and System Suitability
ParameterRecommended ConditionsRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase; provides good resolution for aromatic compounds.[8][9]
Mobile Phase Sodium Acetate Buffer (pH 3.0) : Acetonitrile (40:60, v/v)The acidic pH suppresses the ionization of any potential acidic/basic groups, ensuring sharp peaks.
Flow Rate 1.0 mL/minProvides optimal efficiency and reasonable run times.[8][9]
Column Temperature 25 °CEnsures reproducible retention times.
Detection Wavelength 280 nm (or λmax determined by PDA scan)Thiophene chalcones and similar structures show strong absorbance in this region.[8][9][10]
Injection Volume 10 µLA common volume that balances sensitivity and peak shape.
System Suitability Test (SST)Acceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
%RSD of Peak Areas (n=5) ≤ 2.0%
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (Buffer:ACN) Equilibrate Column Equilibration MobilePhase->Equilibrate StandardPrep Standard Prep (10 µg/mL) SST System Suitability (n=5 injections) StandardPrep->SST SamplePrep Sample Prep (Target: 10 µg/mL) Analysis Sample Analysis SamplePrep->Analysis Equilibrate->SST SST->Analysis Integrate Peak Integration Analysis->Integrate Calculate Concentration Calculation Integrate->Calculate Report Final Report Calculate->Report

Caption: Workflow for the HPLC-UV quantification of the analyte.

Secondary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying impurities that may not be detected by HPLC-UV or for confirming the identity of the main peak.

Rationale and Principle

The sample is vaporized in a heated inlet and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, while the total ion count (TIC) or selected ion monitoring (SIM) can be used for quantification.[11][12]

Experimental Protocol: GC-MS

Note: Direct injection of carbohydrazides can be challenging due to their low volatility and thermal lability. Derivatization (e.g., silylation) may be required. The following is a general starting point.

ParameterRecommended Conditions
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Injection Mode Splitless
Inlet Temperature 250 °C
Oven Program Start at 100°C (hold 2 min), ramp at 10°C/min to 300°C (hold 5 min)[12]
Carrier Gas Helium at 1.0 mL/min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu
Solvent Dichloromethane or Ethyl Acetate

Rapid Screening Method: UV-Vis Spectrophotometry

For routine analysis in non-complex matrices (e.g., pure API), UV-Vis spectrophotometry offers a simple and fast alternative.

Rationale and Principle

This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of a sample at its wavelength of maximum absorbance (λmax), its concentration can be determined from a pre-established calibration curve.

Experimental Protocol: UV-Vis
  • Solvent Selection: Use a solvent in which the analyte is stable and soluble (e.g., Methanol or Ethanol).

  • Determine λmax: Scan a dilute solution of the analyte from 200-400 nm against a solvent blank to find the wavelength of maximum absorbance.

  • Prepare Calibration Curve:

    • Create a series of standard solutions of known concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).

    • Measure the absorbance of each standard at the determined λmax.

    • Plot a graph of Absorbance vs. Concentration. The resulting line should be linear with a correlation coefficient (R²) > 0.999.

  • Sample Analysis: Prepare the sample in the same solvent to a concentration within the calibration range and measure its absorbance. Calculate the concentration using the equation of the line from the calibration curve.

Analytical Method Validation (ICH Q2(R2))

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3] The primary HPLC-UV method should undergo full validation according to ICH guidelines.[1][6][13]

Validation Workflow

Validation_Workflow Start Method Development Complete Protocol Write Validation Protocol Start->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report

Caption: General workflow for analytical method validation.

Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and analyte. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure no interference at the analyte's retention time.[8][9][10]Peak purity index > 0.999. Baseline resolution (Rs > 2) between analyte and degradation peaks.
Linearity Analyze at least five concentrations across a specified range (e.g., 50-150% of the target concentration). Plot a curve of peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo matrix with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.%RSD ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.%RSD ≤ 2.0%.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.[8][9]Report the value.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.[8][9]Report the value. Precision at LOQ should be acceptable (%RSD ≤ 10%).
Robustness Deliberately vary method parameters (e.g., mobile phase composition ±2%, pH ±0.2, flow rate ±0.1 mL/min, column temperature ±2°C) and assess the impact on the results.[8][9][10]System suitability parameters must pass. No significant change in results (%RSD ≤ 2.0%).

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound. The primary stability-indicating HPLC-UV method is robust, reliable, and suitable for a wide range of applications in a regulated environment. The GC-MS and UV-Vis spectrophotometry methods serve as valuable complementary techniques for impurity profiling and rapid screening, respectively. Adherence to the detailed protocols and validation procedures outlined herein will ensure the generation of high-quality, defensible analytical data critical for advancing pharmaceutical research and development.

References

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Sources

Application Notes and Protocols for the Development of Anticancer Agents from Thiophene Carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the synthesis and preclinical evaluation of novel anticancer agents derived from a thiophene carbohydrazide scaffold. Thiophene-based heterocycles are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The carbohydrazide moiety serves as a versatile synthetic handle, allowing for the creation of diverse chemical libraries, such as hydrazones, oxadiazoles, and triazoles, which have shown significant antiproliferative activities.[1][2] This guide details the rationale, step-by-step synthetic protocols, a cascade of essential in vitro screening assays, and insights into mechanism-of-action studies, providing researchers with a robust framework for developing novel thiophene-based therapeutic candidates.

Introduction: The Rationale for Thiophene Carbohydrazide in Oncology

The search for more effective and less toxic cancer chemotherapeutics is a primary objective in medicinal chemistry. Heterocyclic compounds, particularly those containing a thiophene ring, are of significant interest due to their diverse biological activities.[3] The thiophene nucleus is a bioisostere of the benzene ring, often improving pharmacokinetic properties and target engagement. Its derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[4]

The carbohydrazide functional group (-CONHNH₂) is a key building block that can be readily derivatized to explore a wide chemical space.[2] By reacting thiophene carbohydrazide with various aldehydes, ketones, or other electrophiles, a library of compounds with diverse physicochemical properties can be generated, increasing the probability of identifying a potent and selective anticancer agent. This guide outlines the complete workflow from initial synthesis to biological characterization.

G cluster_0 Synthesis Phase cluster_1 In Vitro Screening Phase cluster_2 Mechanism of Action (MoA) Elucidation A Synthesis of Thiophene-2-Carboxylic Acid (Starting Material) B Synthesis of Thiophene-2-Carbohydrazide (Core Scaffold) A->B Esterification & Hydrazinolysis C Library Synthesis: Derivatization (e.g., Hydrazones) B->C Condensation Rxn D Cytotoxicity Screening (MTT Assay) C->D Test Compounds E Apoptosis Analysis (Annexin V / PI Assay) D->E Identify 'Hits' F Cell Cycle Analysis (PI Staining) E->F Confirm Apoptotic Mechanism G Target Identification (e.g., Tubulin, Kinases) F->G Elucidate Pathway H Lead Optimization G->H Structure-Activity Relationship (SAR)

Figure 1: High-level workflow for the development of anticancer agents from a thiophene carbohydrazide scaffold.

SECTION 1: SYNTHESIS OF THE CORE SCAFFOLD

The foundational step is the reliable synthesis of the thiophene-2-carbohydrazide core. A common and efficient method involves the hydrazinolysis of a corresponding ester, which is itself synthesized from the commercially available thiophene-2-carboxylic acid.[2][5]

Protocol 1.1: Two-Step Synthesis of Thiophene-2-Carbohydrazide

This protocol first describes the esterification of thiophene-2-carboxylic acid to its methyl or ethyl ester, followed by hydrazinolysis.

Step A: Synthesis of Methyl Thiophene-2-carboxylate

  • Rationale: Converting the carboxylic acid to an ester makes the carbonyl carbon more susceptible to nucleophilic attack by hydrazine in the subsequent step. Acid catalysis (e.g., H₂SO₄) protonates the carbonyl oxygen, further activating the substrate.

  • Materials:

    • Thiophene-2-carboxylic acid

    • Methanol (Anhydrous)

    • Sulfuric Acid (Concentrated)

    • Sodium Bicarbonate (NaHCO₃) solution (Saturated)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel.

  • Procedure:

    • To a solution of thiophene-2-carboxylic acid (1 equivalent) in anhydrous methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature with continuous stirring.[6]

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C) in an oil bath for 4-6 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl thiophene-2-carboxylate, which can be purified by distillation or used directly in the next step.[6]

Step B: Synthesis of Thiophene-2-Carbohydrazide via Hydrazinolysis

  • Rationale: Hydrazine hydrate is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. The leaving group (e.g., methoxide) is displaced, forming the stable carbohydrazide. Using an alcohol as a solvent facilitates the reaction.

  • Materials:

    • Methyl thiophene-2-carboxylate (from Step A)

    • Hydrazine Hydrate (85-99%)

    • Methanol or Ethanol

    • Round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • Dissolve methyl thiophene-2-carboxylate (1 equivalent) in methanol or ethanol (15-20 mL).[6]

    • Add hydrazine hydrate (3-5 equivalents) to the solution. The excess hydrazine drives the reaction to completion.

    • Heat the mixture to reflux for 8-12 hours.[2][6] A precipitate may form as the product is often less soluble than the starting ester.

    • Monitor the reaction by TLC until the starting ester spot disappears.

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The resulting white solid is typically of high purity.

SECTION 2: LIBRARY SYNTHESIS VIA DERIVATIZATION

With the core scaffold in hand, a diverse library can be generated. The synthesis of Schiff bases (hydrazones) via condensation with aromatic aldehydes is a straightforward and effective strategy.[7][8]

Protocol 2.1: Synthesis of N'-Arylmethylene-thiophene-2-carbohydrazides (Hydrazones)
  • Rationale: The terminal -NH₂ group of the carbohydrazide readily condenses with the carbonyl group of an aldehyde under mild acid catalysis. The catalyst (e.g., acetic acid) protonates the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by the hydrazide nitrogen.

  • Materials:

    • Thiophene-2-carbohydrazide (from Protocol 1.1)

    • Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

    • Ethanol or Methanol

    • Glacial Acetic Acid (Catalytic amount)

    • Round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • Dissolve thiophene-2-carbohydrazide (1 mmol) in methanol or ethanol (20-30 mL) in a round-bottom flask.[7]

    • Add the desired aromatic aldehyde (1 mmol) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.[7]

    • Reflux the mixture for 4-6 hours.[7] The product often precipitates out of the solution upon formation.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold ethanol and dry it to obtain the final hydrazone derivative. Recrystallization can be performed if further purification is needed.

SECTION 3: IN VITRO ANTICANCER SCREENING CASCADE

A tiered approach is used to evaluate the anticancer potential of the synthesized library. The initial screen assesses general cytotoxicity, followed by more specific assays to determine the mode of cell death.

Protocol 3.1: Cytotoxicity Screening using the MTT Assay
  • Principle: This colorimetric assay measures cell metabolic activity. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[3][9]

  • Materials:

    • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., MRC-5 lung fibroblast).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Phosphate-Buffered Saline (PBS).

    • MTT solution (5 mg/mL in PBS, filter-sterilized).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well cell culture plates, multichannel pipette, spectrophotometer (plate reader).

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

    • Compound Treatment: Prepare serial dilutions of the synthesized thiophene derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (e.g., DMSO) and untreated controls.

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for another 2-4 hours at 37°C, until purple precipitate is visible.[9]

    • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well.[10]

    • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

Protocol 3.2: Apoptosis Analysis using Annexin V/Propidium Iodide (PI) Staining
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is lost.[11][12]

Figure 2: Interpretation of Annexin V and Propidium Iodide (PI) staining results in flow cytometry.

  • Materials:

    • Cells treated with test compounds (at IC₅₀ concentration) for a specified time (e.g., 24 hours).

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).

    • Cold PBS.

    • Flow cytometer.

  • Procedure:

    • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

    • Washing: Wash the cells twice with cold PBS.[13]

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[13]

    • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[14]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12]

Protocol 3.3: Cell Cycle Analysis using Propidium Iodide Staining
  • Principle: Many anticancer drugs induce cell cycle arrest at specific phases (G1, S, or G2/M). PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases via flow cytometry.

  • Materials:

    • Cells treated with test compounds.

    • Cold 70% Ethanol.

    • PBS.

    • PI staining solution (e.g., 50 µg/mL PI in PBS).[15]

    • RNase A (100 µg/mL, DNase-free).[15]

    • Flow cytometer.

  • Procedure:

    • Cell Harvesting: Harvest approximately 1 x 10⁶ cells and centrifuge.

    • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[16] Fix for at least 30 minutes at 4°C (cells can be stored at -20°C for weeks).[16]

    • Washing: Centrifuge the fixed cells (e.g., 850 x g for 5 min), discard the ethanol, and wash the cell pellet twice with PBS.[16]

    • RNase Treatment: Resuspend the pellet in PBS containing 100 µg/mL RNase A to ensure that only DNA is stained. Incubate for 5-30 minutes at room temperature.[15][17]

    • PI Staining: Add PI solution to a final concentration of 50 µg/mL.[15]

    • Incubation: Incubate for 30 minutes in the dark at room temperature.[17]

    • Analysis: Analyze the samples on a flow cytometer. Use appropriate software to model the cell cycle phases from the DNA content histogram.

SECTION 4: INVESTIGATING THE MECHANISM OF ACTION (MoA)

Data from the screening cascade can provide clues to the MoA. For example, an accumulation of cells in the G2/M phase suggests interference with microtubule dynamics.[18][19] Further biochemical and molecular assays are required for confirmation. Two common targets for thiophene derivatives are tubulin and the PI3K/Akt signaling pathway.

Tubulin Polymerization Inhibition
  • Causality: Microtubules, polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division.[20] Small molecules that inhibit tubulin polymerization prevent spindle formation, leading to G2/M arrest and subsequent apoptosis.[18][21] Many thiophene-based compounds have been identified as tubulin polymerization inhibitors.[18]

PI3K/Akt Signaling Pathway Inhibition
  • Causality: The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival, proliferation, and growth.[1][4] This pathway is often hyperactivated in cancer cells, making it a prime therapeutic target.[22][23] Inhibition of key kinases in this pathway, such as PI3K or Akt, can block survival signals and induce apoptosis.[4][24]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Thiophene Derivative Inhibitor->PI3K Inhibitor->Akt

Figure 3: Simplified PI3K/Akt signaling pathway showing potential inhibition points for thiophene derivatives.

SECTION 5: DATA PRESENTATION AND INTERPRETATION

Clear and concise presentation of quantitative data is crucial for comparing the efficacy of different derivatives and for understanding structure-activity relationships (SAR).

Table 1: Example Cytotoxicity Data (IC₅₀ Values)
Compound IDR-Group (at N')IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. MRC-5 (Normal)Selectivity Index (MRC-5 / MCF-7)
TH-01 -H25.430.1>100>3.3
TH-02 -4-Cl8.210.585.38.1
TH-03 -4-OCH₃15.118.9>100>5.3
TH-04 -4-NO₂5.56.845.26.6
Doxorubicin (Reference Drug)0.81.12.52.3
  • Interpretation: In this hypothetical data, compound TH-04 , with an electron-withdrawing nitro group, shows the highest potency. Compound TH-02 demonstrates the best selectivity index, being over 8 times more toxic to the MCF-7 cancer cell line than to the normal MRC-5 cell line, a desirable characteristic for a drug candidate.

Conclusion

The thiophene carbohydrazide scaffold represents a promising starting point for the development of novel anticancer agents. Its synthetic tractability allows for the creation of large, diverse libraries of compounds. By employing a systematic screening cascade—beginning with broad cytotoxicity assays and progressing to more detailed mechanistic studies like apoptosis and cell cycle analysis—researchers can efficiently identify and characterize promising lead compounds. Subsequent investigation into specific molecular targets, such as tubulin or components of the PI3K/Akt pathway, will be essential for optimizing these leads into viable clinical candidates.

References

  • Abdel-Wahab, B. F., Abdel-Aziem, A., El-Sabbagh, O. A., & Fathalla, O. A. (2014). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 69(10), 1153-1158. [Link]

  • LoRusso, P. M., & Chabner, B. A. (2015). Small-molecule inhibitors of the PI3K signaling network. Journal of Clinical Oncology, 33(31), 3651-3659.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 18(14), 5262-5273. [Link]

  • Wang, Y., Zhang, N., Li, C., et al. (2017). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. Oncotarget, 8(34), 56911–56923. [Link]

  • Cheng, J. Q., Lindsley, C. W., & Cheng, G. Z. (2005). Inhibition of PI3K/Akt Signaling: An Emerging Paradigm for Targeted Cancer Therapy. Current Medicinal Chemistry, 12(2), 199-210. [Link]

  • Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
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  • Metwally, M. A., Khalifa, M. E., & Koketsu, M. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Li, S. (2020). Propidium Iodide Cell Cycle Staining Protocol. protocols.io. [Link]

  • Wieczorek, Z., & Gzella, A. K. (2020). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Molecules, 25(18), 4153. [Link]

  • Papanikolaou, A., & Papageorgiou, A. (2024). Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors. International Journal of Molecular Sciences, 25(3), 1709. [Link]

  • Abebe, A. (2020). Synthesis and Nuclear Magnetic Resonance Studies of 2-Thiophenecarboxaldehyde Nicotinic Hydrazone and 2-Thiophenecarboxaldehyde Benzhydrazone.
  • Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Al-Omary, F. A., Al-Ghamdi, A. M., & Al-Zaydi, K. M. (2020). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Systematic Reviews in Pharmacy, 11(11), 1642-1650. [Link]

  • Semba, S., Itoh, N., & Takeda, H. (2006). Inhibition of Akt survival pathway by a small-molecule inhibitor in human glioblastoma. Molecular Cancer Therapeutics, 5(3), 637-644. [Link]

  • ResearchGate. (n.d.). Tubulin polymerization inhibition study. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes involving thiophene-carbohydrazide as precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiophene-2-carboxylates. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaeke, N. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. Journal of Clinical Oncology, 36(6), 546-548. [Link]

  • Hamel, E., & Lin, C. M. (2008). Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III. Journal of Medicinal Chemistry, 51(11), 3236-3248. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
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Application Notes & Protocols for In Vivo Efficacy and Safety Assessment of Substituted Thiophene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the preclinical evaluation of substituted thiophene derivatives.

Introduction: The Thiophene Scaffold - A Privileged Motif in Modern Drug Discovery

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone of medicinal chemistry, recognized for its versatile biological activities.[1][2][3] Its presence in numerous FDA-approved drugs, spanning therapeutic areas from oncology and neurology to cardiovascular and inflammatory diseases, underscores its significance as a "privileged pharmacophore."[1][3] Substituted thiophenes exhibit a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, anticancer, and anticonvulsant properties.[1][4][5] This guide provides a comprehensive framework for designing and executing robust in vivo studies to evaluate the efficacy, pharmacokinetics (PK), and safety of novel substituted thiophene compounds, ensuring the generation of high-quality, reproducible data for preclinical drug development.

The biological activity of thiophene derivatives is intrinsically linked to their substitution patterns, which modulate their physicochemical properties, target engagement, and metabolic fate.[1] Understanding the structure-activity relationships (SAR) is crucial for optimizing lead compounds.[1][3] However, the translation of promising in vitro activity to in vivo efficacy is a critical hurdle in drug development. This document aims to bridge that gap by providing detailed protocols and expert insights into the nuances of in vivo testing for this important class of molecules.

Part 1: Preclinical In Vivo Study Design - A Strategic Blueprint

A well-designed in vivo study is fundamental to elucidating the therapeutic potential and risk profile of a substituted thiophene candidate. The following considerations are paramount:

Animal Model Selection: Replicating Human Pathology

The choice of animal model is contingent on the therapeutic indication. It is essential to select a model that recapitulates key aspects of the human disease pathology.

  • Oncology: Xenograft models (subcutaneous or orthotopic) using human cancer cell lines or patient-derived xenografts (PDXs) are standard. Syngeneic models are employed for immuno-oncology studies. For instance, a study investigating a thiophene-based anticancer agent might utilize BALB/c nude mice subcutaneously implanted with a relevant human cancer cell line.[6]

  • Infectious Diseases: Acute or chronic infection models are employed. For antibacterial thiophenes, murine models of sepsis or localized infection (e.g., thigh infection model) are common.[7] For antiviral research, specific viral challenge models, such as an Ebola virus infection model in mice, would be necessary.[8]

  • Neurological Disorders: Transgenic mouse models expressing disease-related genes (e.g., amyloid precursor protein for Alzheimer's disease) or neurotoxin-induced models (e.g., MPTP for Parkinson's disease) are frequently used. For testing acetylcholinesterase inhibitors, cognitive function can be assessed in rats using behavioral tests.[9]

  • Inflammatory Diseases: Models like carrageenan-induced paw edema in rats or collagen-induced arthritis in mice are standard for evaluating anti-inflammatory potential.[10]

Formulation and Route of Administration: Ensuring Bioavailability

The physicochemical properties of the substituted thiophene compound will dictate the formulation strategy.

  • Solubility: Thiophenes are often lipophilic and may require formulation with vehicles such as DMSO, PEG400, Tween 80, or Solutol HS-15 to achieve a suitable concentration for dosing.[8]

  • Route of Administration: The intended clinical route should be mimicked where possible. Common preclinical routes include:

    • Oral (p.o.): Gavage is used to assess oral bioavailability and efficacy.

    • Intravenous (i.v.): Provides 100% bioavailability and is used for initial PK studies.

    • Intraperitoneal (i.p.): Often used for convenience in early-stage efficacy studies.[8]

    • Subcutaneous (s.c.): For sustained release formulations.

A pilot PK study is highly recommended to determine the bioavailability and establish an appropriate dosing regimen.

Dose Selection and Regimen: Balancing Efficacy and Toxicity

Dose levels should be informed by in vitro potency (e.g., IC50 or EC50 values) and preliminary toxicity data. A dose-response study is crucial to identify a therapeutic window.

  • Maximum Tolerated Dose (MTD): An initial MTD study is often performed to determine the highest dose that can be administered without causing unacceptable toxicity.[8]

  • Dosing Frequency: This is determined by the compound's half-life (t1/2), obtained from PK studies. The goal is to maintain drug exposure above the minimum effective concentration.

Part 2: Core Experimental Protocols

The following protocols represent standardized workflows for the in vivo assessment of substituted thiophene compounds.

General Protocol for an In Vivo Efficacy Study (Oncology Xenograft Model)

This protocol outlines a typical efficacy study in a subcutaneous xenograft model.

Step 1: Cell Culture and Implantation

  • Culture the selected human cancer cell line (e.g., HCT-116) under standard conditions.[11]

  • Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).

  • Subcutaneously inject 1-10 x 10^6 cells into the flank of immunocompromised mice (e.g., athymic nude mice).

Step 2: Tumor Growth and Randomization

  • Monitor tumor growth using calipers.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

Step 3: Compound Administration

  • Prepare the substituted thiophene compound in a suitable vehicle.

  • Administer the compound and vehicle control according to the predetermined dose, route, and schedule.

Step 4: Monitoring and Endpoints

  • Measure tumor volume and body weight 2-3 times per week.

  • Observe animals daily for clinical signs of toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Experimental Workflow: Oncology Xenograft Study

G cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis cell_culture Cell Culture implantation Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Compound Administration randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia data_analysis Data Analysis euthanasia->data_analysis

Workflow for a typical in vivo oncology xenograft study.

Protocol for a Pharmacokinetic (PK) Study

This protocol describes a basic PK study in rodents.

Step 1: Animal Preparation

  • Cannulate the jugular vein of the study animals (e.g., Sprague-Dawley rats) for serial blood sampling, if required.

  • Acclimate the animals post-surgery.

Step 2: Compound Administration

  • Administer a single dose of the substituted thiophene compound via the desired route (e.g., i.v. bolus and oral gavage).[8]

Step 3: Blood Sampling

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

Step 4: Plasma Preparation and Analysis

  • Centrifuge the blood samples to separate the plasma.

  • Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

Step 5: Data Analysis

  • Calculate key PK parameters such as clearance, volume of distribution, half-life, and bioavailability using appropriate software (e.g., Phoenix WinNonlin).

Data Presentation: Pharmacokinetic Parameters

ParameterDescriptionUnits
Cmax Maximum plasma concentrationng/mL
Tmax Time to reach Cmaxh
AUC (0-t) Area under the plasma concentration-time curveng*h/mL
t1/2 Elimination half-lifeh
CL ClearanceL/h/kg
Vd Volume of distributionL/kg
F% Bioavailability%
Protocol for a Preliminary Toxicity Assessment

This protocol outlines an acute or sub-chronic toxicity study.

Step 1: Dose Administration

  • Administer the substituted thiophene compound to groups of animals at multiple dose levels, including a high dose intended to elicit toxicity.[8]

Step 2: Clinical Observations

  • Monitor the animals daily for clinical signs of toxicity (e.g., changes in behavior, posture, grooming, and stool consistency).

  • Record body weights and food consumption regularly.[8]

Step 3: Clinical Pathology

  • At the end of the study, collect blood for hematology and clinical chemistry analysis.

Step 4: Histopathology

  • Perform a full necropsy and collect major organs (e.g., liver, kidneys, spleen, heart, lungs).

  • Fix the organs in formalin, process, and examine them microscopically for any treatment-related changes.

Part 3: Understanding the Mechanism of Action and Potential Liabilities

Target Engagement and Biomarker Analysis

To demonstrate that the in vivo effects are target-mediated, it is crucial to assess target engagement in the tissue of interest. This can be achieved through:

  • Immunohistochemistry (IHC): To visualize the expression and localization of the target protein.

  • Western Blotting: To quantify changes in the expression of the target and downstream signaling proteins.

  • Pharmacodynamic (PD) Biomarkers: Measuring a downstream biological effect of the drug (e.g., inhibition of a specific enzyme or signaling pathway).

Signaling Pathway: Example of a Thiophene-based Kinase Inhibitor

G compound Substituted Thiophene Compound receptor Receptor Tyrosine Kinase compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation mtor->proliferation

Hypothetical pathway for a thiophene-based kinase inhibitor.

Metabolism and Potential for Reactive Metabolites

A critical aspect of thiophene toxicology is the potential for metabolic activation by cytochrome P450 (CYP) enzymes to form reactive metabolites, such as thiophene S-oxides and epoxides.[12] These electrophilic intermediates can covalently bind to cellular macromolecules, potentially leading to hepatotoxicity.[12]

  • Metabolite Identification: In vitro studies using liver microsomes or hepatocytes can help identify potential metabolites.[12]

  • Covalent Binding Studies: Assays to quantify the extent of covalent binding to proteins can assess the risk of reactive metabolite formation.

  • Glutathione (GSH) Trapping: The formation of GSH conjugates can be monitored as an indicator of reactive intermediate generation.[13]

While the thiophene moiety is a structural alert, the overall toxicity depends on the balance between bioactivation and detoxification pathways.[12][13] The presence of alternative, less toxic metabolic routes can mitigate this risk.[12]

Conclusion

The successful preclinical development of substituted thiophene compounds hinges on a methodologically sound and strategically designed in vivo testing program. By carefully selecting appropriate animal models, optimizing drug formulation and dosing, and integrating efficacy studies with PK and safety assessments, researchers can generate the robust data package necessary for advancing promising candidates toward clinical evaluation. This guide provides a foundational framework to navigate the complexities of in vivo research, fostering a deeper understanding of the pharmacological profile of this important class of therapeutic agents.

References

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Available at: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available at: [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

  • Biological Activities of Thiophenes. Encyclopedia.pub. Available at: [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. Available at: [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Hindawi. Available at: [Link]

  • Synthesis and Biological Screening of Thiophene Derivatives. Request PDF. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]

  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Thiophene-Based Compounds. Encyclopedia MDPI. Available at: [Link]

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. ScienceDirect. Available at: [Link]

Sources

Application Note & Protocols: A Strategic Workflow for Screening 5-Methyl-4-phenylthiophene-3-carbohydrazide for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, multi-phase strategic workflow for the initial screening and therapeutic potential assessment of the novel chemical entity, 5-Methyl-4-phenylthiophene-3-carbohydrazide. Thiophene-based scaffolds are of significant interest in medicinal chemistry, known to be present in a variety of pharmacologically active compounds.[1][2][3][4] This guide details a logical, tiered approach, beginning with in silico predictive modeling to forecast pharmacokinetic properties and identify potential biological targets. This is followed by a cascade of in vitro assays, including broad phenotypic screens to uncover functional effects and targeted biochemical assays to confirm interactions and elucidate the mechanism of action. Each protocol is designed with internal controls to ensure data integrity and trustworthiness, providing a robust framework for making critical go/no-go decisions in the early stages of drug discovery.

Introduction: The Rationale for Screening

The compound this compound belongs to a class of heterocyclic compounds that are considered "privileged structures" in medicinal chemistry. The thiophene ring is a versatile scaffold found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects.[1][4] The addition of a carbohydrazide moiety introduces hydrogen bonding capabilities and potential for diverse chemical interactions, making this compound a compelling candidate for broad therapeutic screening.

The objective of this guide is to move beyond simplistic, single-point assays and implement a comprehensive screening cascade. This strategy is designed to efficiently identify potential therapeutic applications while simultaneously flagging liabilities, such as toxicity or poor drug-like properties, at the earliest possible stage.[5] This approach maximizes resource efficiency and increases the probability of identifying a viable lead compound.

Strategic Screening Workflow

A successful screening campaign follows a logical progression from broad, high-throughput methods to more focused, mechanism-defining experiments.[5] Our proposed workflow is divided into four distinct phases:

  • Phase 1: In Silico Profiling: Computational assessment of drug-likeness and target prediction.

  • Phase 2: Primary In Vitro Screening: Broad functional assays to identify significant biological activity.

  • Phase 3: Hit Confirmation & Dose-Response: Validation of primary hits and determination of potency.

  • Phase 4: Secondary & Mechanistic Assays: Elucidation of the mechanism of action (MoA).

Screening_Workflow cluster_0 Phase 1: In Silico cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation cluster_3 Phase 4: MoA Studies in_silico ADMET Prediction & Target Fishing phenotypic Phenotypic Assays (e.g., Viability, Inflammation) in_silico->phenotypic Guide Assay Selection target_based Target-Based Assays (e.g., Kinase Panel) in_silico->target_based Prioritize Targets dose_response Dose-Response Curves (IC50 / EC50 Determination) phenotypic->dose_response Confirm 'Hits' target_based->dose_response secondary_assays Secondary / Orthogonal Assays dose_response->secondary_assays Validate MoA pathway_analysis Signaling Pathway Analysis secondary_assays->pathway_analysis Elucidate Pathway

Caption: A four-phase workflow for screening novel compounds.

Phase 1: In Silico Profiling & Target Prioritization

Before committing to resource-intensive wet lab experiments, computational tools can provide valuable predictive data.[6] This step helps to anticipate potential liabilities and guide the design of the subsequent screening cascade.

Protocol 1: ADMET Prediction

Principle: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical determinants of a drug's success.[7] In silico models use the chemical structure of this compound to predict these parameters based on large datasets of known compounds.[6][8]

Methodology:

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the structure of this compound.

  • Utilize a comprehensive, validated web-based tool such as ADMETlab 2.0 or pkCSM.[7]

  • Input the molecular structure and run the prediction suite.

  • Analyze the output, paying close attention to predictions for:

    • Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential.

    • Excretion: Renal Organic Cation Transporter (OCT2) substrate.

    • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

  • Summarize the data in a table for clear interpretation.

Data Presentation Example:

ADMET PropertyPredicted Value/ClassInterpretation
Absorption
Caco-2 PermeabilityValue (log Papp)High/Medium/Low potential for gut absorption
Distribution
BBB PermeabilityYes/NoCNS-penetrant or peripherally restricted
Metabolism
CYP2D6 InhibitorYes/NoPotential for drug-drug interactions
Toxicity
AMES MutagenicityYes/NoPotential to be a mutagen
hERG InhibitionYes/NoRisk of cardiac toxicity
Protocol 2: Molecular Docking & Target Fishing

Principle: Molecular docking predicts the preferred orientation and binding affinity of a ligand to a specific protein target.[9][10][11] By screening against a library of known drug targets, this "target fishing" approach can generate hypotheses about the compound's potential mechanism of action.

Methodology:

  • Prepare a 3D structure of this compound and perform energy minimization using software like Open Babel.

  • Select a panel of high-interest protein targets. This can be guided by the known activities of similar thiophene derivatives (e.g., kinases, GPCRs, nuclear receptors).[4][12]

  • Obtain crystal structures of the target proteins from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogens, and defining the binding pocket.

  • Use docking software such as AutoDock or PyRx to dock the ligand into the binding site of each target protein.[10][13]

  • Analyze the results based on:

    • Binding Energy (kcal/mol): A lower value suggests a more favorable interaction.

    • Binding Pose: The orientation of the ligand in the pocket.

    • Key Interactions: Identify hydrogen bonds, hydrophobic interactions, etc., with active site residues.

  • Prioritize targets that show favorable binding energies and logical interactions for subsequent in vitro validation.

Phase 2: Primary In Vitro Screening

This phase uses cell-based and biochemical assays to screen for actual biological activity. The choice of assays should be informed by the in silico predictions and the broad therapeutic potential of the thiophene scaffold.

Protocol 3: Anti-Proliferative Phenotypic Screening

Principle: Phenotypic screening identifies compounds that produce a desired effect in a whole-cell system, without a priori knowledge of the specific target.[14][15][16] The MTT assay is a robust, colorimetric method to measure cellular metabolic activity, which is an indicator of cell viability and proliferation.[17][18][19]

Methodology:

  • Cell Line Selection: Choose a panel of human cancer cell lines representing different tissue origins (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[17]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Remove the treatment media.

    • Add MTT solution (0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours.[18][20]

    • Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[18][19]

    • Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the crystals.[20]

  • Data Acquisition: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates potential anti-proliferative or cytotoxic activity.

Protocol 4: Anti-Inflammatory Phenotypic Screening (NF-κB Reporter Assay)

Principle: The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy.[21][22][23][24] A reporter gene assay provides a quantifiable readout of pathway activation.

Methodology:

  • Cell Line: Use a stable cell line containing an NF-κB response element-driven luciferase or β-lactamase reporter gene (e.g., HEK293-NF-κB-luc).

  • Cell Seeding: Seed the reporter cells in a 96-well plate.

  • Compound Pre-treatment: Treat cells with this compound at various concentrations for 1-2 hours.

  • Pathway Stimulation: Induce the NF-κB pathway by adding a pro-inflammatory stimulus like TNF-α (Tumor Necrosis Factor-alpha).[21][22]

  • Incubation: Incubate for an additional 6-24 hours to allow for reporter gene expression.

  • Lysis and Signal Detection: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

  • Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: A reduction in signal in compound-treated wells compared to the stimulated vehicle control indicates inhibition of the NF-κB pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Degradation NFkB NF-κB (p65/p50) IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Compound 5-Methyl-4-phenyl- thiophene-3-carbohydrazide Compound->IKK Potential Inhibition Point

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-4-phenylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to optimize the synthesis and improve the yield of 5-Methyl-4-phenylthiophene-3-carbohydrazide.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the construction of the substituted thiophene ring via the Gewald aminothiophene synthesis, which yields an ester intermediate. This is followed by the conversion of the ester to the desired carbohydrazide through reaction with hydrazine hydrate. Successful execution of both steps is critical for achieving a high overall yield.

Troubleshooting Guide: Step 1 - Synthesis of Ethyl 5-Methyl-4-phenylthiophene-3-carboxylate (Gewald Reaction)

This initial and crucial step involves the multicomponent reaction of phenylacetone, ethyl cyanoacetate, and elemental sulfur, catalyzed by a base.

Q1: My reaction yield is very low or I've isolated no product. What are the primary causes?

Probable Cause 1: Failure of the Initial Knoevenagel-Cope Condensation The Gewald reaction's first phase is the base-catalyzed condensation between the ketone (phenylacetone) and the active methylene compound (ethyl cyanoacetate).[1] Failure at this stage prevents the formation of the necessary α,β-unsaturated nitrile intermediate.

  • Solution:

    • Verify Reagent Quality: Ensure that phenylacetone and ethyl cyanoacetate are pure and free of contaminants. Use freshly opened or distilled reagents if necessary.

    • Base Selection: The choice of base is critical. Morpholine or diethylamine are commonly used. If one is ineffective, consider trying the other. The base's role is to deprotonate the active methylene compound, initiating the condensation.

    • Isolate the Intermediate: For challenging substrates, a two-step procedure can be more effective.[2] First, perform the Knoevenagel-Cope condensation to synthesize and isolate the α,β-unsaturated nitrile. React this purified intermediate with sulfur and a base in a separate step. This approach prevents the degradation of starting materials in the presence of sulfur at the outset.

Probable Cause 2: Suboptimal Reaction Temperature Temperature significantly influences the rate of sulfur addition and subsequent cyclization.[3] An incorrect temperature can either stall the reaction or promote side reactions.

  • Solution:

    • Temperature Screening: Systematically screen a range of temperatures (e.g., room temperature, 45°C, 70°C). While some Gewald reactions proceed at room temperature, many require moderate heating to overcome activation barriers.[3]

    • Controlled Heating: Use an oil bath and a contact thermometer to maintain a stable and uniform temperature throughout the reaction.

Probable Cause 3: Competing Side Reactions Dimerization of the α,β-unsaturated nitrile intermediate is a common side reaction that competes with the desired cyclization, reducing the yield.[3]

  • Solution:

    • Optimize Reagent Addition: Add the reagents slowly and in a controlled manner. This can favor the intramolecular cyclization over the intermolecular dimerization.

    • Adjust Temperature: The formation of the dimer is highly sensitive to temperature. Finding the optimal temperature through screening can minimize this side reaction.[3]

Q2: The reaction mixture has turned into a dark brown, intractable tar. What happened?

Probable Cause: Polymerization and Polysulfide Formation This is a classic sign of polymerization of starting materials or intermediates, often triggered by excessively high reaction temperatures.[2] The formation of complex polysulfides can also contribute to the tarry appearance.

  • Solution:

    • Strict Temperature Control: The most critical parameter to control is temperature. Do not exceed the optimal temperature identified during screening. It is often better to run the reaction for a longer duration at a lower temperature than to force it with excessive heat.

    • Solvent Choice: Ensure sufficient solvent is used to maintain solubility and facilitate heat transfer. Polar solvents like ethanol or methanol are commonly used as they can enhance the condensation of intermediates with sulfur.[3]

Troubleshooting Guide: Step 2 - Synthesis of this compound

This step involves the nucleophilic acyl substitution of the ethyl ester intermediate with hydrazine hydrate.

Q1: The conversion of the ester to the carbohydrazide is incomplete or the yield is low. How can I improve it?

Probable Cause 1: Insufficient Reaction Time or Temperature The hydrazinolysis of esters can be sluggish, especially if the ester is sterically hindered or electronically deactivated.

  • Solution:

    • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration (e.g., 2-3 hours), extend the reflux time to 5-8 hours or even overnight.[4]

    • Elevate Temperature: Ensure the reaction is refluxing vigorously. The solvent of choice is typically absolute ethanol, which allows for a sufficiently high reaction temperature.

Probable Cause 2: Incorrect Stoichiometry The reaction is an equilibrium process. To drive it towards the product side, an excess of the more volatile or easily removable reagent is often used.

  • Solution:

    • Use Excess Hydrazine Hydrate: Employ a slight to moderate excess of hydrazine hydrate (e.g., 1.5 to 3.0 equivalents) to push the equilibrium towards the formation of the carbohydrazide.[4] This ensures that the concentration of the nucleophile remains high throughout the reaction.

Probable Cause 3: Purity of the Starting Ester Impurities carried over from the first step can interfere with the reaction or complicate the purification of the final product.

  • Solution:

    • Purify the Intermediate: Ensure the ethyl 5-methyl-4-phenylthiophene-3-carboxylate intermediate is thoroughly purified before proceeding. Recrystallization or column chromatography are effective methods. The disappearance of the ester C-O stretch in the IR spectrum is a key indicator of a successful reaction.[4]

Q2: The final product is difficult to purify or crystallize. What can I do?

Probable Cause: Presence of Impurities or Diacylhydrazine Formation If purification by recrystallization is proving difficult, it is likely due to persistent impurities or the formation of diacylhydrazine side products, although the latter is less common with esters.[5]

  • Solution:

    • Recrystallization Solvent Screening: This is the most common and effective method for purifying solid carbohydrazides.[4] Test a range of solvents (e.g., ethanol, methanol, isopropanol, or solvent/water mixtures) to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Charcoal Treatment: If the crude product or recrystallization solution is colored, add a small amount of activated charcoal and heat briefly before hot filtration to remove colored impurities.[4]

    • Column Chromatography: If recrystallization fails, column chromatography using silica gel is a reliable alternative for achieving high purity.[4] A solvent system such as ethyl acetate/hexane can be effective.

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control in the Gewald reaction for this synthesis? A: The three most critical parameters are: (1) Temperature , to balance reaction rate against side reactions like polymerization[2]; (2) Choice of Base , as it catalyzes the initial condensation which is essential for the reaction to proceed; and (3) Purity of Reactants , as impurities can inhibit the reaction or lead to unwanted byproducts.

Q: How can I effectively monitor the progress of each reaction step? A: Thin Layer Chromatography (TLC) is the most convenient method. For Step 1, you can monitor the disappearance of the starting materials (phenylacetone and ethyl cyanoacetate). For Step 2, monitor the conversion of the ester intermediate into the more polar carbohydrazide product, which will have a lower Rf value.

Q: What are the safety precautions for handling hydrazine hydrate? A: Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation and skin contact.

Optimized Reaction Conditions

The following table summarizes recommended starting points for optimizing the synthesis.

ParameterStep 1: Thiophene Ester SynthesisStep 2: Carbohydrazide Synthesis
Key Reagents Phenylacetone, Ethyl cyanoacetate, SulfurEthyl 5-methyl-4-phenylthiophene-3-carboxylate
Stoichiometry 1.0 : 1.0 : 1.1 (Ketone:Nitrile:Sulfur)1.0 : 2.0 (Ester:Hydrazine Hydrate)
Base/Reagent Morpholine (0.5 eq)Hydrazine Hydrate
Solvent EthanolAbsolute Ethanol
Temperature 60-70°C (Reflux)78°C (Reflux)
Time 4-6 hours5-8 hours
Workup Cool, pour into ice-water, filter solidCool, filter precipitated solid
Purification Recrystallization (Ethanol)Recrystallization (Ethanol)

Visualized Workflows and Pathways

G cluster_0 Overall Synthetic Pathway A Phenylacetone + Ethyl Cyanoacetate + Sulfur B Ethyl 5-Methyl-4-phenylthiophene -3-carboxylate (Intermediate) A->B Gewald Reaction (Base, EtOH, Reflux) C 5-Methyl-4-phenylthiophene -3-carbohydrazide (Final Product) B->C Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux)

Caption: Overall two-step synthesis pathway.

G start Low Yield in Step 1 (Gewald Reaction) q1 Check TLC for starting materials start->q1 a1_yes Unreacted Starting Materials Present q1->a1_yes Yes a1_no Starting Materials Consumed q1->a1_no No sol1 Probable Cause: - Incomplete Condensation - Low Temperature Solution: - Verify reagent purity - Increase reaction time/temp - Change base catalyst a1_yes->sol1 q2 Is reaction mixture dark and tarry? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Probable Cause: - Polymerization Solution: - Strictly control and lower  reaction temperature a2_yes->sol2 sol3 Probable Cause: - Dimerization side reaction - Purification loss Solution: - Optimize reagent addition rate - Re-evaluate purification method a2_no->sol3

Caption: Troubleshooting workflow for low yield in the Gewald reaction.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Methyl-4-phenylthiophene-3-carboxylate
  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (100 mL).

  • Add phenylacetone (13.4 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and finely powdered elemental sulfur (3.5 g, 0.11 mol).

  • Slowly add morpholine (4.4 g, 0.05 mol) to the stirred suspension.

  • Heat the reaction mixture to reflux (approx. 70°C) and maintain for 5 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into 300 mL of ice-cold water with vigorous stirring.

  • The precipitated crude product will solidify. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Purify the crude solid by recrystallization from hot ethanol to yield the product as a crystalline solid.

Protocol 2: Synthesis of this compound
  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the purified ethyl 5-methyl-4-phenylthiophene-3-carboxylate (26.0 g, 0.1 mol) in absolute ethanol (120 mL).

  • Add hydrazine hydrate (85%, 11.8 g, 0.2 mol) to the solution.

  • Heat the mixture to a vigorous reflux and maintain for 6 hours. The product may begin to precipitate from the hot solution.

  • Monitor the reaction by TLC until the starting ester spot has disappeared.[4]

  • Cool the reaction flask first to room temperature and then in an ice bath to maximize crystallization.

  • Collect the precipitated product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove any residual impurities.

  • Dry the product under vacuum to obtain pure this compound.

References

  • Benchchem. (2025). Common side reactions in the Gewald synthesis of aminothiophenes.
  • Benchchem. (2025).
  • Benchchem. (2025). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes.
  • ResearchGate. (n.d.).
  • PubMed. (2024).
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide | Request PDF.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis.
  • Wikipedia. (n.d.). Thiophene.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
  • Arkivoc. (2010).
  • SciRP.org. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.
  • Figshare. (2024).
  • ChemRxiv. (2024).
  • Preparation and Properties of Thiophene. (n.d.).
  • PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene.
  • ResearchGate. (2019). (PDF)
  • ChemicalBook. (2019). Synthesis of carbohydrazide.
  • Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides.
  • Asian Journal of Green Chemistry. (n.d.).
  • Ethyl 4-methyl-2-(4-nitrobenzamido)-5-(phenylcarbamoyl)
  • MDPI. (n.d.). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)
  • ResearchGate. (2025).
  • Google Patents. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PubMed Central. (n.d.). N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide.
  • PubMed. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors.
  • Ibn Al-Haitham Journal for Pure and Applied Sciences. (2017).
  • PubMed Central. (n.d.). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents.
  • Semantic Scholar. (2023). phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Compar.
  • ChemicalBook. (n.d.).
  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
  • ResearchGate. (n.d.). Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors | Request PDF.
  • Organic Syntheses Procedure. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.
  • Some Reactions of 3-Methyl-5-oxo-1-phenyl-Δ2-pyrazoline-4-thiocarbohydrazide. (2025).

Sources

Technical Support Center: Purification of 5-Methyl-4-phenylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-01-21-001

Version: 1.0

Introduction

This technical guide provides in-depth troubleshooting and purification protocols for 5-Methyl-4-phenylthiophene-3-carbohydrazide (MF: C12H12N2OS, MW: 232.31)[1]. As a substituted thiophene derivative, this compound presents unique purification challenges stemming from the chemical nature of its thiophene core and carbohydrazide functional group. This document is intended for researchers, scientists, and drug development professionals to navigate these challenges effectively, ensuring high purity and yield for downstream applications.

The inherent aromaticity of the thiophene ring makes it susceptible to certain electrophilic substitutions and oxidations, while the carbohydrazide moiety introduces considerations of basicity, potential for hydrolysis, and interaction with various reagents[2]. Understanding these properties is paramount to developing a robust purification strategy.

Frequently Asked Questions (FAQs)

Q1: My crude product is a sticky oil or fails to solidify completely. What is the likely cause and solution?

A1: This is a common issue often caused by the presence of unreacted starting materials, particularly excess hydrazine hydrate, or residual solvent. Hydrazine is hygroscopic and can retain water, leading to an oily product.

  • Troubleshooting Steps:

    • Removal of Hydrazine: Perform an aqueous workup. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to protonate and remove basic hydrazine, followed by a brine wash to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating.

    • Solvent Removal: Ensure complete removal of high-boiling point solvents (like DMF or DMSO if used in the reaction) under high vacuum. Co-evaporation with a lower-boiling point solvent like toluene can be effective.

    • Induce Crystallization: If the product is an oil after solvent removal, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal if available. Trituration with a non-polar solvent like hexanes or diethyl ether can also help solidify the product by washing away more soluble impurities.

Q2: My TLC analysis shows multiple spots. What are the potential impurities?

A2: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate a mixture of compounds. For the synthesis of this compound, likely from the corresponding ester (ethyl 5-methyl-4-phenylthiophene-3-carboxylate) and hydrazine, common impurities include:

  • Unreacted Starting Ester: The ester is typically less polar than the carbohydrazide product and will have a higher Rf value on the TLC plate.

  • Symmetrically Di-substituted Hydrazides: A potential side product where the starting ester acylates both sides of a hydrazine molecule[3]. This impurity is generally less polar than the desired product.

  • Hydrazones: If any carbonyl impurities (e.g., acetone from glassware cleaning) are present, they can react with the carbohydrazide to form hydrazones[3].

  • Oxidized Byproducts: The thiophene ring can be susceptible to oxidation, forming thiophene S-oxides, which are typically more polar[2][4].

  • Degradation Products: The carbohydrazide may undergo hydrolysis back to the carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures[5].

Q3: I'm observing a persistent yellow or brown color in my purified product. How can I remove it?

A3: Color impurities often arise from minor, highly conjugated byproducts or oxidation of the thiophene moiety.

  • Decolorization Techniques:

    • Activated Charcoal: During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot solution. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing the product to crystallize. Caution: Using too much charcoal can lead to significant product loss.

    • Recrystallization: A carefully chosen recrystallization solvent system can often leave colored impurities in the mother liquor. See the detailed protocol below.

    • Column Chromatography: For stubborn impurities, column chromatography is the most effective method. A silica gel column with an appropriate solvent gradient can separate the desired compound from colored byproducts.

Q4: My yield is significantly low after recrystallization. What can I do to improve it?

A4: Low recovery from recrystallization is typically due to suboptimal solvent choice or procedural errors.

  • Optimization Strategies:

    • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures[3]. Test a range of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, or mixtures like ethanol/water) on a small scale to find the best system.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.

    • Cooling Process: Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

    • Mother Liquor Recovery: Concentrate the mother liquor and attempt a second recrystallization or purify it by column chromatography to recover additional product.

Troubleshooting and Purification Workflow

This workflow provides a logical sequence for purifying crude this compound.

PurificationWorkflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Purity Analysis cluster_3 Advanced Purification cluster_4 Final Product Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., EtOAc/1M HCl wash) Crude->Workup Dry Dry & Concentrate Workup->Dry Recrystallization Recrystallization (e.g., Ethanol or Acetonitrile) Dry->Recrystallization Trituration Trituration (e.g., Hexanes/Ether) Dry->Trituration TLC_Check TLC/NMR Analysis: Is it Pure? Recrystallization->TLC_Check Trituration->TLC_Check Column Column Chromatography (Silica Gel) TLC_Check->Column No Pure_Product Pure Product TLC_Check->Pure_Product Yes Column->Pure_Product

Sources

Technical Support Center: 5-Methyl-4-phenylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methyl-4-phenylthiophene-3-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance for the effective use of this compound in your experiments. The information provided is based on established principles of organic chemistry and data from related compounds.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the handling, storage, and use of this compound.

Question 1: I am observing a gradual decrease in the purity of my compound over time, even when stored at low temperatures. What could be the cause?

Answer: Gradual degradation of this compound can occur through several mechanisms, primarily hydrolysis and oxidation. The carbohydrazide functional group is susceptible to hydrolysis, especially in the presence of moisture. While low temperatures slow down these processes, they do not eliminate them entirely.

  • Causality: The lone pairs of electrons on the nitrogen atoms of the hydrazide group make it nucleophilic and prone to reaction with electrophiles, including water. The thiophene ring, while generally stable, can also be susceptible to oxidation under certain conditions.

  • Troubleshooting Steps:

    • Moisture Control: Ensure the compound is stored in a desiccated environment. Use of a desiccator with a fresh desiccant is highly recommended. When handling the compound, work in a dry atmosphere, such as a glove box, if possible.

    • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture.

    • Solvent Purity: If the compound is in solution, ensure that the solvent is anhydrous. Residual water in solvents is a common cause of hydrolysis.

Question 2: My experimental results are inconsistent when using solutions of this compound prepared on different days. Why might this be happening?

Answer: The inconsistency in your results is likely due to the degradation of the compound in solution. The stability of hydrazides in solution is highly dependent on the pH and the solvent used.[1]

  • Causality: Hydrazides can undergo hydrolysis, and the rate of this reaction is often pH-dependent.[1] At non-neutral pH, the hydrolysis of the carbohydrazide moiety can be accelerated. Additionally, some solvents may not be inert and could react with the compound over time.

  • Recommended Protocol for Solution Preparation:

    • Fresh Solutions: Prepare solutions of this compound fresh for each experiment.

    • pH Control: If your experimental conditions permit, buffer the solution to a neutral pH (around 7.0). Studies on similar hydrazide-based compounds have shown that their stability increases as the pH approaches neutrality.[1]

    • Solvent Selection: Use high-purity, anhydrous solvents. Aprotic solvents are generally preferred for storage if the compound is soluble in them.

Data Summary: Recommended Storage Conditions

ConditionSolid StateIn Solution
Temperature -20°C or lower-20°C or lower (for short-term)
Atmosphere Desiccated, Inert Gas (Ar or N₂)Inert Gas (Ar or N₂)
Light Protected from light (amber vial)Protected from light (amber vial)
pH (Solution) N/ABuffered to neutral pH (~7.0)

Question 3: I have noticed a color change in my solid sample of this compound. What does this indicate?

Answer: A color change in your solid sample is a visual indicator of potential degradation. This could be due to oxidation or other decomposition pathways.

  • Causality: Thiophene-containing compounds can sometimes be susceptible to oxidation, which can lead to the formation of colored byproducts. The presence of impurities can also catalyze degradation reactions.

  • Workflow for Investigating Color Change:

A Color Change Observed B Check Storage Conditions (Temp, Light, Atmosphere) A->B C Perform Purity Analysis (e.g., HPLC, LC-MS) B->C D Compare with a fresh or standard sample C->D E If purity has decreased, consider repurification or disposal D->E Significant Degradation F If purity is acceptable, proceed with caution and monitor closely D->F No Significant Degradation

Caption: Workflow for addressing color change in the compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of carbohydrazide compounds?

A1: Carbohydrazides are a class of organic compounds that can be susceptible to hydrolysis, particularly under acidic or basic conditions.[1] Their stability is enhanced in neutral, anhydrous environments. They are important scaffolds in medicinal chemistry due to their biological activities.[2]

Q2: Are there any known incompatibilities for this compound?

Q3: How does the thiophene ring affect the stability of the molecule?

A3: The thiophene ring is a relatively stable aromatic heterocycle. However, the sulfur atom can be susceptible to oxidation under harsh conditions. In the context of a larger molecule, its electronic properties can influence the reactivity of adjacent functional groups. Thiophene-based compounds are widely used in the synthesis of various bioactive molecules.[3][4][5][6]

Q4: What analytical techniques are recommended for assessing the purity and stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for routine purity checks. For detailed stability studies and identification of potential degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.

References

  • Joshi, S., et al. (2014). Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. Oriental Journal of Chemistry, 30(2), 639-646. Available at: [Link]

  • Metwally, M. A., et al. (2014). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Organic Chemistry, 4(4), 81-115. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(4), 259-275. Available at: [Link]

  • Gümüş, M., et al. (2024). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega, 9(18), 20138–20150. Available at: [Link]

  • Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Future Medicinal Chemistry. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Stability study of hydrazones. [Download Table]. Available at: [Link]

  • Ferreira, L. G., et al. (2025). Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential. Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, S., et al. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia.J.D.Med., 9(1), 1-19. Available at: [Link]

Sources

Technical Support Center: Enhancing the Solubility of 5-Methyl-4-phenylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methyl-4-phenylthiophene-3-carbohydrazide (CAS 438216-06-9). This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound. As a molecule with significant aromatic character and limited hydrogen bonding potential, its inherently low aqueous solubility is a common hurdle in experimental workflows.

This document provides a structured, causality-driven approach to systematically enhance the solubility of this compound, moving from simple troubleshooting to more advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low water solubility?

A1: The molecular structure is the primary determinant of its solubility. Key features contributing to its hydrophobicity include:

  • Aromatic Rings: The presence of both a phenyl group and a thiophene ring creates a large, nonpolar surface area that is energetically unfavorable to interact with polar water molecules.[1]

  • Weak Basicity: The carbohydrazide functional group (-CONHNH₂) is weakly basic. In neutral water (pH ~7), it will be predominantly in its unionized, less soluble form.

  • Crystalline Structure: As a solid, the compound likely exists in a stable crystal lattice. The energy required to break this lattice (lattice energy) must be overcome by the energy released upon solvation. For poorly soluble compounds, the solvation energy in water is often insufficient.[2]

Q2: I'm seeing my compound precipitate when I dilute my DMSO stock into an aqueous buffer for a biological assay. What is happening?

A2: This is a classic example of a kinetic solubility problem. Your compound is highly soluble in the organic stock solvent (like DMSO), creating a thermodynamically stable solution. When you introduce a small volume of this stock into a large volume of an aqueous buffer (an "anti-solvent"), you create a temporary, supersaturated state. The compound's solubility limit in the final mixed solvent is much lower, causing it to rapidly precipitate out of solution.[3][4] Addressing this requires strategies that either increase the final solvent's capacity or keep the compound dispersed.

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

A3:

  • Thermodynamic Solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. It's a fundamental property measured by adding excess solid to a solvent and allowing it to equilibrate over a long period (e.g., 24-48 hours). This is the "true" solubility.[4]

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) and then serially diluting it into an aqueous buffer until precipitation is observed.[4][5] It measures the point of precipitation from a supersaturated solution and is often higher than the thermodynamic solubility.

This distinction is critical: for preparing a stable stock solution for storage, you must stay below the thermodynamic solubility limit. For transient assays, you might be able to work with concentrations closer to the kinetic solubility limit, but the risk of precipitation during the experiment is high.

Q4: What are the initial, simple steps I can take to improve solubility?

A4: Before moving to complex formulations, always start with the basics:

  • Co-solvents: Try preparing your aqueous solution with a small percentage (e.g., 1-10%) of a water-miscible organic solvent like DMSO, ethanol, or propylene glycol.[6]

  • pH Adjustment: Since the molecule has a weakly basic hydrazide group, decreasing the pH of your aqueous buffer (e.g., to pH 3-5) can protonate this group, forming a more soluble salt in situ.[7]

  • Gentle Warming & Sonication: Briefly warming the solution can sometimes help dissolve the compound, but be cautious as it may precipitate upon cooling. Sonication can help break up aggregates and speed up dissolution.

Troubleshooting Guide 1: Overcoming Poor Kinetic Solubility in Aqueous Assays

This section addresses the common issue of a compound "crashing out" of solution upon dilution from an organic stock.

Issue: Precipitation upon dilution of DMSO stock into PBS or cell culture media.

The underlying cause is the shift from a favorable organic environment to an unfavorable aqueous one. The goal is to make the final aqueous environment more hospitable.

Strategy 1.1: Systematic Co-Solvent Screening

Causality: Co-solvents work by reducing the polarity of the bulk aqueous solvent, making it more favorable for the nonpolar regions of the drug molecule to be solvated.[6][8] This reduces the interfacial tension between the compound and the solvent.

Experimental Protocol: Co-Solvent Screening

  • Prepare a high-concentration stock of this compound (e.g., 20 mg/mL) in 100% DMSO.

  • Set up a series of test buffers (e.g., PBS, pH 7.4) containing varying final concentrations of a co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400). Typical ranges to test are 1%, 2%, 5%, and 10% (v/v).

  • Add the DMSO stock to each test buffer to achieve the desired final compound concentration. Add the stock solution while vortexing the buffer to ensure rapid dispersion and minimize localized high concentrations that promote precipitation.[7]

  • Observe for precipitation immediately and after a set time (e.g., 1-2 hours) at room temperature. Use visual inspection against a dark background and nephelometry for quantitative assessment.[5]

  • Select the lowest concentration of co-solvent that maintains the compound's solubility for the duration of your experiment, as high organic solvent concentrations can affect biological assays.

Strategy 1.2: pH-Dependent Solubility Profiling

Causality: The carbohydrazide group (-CONHNH₂) is a weak base. By lowering the pH of the aqueous medium, you increase the concentration of protons (H+), which can protonate the terminal amine of the hydrazide. The resulting cationic species (-CONHNH₃⁺) is a salt, which is an ionized form of the molecule. Charged species are generally more soluble in polar solvents like water than their neutral counterparts.[7][9]

Experimental Protocol: pH-Solubility Assessment

  • Prepare a set of buffers with varying pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for basic pH.

  • Add a small, consistent amount of solid compound to a fixed volume of each buffer to create a slurry.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium is reached.

  • Separate the undissolved solid by centrifugation followed by filtration through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry.[3][10]

  • Plot Solubility (µg/mL) vs. pH. This will reveal the pH range where solubility is maximized.

Troubleshooting Guide 2: Enhancing Low Thermodynamic (Equilibrium) Solubility

If modifying the final solution isn't sufficient, the next step is to modify the compound itself by creating a more soluble solid form.

Issue: Inability to prepare a concentrated aqueous stock solution, even after extended mixing.

This indicates a low intrinsic thermodynamic solubility. The strategies below aim to fundamentally alter the physicochemical properties of the solid material.

Strategy 2.1: Salt Formation

Causality: This is one of the most effective methods for increasing the solubility of ionizable compounds.[11][12] By reacting the weakly basic carbohydrazide with an acid, you form a stable, solid salt. When this salt is added to water, it readily dissociates into its constituent ions, which are highly solvated by water, leading to a significant increase in solubility compared to the neutral free base.[2][13]

Experimental Protocol: Exploratory Salt Screening

  • Select Counterions: Choose a small panel of pharmaceutically acceptable acids (counterions). Examples include hydrochloric acid (for hydrochloride salt), methanesulfonic acid (for mesylate salt), and tartaric acid (for tartrate salt).

  • Reaction Setup: Dissolve this compound in a suitable organic solvent (e.g., isopropanol, acetone).

  • Add the Acid: Add a stoichiometric equivalent (1:1 molar ratio) of the selected acid to the solution.

  • Induce Crystallization: Stir the mixture at room temperature or cool it to induce the precipitation of the salt. If no solid forms, slow evaporation of the solvent may be necessary.

  • Isolate and Dry: Collect the resulting solid by filtration and dry it under vacuum.

  • Characterize: Confirm salt formation using techniques like DSC (to check for a new melting point) or FTIR (to observe changes in bond vibrations).

  • Test Solubility: Perform an equilibrium solubility test (as described in Strategy 1.2) on the new salt form in a relevant buffer (e.g., water or PBS pH 7.4) and compare it to the free base.

Strategy 2.2: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic outer surface and a hydrophobic inner cavity.[14] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their nonpolar cavity. The hydrophobic phenyl-thiophene core of your compound fits inside the cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "cloaking" the hydrophobic guest and rendering the entire complex water-soluble.[15][16]

Experimental Protocol: Cyclodextrin Complexation

  • Select Cyclodextrins: Common choices include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their high aqueous solubility and safety profiles.

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Phase Solubility Study: Add an excess of solid this compound to each cyclodextrin solution.

  • Equilibrate: Shake the resulting slurries at a constant temperature for 24-48 hours to reach equilibrium.

  • Analyze: Filter the samples and quantify the concentration of the dissolved compound in the filtrate via HPLC-UV.

  • Plot the Data: Plot the solubility of your compound against the cyclodextrin concentration. A linear increase indicates the formation of a soluble 1:1 complex.

Data & Workflow Visualization

Table 1: Illustrative Data Summary for Solubility Enhancement Strategies

This table provides a template for how to organize and compare the results from your solubility enhancement experiments.

Method Solvent/Vehicle Solubility (µg/mL) Fold Increase (vs. Water) Notes
Baseline Deionized Water< 11xVery slightly soluble to practically insoluble.
Co-Solvent 5% Ethanol in PBS~10>10xMay be sufficient for dilute assay solutions.
pH Adjustment pH 4.0 Citrate Buffer~50>50xSignificant improvement; confirm compound stability at low pH.
Salt Form Hydrochloride Salt in Water~250>250xExcellent for creating aqueous stock solutions.
Complexation 5% HP-β-CD in Water~400>400xHigh solubility achieved; consider potential for CD to interfere in some assays.

Note: The values presented are hypothetical and for illustrative purposes only. Actual results must be determined experimentally.

Diagrams

Below are diagrams illustrating key concepts and workflows described in this guide.

G cluster_0 Initial Assessment cluster_1 Problem Diagnosis cluster_2 Solution Pathways Start Start: Compound shows poor solubility Assess Assess Structure: - Aromatic Rings (Hydrophobic) - Weakly Basic Hydrazide (Ionizable) Start->Assess Problem What is the issue? Assess->Problem Kinetic Kinetic Issue: Precipitates on dilution Problem->Kinetic Dilution Thermo Thermodynamic Issue: Cannot prepare stock Problem->Thermo Stock Prep CoSolvent Strategy 1.1: Co-Solvent Screening (DMSO, EtOH, PEG) Kinetic->CoSolvent pH_Adjust Strategy 1.2: pH Adjustment (Acidic Buffers) Kinetic->pH_Adjust Salt Strategy 2.1: Salt Formation (HCl, Mesylate) Thermo->Salt Cyclodextrin Strategy 2.2: Cyclodextrin Complexation (HP-β-CD) Thermo->Cyclodextrin End Optimized Formulation CoSolvent->End pH_Adjust->End Salt->End Cyclodextrin->End

Caption: Workflow for systematic solubility enhancement.

G cluster_CD Cyclodextrin (Host) cluster_Drug Drug (Guest) cluster_Complex Inclusion Complex (Soluble) CD_outer Hydrophilic Exterior CD_inner Hydrophobic Cavity Complex Drug Inside Drug 5-Methyl-4-phenyl- thiophene-3-carbohydrazide Drug_core Phenyl-Thiophene Core (Hydrophobic) Drug_core->CD_inner Enters Complex_label Hydrophilic Exterior Confers Water Solubility

Caption: Mechanism of cyclodextrin inclusion complexation.

References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • PMC - NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?
  • Pharmatutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • Solubility of Things. (n.d.). Thiophene.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Benchchem. (n.d.). Methods for improving the solubility of (-)-Carbovir for in vitro studies.
  • MDPI. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.

Sources

side reactions in the synthesis of phenylthiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the . This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing phenylthiophene derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during key synthetic procedures. Our focus is on providing not just solutions, but also a foundational understanding of the underlying chemical principles to empower your research.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The formation of the phenyl-thiophene bond is frequently achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Heck couplings. While powerful, these methods are susceptible to various side reactions that can diminish yield and complicate purification.

Suzuki-Miyaura Coupling: Troubleshooting Guide

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an organoboron compound and an organic halide or triflate.[1][2] However, several side reactions can occur.[3]

FAQ: I am observing a significant amount of a deboronated byproduct in my Suzuki-Miyaura reaction. What is happening and how can I prevent it?

This common side reaction is known as protodeboronation, where the boronic acid or ester is replaced by a hydrogen atom.[4] This process can be catalyzed by base or palladium and is influenced by the reaction conditions and the stability of the boronic acid.[4][5]

Troubleshooting Protodeboronation:

StrategyRationaleRecommended Action
Use a More Stable Boronic Acid Derivative Boronic acids can be unstable; converting them to MIDA boronates or organotrifluoroborates can provide a "slow release" of the boronic acid, minimizing its concentration and thus the potential for side reactions.[4]Synthesize and use the corresponding MIDA boronate ester or potassium trifluoroborate salt of your thiophene or phenyl boronic acid.[2]
Optimize Base Selection and Amount The type and strength of the base can influence the rate of protodeboronation.[6] Stronger bases can accelerate this side reaction.Screen milder bases such as K₃PO₄ or Cs₂CO₃. Use the minimum effective amount of base.
Control Water Content While some water is often necessary for the Suzuki coupling, excess water can promote protodeboronation, especially at elevated temperatures.[5]Use anhydrous solvents if possible, or carefully control the amount of water in the reaction mixture.
Minimize Reaction Time and Temperature Prolonged reaction times and high temperatures can increase the incidence of protodeboronation.Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting materials are consumed. Attempt the reaction at a lower temperature.

FAQ: My main byproduct is the homocoupling of my boronic acid. What causes this and what are the mitigation strategies?

Homocoupling of boronic acids to form a biaryl species (e.g., bithiophene or biphenyl) is a frequent side reaction, often promoted by the presence of oxygen or Pd(II) species.[3][7]

Troubleshooting Homocoupling:

StrategyRationaleRecommended Action
Thoroughly Degas the Reaction Mixture Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote homocoupling.[3][7]Degas the solvent and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the palladium catalyst.[8]
Use a Pd(0) Pre-catalyst Starting with a Pd(II) source requires an in-situ reduction to the active Pd(0) species. Incomplete reduction can leave residual Pd(II) that facilitates homocoupling.Use a Pd(0) pre-catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[5]
Control Ligand-to-Metal Ratio An appropriate ligand-to-metal ratio is crucial for stabilizing the Pd(0) catalyst and preventing side reactions.For catalysts generated in situ (e.g., from Pd(OAc)₂), ensure an adequate amount of phosphine ligand is used.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling to Synthesize 2-Phenylthiophene

  • To a dried Schlenk flask, add 5-bromo-2-phenylthiophene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Bubble argon through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ (0.02 eq) to the flask under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Troubleshooting Suzuki-Miyaura Coupling Side Reactions

Suzuki_Troubleshooting cluster_protodeboronation Protodeboronation Solutions cluster_homocoupling Homocoupling Solutions cluster_dehalogenation Dehalogenation Solutions start Problem Observed protodeboronation Protodeboronation (Loss of Boron) start->protodeboronation homocoupling Homocoupling (Boronic Acid Dimer) start->homocoupling dehalogenation Dehalogenation (Loss of Halide) start->dehalogenation sol_boron Use Stable Boronic Ester (e.g., MIDA ester) protodeboronation->sol_boron Cause: Instability sol_base Use Milder Base (e.g., K3PO4) protodeboronation->sol_base Cause: Strong Base sol_conditions Minimize Time/Temp protodeboronation->sol_conditions Cause: Harsh Conditions sol_degas Thoroughly Degas homocoupling->sol_degas Cause: Oxygen sol_pd0 Use Pd(0) Pre-catalyst homocoupling->sol_pd0 Cause: Pd(II) Species sol_hydride Avoid Hydride Sources (e.g., some bases/solvents) dehalogenation->sol_hydride Cause: Hydride Transfer

Caption: Troubleshooting decision tree for common Suzuki coupling side reactions.

Stille Coupling: Key Considerations

The Stille reaction couples an organotin compound with an organic halide or pseudohalide.[9] While often robust, a primary side reaction is the homocoupling of the organostannane reagent.[9]

FAQ: How can I minimize the formation of homocoupled byproducts in my Stille reaction?

Homocoupling in Stille reactions can occur through the reaction of two equivalents of the organostannane with the palladium catalyst.[9]

Mitigation Strategies for Stille Homocoupling:

  • Catalyst Choice: The choice of palladium catalyst and ligands can influence the rate of homocoupling.

  • Reaction Conditions: Lower temperatures and shorter reaction times can disfavor the side reaction.

  • Purity of Reagents: Ensure the purity of the organostannane, as impurities can sometimes promote side reactions.

Heck Coupling: Potential Pitfalls

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[10] When synthesizing phenylthiophenes, this could involve reacting a halothiophene with styrene, for example. A key challenge can be controlling the regioselectivity and stereoselectivity of the newly formed double bond.

FAQ: I am observing a mixture of E/Z isomers in my Heck reaction product. How can I improve the stereoselectivity?

The stereoselectivity of the Heck reaction is influenced by the reaction mechanism and can be sensitive to the catalyst, solvent, and base used. While the reaction often favors the trans product, achieving high stereoselectivity can be challenging.[11]

Improving Stereoselectivity in Heck Reactions:

  • Ligand Selection: Bulky phosphine ligands can influence the stereochemical outcome.

  • Additive Effects: The addition of certain salts can impact the reaction pathway and improve selectivity.

  • Solvent Polarity: The polarity of the solvent can affect the stability of intermediates and influence the product distribution.

Section 2: Classical Thiophene Syntheses

Classical methods for constructing the thiophene ring, such as the Gewald and Fiesselmann syntheses, remain highly relevant.

Gewald Aminothiophene Synthesis: A Troubleshooting Guide

The Gewald reaction is a multi-component reaction that produces polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene compound, and elemental sulfur.

FAQ: My Gewald synthesis is low-yielding, and the reaction mixture is a dark, tarry mess. What is going wrong?

Low yields and the formation of dark, tarry mixtures are common issues in the Gewald synthesis.[12] These problems often stem from polymerization of starting materials or intermediates and the formation of complex polysulfides, which can be exacerbated by high temperatures.[12]

Troubleshooting the Gewald Synthesis:

IssuePossible Cause(s)Recommended Action(s)
Low or No Yield Inefficient Knoevenagel-Cope condensation.[13][12]Screen different bases (e.g., morpholine, piperidine, triethylamine).[13] Ensure starting materials are pure and dry.[13] For sterically hindered ketones, consider a two-step procedure.[12]
Dark, Tarry Mixture Polymerization or formation of complex polysulfides due to high temperatures.[12]Carefully control the reaction temperature. Consider a lower reaction temperature with a longer reaction time.
Byproduct Formation Dimerization of the α,β-unsaturated nitrile intermediate.[12]Optimize the reaction temperature. Adjust the rate of reagent addition.[12]
Purification Difficulties Presence of unreacted starting materials and polar byproducts.Wash the crude product with water to remove inorganic salts.[13] Recrystallization is often effective for solid products.[13] Column chromatography can be used for oils or difficult-to-purify solids.[13]

Diagram: Gewald Synthesis Workflow and Troubleshooting

Gewald_Workflow start Start Gewald Synthesis knoevenagel Knoevenagel-Cope Condensation start->knoevenagel sulfur_add Sulfur Addition & Cyclization knoevenagel->sulfur_add low_yield Low Yield? knoevenagel->low_yield product 2-Aminothiophene Product sulfur_add->product tarry_mixture Tarry Mixture? sulfur_add->tarry_mixture sol_low_yield Check Base Check Purity Two-Step for Hindered Ketones low_yield->sol_low_yield If Yes sol_tarry Control Temperature Lower Temp & Longer Time tarry_mixture->sol_tarry If Yes

Caption: Workflow for the Gewald synthesis with key troubleshooting points.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives.[14]

FAQ: What are the key considerations for a successful Fiesselmann synthesis?

Success in the Fiesselmann synthesis relies on careful control of the reaction conditions to favor the desired cyclization pathway.

Key Factors for Fiesselmann Synthesis:

  • Base Selection: The choice of base is critical for the initial deprotonation of the thioglycolic acid derivative and subsequent cyclization.

  • Substrate Reactivity: The nature of the substituents on the acetylenic ester can influence the reaction rate and outcome.

  • Reaction Temperature: Temperature control is important to prevent side reactions and decomposition.

Section 3: References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation - The Matter Blotter. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

  • Stille reaction - Wikipedia. Available at: [Link]

  • Fiesselmann thiophene synthesis - Wikipedia. Available at: [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. Available at: [Link]

  • Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts - Organic Chemistry Portal. Available at: [Link]

  • Gewald Reaction - Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Gewald reaction - Wikipedia. Available at: [Link]

  • 1fiesselmann Thiophene Synthesis | PDF | Ketone | Aldehyde - Scribd. Available at: [Link]

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Available at: [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. Available at: [Link]

  • An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation - RSC Publishing. Available at: [Link]

  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing). Available at: [Link]

  • (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction - ResearchGate. Available at: [Link]

  • 7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. Available at: [Link]

  • (PDF) Synthesis, properties and biological activity of thiophene: A review - ResearchGate. Available at: [Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Publishing. Available at: [Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Publishing. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • Stille Coupling - Organic Chemistry Portal. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available at: [Link]

  • Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution - NIH. Available at: [Link]

  • Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed. Available at: [Link]

  • Catalyst-Free, High-Yield, and Stereospecific Synthesis of 3-Phenylthio β-Lactam Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - NIH. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Stille Coupling Reaction Mechanism|| With Problems|| CSIR-NET GATE||IITan - YouTube. Available at: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]

  • Which side-reactions compromise nitroxide mediated polymerization? - RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Carbohydrazide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for carbohydrazide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formation of carbohydrazide. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction conditions for high yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your synthesis. We follow a "Problem -> Potential Cause -> Solution" format to provide clear, actionable advice.

Problem 1: Consistently Low or No Yield

A low yield is one of the most common frustrations in synthesis. Before repeating the experiment verbatim, a systematic diagnosis is essential.

Potential Causes & Diagnostic Steps:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Diagnostic: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of a significant amount of starting material (e.g., dialkyl carbonate or the intermediate hydrazinocarboxylate) indicates an incomplete reaction.

  • Sub-optimal Reaction Temperature: The temperature might be too low for the reaction to proceed at a reasonable rate or too high, leading to degradation.

    • Diagnostic: Review literature for the specific method. While older one-step methods used temperatures up to 120°C, this often leads to impurities.[1] Modern, two-step processes often utilize lower temperatures (50-75°C) to ensure the formation of a clean intermediate before proceeding.[1]

  • Incorrect Stoichiometry: The molar ratio of reactants is critical. An insufficient amount of hydrazine hydrate will result in unreacted starting material.

    • Diagnostic: Carefully recalculate the molar equivalents of your reactants. Ensure the hydrazine hydrate concentration is accurately known, as it is often supplied as an aqueous solution.

  • Poor Reagent Quality: Hydrazine hydrate can degrade over time, and dialkyl carbonates can be sensitive to moisture.

    • Diagnostic: Use freshly opened reagents or verify the purity of your starting materials through appropriate analytical techniques (e.g., titration for hydrazine hydrate concentration).

Recommended Solutions & Scientific Rationale:

  • Optimize Reaction Time and Temperature: If the reaction is incomplete, consider extending the reaction time. If a low temperature was used, a modest increase (e.g., in 10°C increments) may be beneficial. For the two-step synthesis from dimethyl carbonate, the first stage of forming methyl hydrazinicarboxylate can be effectively run at 50-75°C.[1] The second stage, reacting the intermediate with more hydrazine, proceeds well at around 70°C.[2][3] This staged temperature control prevents the formation of unwanted by-products that can occur at higher temperatures.[1]

  • Adjust Reactant Ratios: In the two-step method, the first step may use a near 1:1 molar ratio of dialkyl carbonate to hydrazine hydrate.[1] The second step requires an excess of hydrazine hydrate to drive the reaction to completion.[2] A typical ratio for the second step is ~1.1 moles of hydrazine hydrate per mole of the hydrazinocarboxylate intermediate.

  • Ensure an Inert Atmosphere: To prevent side reactions, especially with sensitive reagents, conducting the reaction under a nitrogen or argon atmosphere is good practice.[2]

Problem 2: Product is Impure (e.g., Discolored, Low Melting Point)

An off-white or yellow product, or a broad melting range, points directly to the presence of impurities. The melting point of pure carbohydrazide is sharp, around 153–154°C, after which it decomposes.[4][5]

Potential Causes & Diagnostic Steps:

  • Side Reactions: High reaction temperatures are a primary cause of impurities.[1] These side reactions can create complex mixtures that are difficult to separate from the desired product.

    • Diagnostic: Obtain an NMR spectrum of the crude product to identify unexpected signals. Compare the melting point of your product to the literature value.

  • Trapped Solvents or Water: Inefficient drying can leave residual solvent (e.g., ethanol, methanol) or water in the final product.

    • Diagnostic: A broad signal in the 3-4 ppm range in the ¹H NMR (DMSO-d₆) could indicate alcohol or water. Thermogravimetric Analysis (TGA) can also quantify residual solvent.

  • Inefficient Purification: The product may not have been sufficiently purified after isolation.

    • Diagnostic: Re-check the purity via HPLC or observe the melting point. If it's low and broad, further purification is needed.

Recommended Solutions & Scientific Rationale:

  • Recrystallization: This is the most effective method for purifying solid carbohydrazide.

    • Protocol: Carbohydrazide is highly soluble in water and sparingly soluble in organic solvents.[5][6] A common and effective method is to wash the crude product with cold ethanol to remove organic impurities, followed by drying under vacuum.[2] For significant impurities, recrystallization from a water/ethanol mixture may be necessary, though care must be taken to minimize product loss due to its water solubility.

  • Temperature Control: As mentioned, adhering to a lower-temperature, two-stage process significantly reduces the formation of impurities from the outset.[1] This is a preventative measure that is more effective than any downstream purification.

  • Thorough Drying: Dry the purified product under vacuum, potentially with gentle heating (e.g., 80°C), to remove all residual solvents and water.[2] This ensures a stable, high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing high-purity carbohydrazide?

The most common and reliable industrial methods involve the reaction of hydrazine with a C1-precursor like a dialkyl carbonate or urea.[5]

  • Two-Step Dialkyl Carbonate Method: This is often preferred for achieving high purity. It involves first reacting a dialkyl carbonate (e.g., dimethyl carbonate) with hydrazine hydrate to form a stable intermediate (methyl hydrazinicarboxylate).[2][3] This intermediate is then reacted with additional hydrazine hydrate to yield carbohydrazide.[2][3] This two-step process allows for better control over the reaction and minimizes side products that form at high temperatures.[1]

  • Urea Method: Reacting urea with hydrazine is another common route: OC(NH₂)₂ + 2 N₂H₄ → OC(N₂H₃)₂ + 2 NH₃.[5] This method can be effective but may require careful control of conditions to avoid side reactions involving ammonia.

The two-step dialkyl carbonate method is highly recommended for laboratory settings where purity is paramount.

Q2: What is the underlying mechanism of carbohydrazide formation from a dialkyl carbonate?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The basis of this method is the nucleophilic attack of the highly nucleophilic nitrogen atom of hydrazine on the electron-deficient carbonyl carbon of the dialkyl carbonate.[2][3] In the first step, one molecule of hydrazine displaces an alkoxy group (-OR) to form a hydrazinocarboxylate intermediate. In the second step, a second molecule of hydrazine displaces the remaining alkoxy group to form the symmetrical carbohydrazide.

Q3: How do key reaction parameters affect the synthesis?

Optimizing reaction parameters is crucial for success. The following table summarizes the key variables and their impact.

ParameterTypical RangeEffect on Yield & PurityScientific Rationale & Expert Insight
Temperature 50 - 100°CLower temperatures (50-75°C) favor higher purity by minimizing side reactions. Higher temperatures can increase reaction rate but risk product degradation and impurity formation.[1]The activation energy for desired nucleophilic attack is lower than that for many decomposition or side-reaction pathways. Gentle heating provides enough energy for the main reaction without promoting unwanted ones.
Reactant Ratio (Hydrazine:Carbonate) Step 1: ~1:1Step 2: >1:1Using an excess of hydrazine in the second step drives the reaction equilibrium towards the product side, maximizing the conversion of the intermediate and thus increasing the yield.[2]This is a direct application of Le Châtelier's principle. The excess nucleophile ensures the complete substitution of the second alkoxy group.
Solvent Often run neat or in alcohol/waterCarbohydrazide is water-soluble, so the reaction can be performed in the presence of water from hydrazine hydrate.[1][5] Using an alcohol as a solvent is also common.The choice of solvent is often dictated by the solubility of the reactants and the ease of product isolation. Since the product crystallizes upon cooling, a solvent in which it is less soluble at low temperatures is ideal.
Reaction Time 2 - 6 hoursInsufficient time leads to an incomplete reaction and low yield. Reaction should be monitored (e.g., by TLC) to determine the endpoint.[1]Reaction kinetics are temperature-dependent. At optimal temperatures, a few hours are typically sufficient for each step to reach completion.

Q4: How should I properly store carbohydrazide?

Carbohydrazide should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances like strong oxidizing agents.[6] While more stable than hydrazine, it can decompose upon melting and heating may result in an explosion.[5][6] Proper storage is crucial for maintaining its purity and for safety.

Experimental Protocols & Visualizations

Protocol: Two-Step Synthesis of Carbohydrazide from Dimethyl Carbonate

This protocol is a self-validating system designed for high purity.

Step 1: Synthesis of Methyl Hydrazinicarboxylate Intermediate

  • Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagents: Charge the flask with dimethyl carbonate (1.0 mol) and hydrazine hydrate (1.0 mol, ~64% solution).

  • Reaction: Under a nitrogen atmosphere, heat the stirred mixture to 70°C. Maintain this temperature for 3-4 hours.

  • Monitoring: The endpoint can be determined by monitoring the disappearance of hydrazine in the vapor phase using a colorimetric test with p-dimethylaminobenzaldehyde or by TLC/HPLC analysis of the liquid phase.[2]

  • Work-up: After completion, remove the by-products (methanol and water) via vacuum distillation at ambient temperature. The resulting white solid is methyl hydrazinicarboxylate.

Step 2: Synthesis of Carbohydrazide

  • Setup: Use the same reaction setup as Step 1.

  • Reagents: To the methyl hydrazinicarboxylate (1.0 mol) from the previous step, add hydrazine hydrate (1.1 mol).

  • Reaction: Heat the mixture to 70°C with stirring. The reaction is typically complete when the concentration of hydrazine in the vapor phase becomes constant, indicating it is no longer being consumed.[2]

  • Isolation: Cool the reaction mixture slowly to room temperature, then chill in an ice bath (0-5°C) to induce crystallization of the carbohydrazide.[2]

  • Purification: Filter the white crystalline solid using a Büchner funnel. Wash the crystals with cold ethanol to remove any remaining impurities.[2]

  • Drying: Dry the purified product in a vacuum oven at 80°C for 1-2 hours to yield pure, white crystalline carbohydrazide.[2] The final yield based on dimethyl carbonate can be around 75%.[2]

Visual Workflow: Synthesis and Troubleshooting

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic S1 Step 1: Mix Dimethyl Carbonate & Hydrazine Hydrate (1:1) S2 Heat to 70°C, 3-4h (Forms Intermediate) S1->S2 S3 Step 2: Add Excess Hydrazine Hydrate (~1.1 eq) S2->S3 S4 Heat to 70°C until complete (Forms Carbohydrazide) S3->S4 S5 Cool to 0-5°C (Crystallization) S4->S5 S6 Filter, Wash (Ethanol), & Vacuum Dry S5->S6 Product Pure Carbohydrazide S6->Product T1 Problem: Low Yield or Impure Product T2 Analyze Reaction Mixture (TLC / HPLC) T1->T2 T6 Analyze Crude Product (NMR, MP) T1->T6 T3 Incomplete Reaction? T2->T3 T4 Extend Reaction Time or Slightly Increase Temp T3->T4 Yes T5 Check Reagent Purity & Stoichiometry T3->T5 No T7 Impurities Present? T6->T7 T8 Recrystallize / Wash with Ethanol T7->T8 Yes T9 Review Temperature Control (Avoid >100°C) T7->T9 No (Check Isolation)

Caption: Synthesis workflow and troubleshooting logic for carbohydrazide formation.

References

  • CARBOHYDRAZIDE. Ataman Kimya. [Link]

  • Gomha, S. M., et al. (2017). Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. [Link]

  • Process for making carbohydrazide. (1986).
  • Carbohydrazide. Wikipedia. [Link]

Sources

Thiophene Ring Synthesis: A Senior Application Scientist's Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Thiophene Ring Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of thiophene-containing molecules. As a core scaffold in numerous pharmaceuticals and functional materials, the efficient and reliable synthesis of the thiophene ring is of paramount importance.

This document deviates from a rigid, templated format. Instead, it is structured to provide in-depth, field-proven insights into the most common and effective methods for thiophene synthesis. We will delve into the mechanistic underpinnings of each reaction, provide robust starting protocols, and, most critically, offer a comprehensive troubleshooting guide in a direct question-and-answer format to address the specific issues you may face at the bench.

Our focus is on not just what to do, but why you are doing it. By understanding the causality behind experimental choices, you will be better equipped to diagnose and resolve synthetic challenges, leading to more efficient and successful outcomes in your research and development endeavors.

I. The Paal-Knorr Thiophene Synthesis: A Classic Route and Its Challenges

The Paal-Knorr synthesis is a cornerstone method for the construction of five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds.[1][2] The reaction is typically carried out by heating the dicarbonyl compound with a sulfurizing agent.[3] While seemingly straightforward, this reaction can be plagued by issues such as low yields and the formation of unwanted byproducts.

A. The Underlying Mechanism

The reaction is believed to proceed through the initial thionation of one or both carbonyl groups of the 1,4-dicarbonyl compound by the sulfurizing agent to form a thioketone intermediate.[4][5] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiophene ring.[4][5] It is important to note that the furan byproduct is not an intermediate on the pathway to the thiophene, but rather a result of a competing dehydration reaction.[4]

Paal_Knorr_Mechanism cluster_0 Paal-Knorr Thiophene Synthesis Start 1,4-Dicarbonyl Compound Thionation Thionation (e.g., Lawesson's Reagent) Start->Thionation Dehydration_Side Dehydration (Side Reaction) Start->Dehydration_Side Thioketone Thioketone Intermediate Thionation->Thioketone Cyclization Intramolecular Cyclization Thioketone->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Dehydration Dehydration Cyclized_Intermediate->Dehydration Thiophene Thiophene Product Dehydration->Thiophene Furan Furan Byproduct Dehydration_Side->Furan Gewald_Mechanism cluster_1 Gewald Aminothiophene Synthesis Start_Gewald Ketone/Aldehyde + Active Methylene Compound Knoevenagel Knoevenagel Condensation (Base) Start_Gewald->Knoevenagel Unsaturated_Nitrile α,β-Unsaturated Nitrile Knoevenagel->Unsaturated_Nitrile Sulfur_Addition Sulfur Addition (Base) Unsaturated_Nitrile->Sulfur_Addition Polysulfide Polysulfide Intermediate Sulfur_Addition->Polysulfide Cyclization_Gewald Intramolecular Cyclization Polysulfide->Cyclization_Gewald Cyclized_Intermediate_Gewald Cyclized Intermediate Cyclization_Gewald->Cyclized_Intermediate_Gewald Tautomerization Tautomerization & Sulfur Elimination Cyclized_Intermediate_Gewald->Tautomerization Aminothiophene 2-Aminothiophene Product Tautomerization->Aminothiophene Fiesselmann_Mechanism cluster_2 Fiesselmann Thiophene Synthesis Start_Fiesselmann α,β-Acetylenic Ester + Thioglycolic Acid Derivative Michael_Addition Michael Addition (Base) Start_Fiesselmann->Michael_Addition Adduct Michael Adduct Michael_Addition->Adduct Dieckmann Intramolecular Condensation Adduct->Dieckmann Cyclic_Intermediate Cyclic Intermediate Dieckmann->Cyclic_Intermediate Elimination Elimination of Thioglycolate Cyclic_Intermediate->Elimination Enol Enol Intermediate Elimination->Enol Tautomerization_Fiesselmann Tautomerization Enol->Tautomerization_Fiesselmann Hydroxythiophene 3-Hydroxythiophene Product Tautomerization_Fiesselmann->Hydroxythiophene

Sources

Technical Support Center: 5-Methyl-4-phenylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Methyl-4-phenylthiophene-3-carbohydrazide. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of its stability and degradation. As a polysubstituted thiophene derivative, this molecule possesses distinct chemical moieties—a thiophene core, a phenyl group, and a carbohydrazide side chain—each contributing to its unique degradation profile. Understanding these pathways is critical for ensuring drug substance stability, developing robust formulations, and identifying potential degradants.

This guide provides in-depth, field-proven insights in a practical question-and-answer format to address specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Stability & Degradation Pathways

Question 1: What are the primary predicted degradation pathways for this compound?

Answer: Based on the structure of this compound, three primary degradation pathways are anticipated under forced degradation conditions: hydrolysis, oxidation, and photolysis .

  • Hydrolysis: The carbohydrazide functional group (-CO-NHNH₂) is the most probable site for hydrolysis. This amide-like bond can be cleaved under both acidic and basic conditions to yield 5-Methyl-4-phenylthiophene-3-carboxylic acid and hydrazine . The stability of hydrazide-based conjugates is known to be pH-dependent, with stability generally increasing as the pH approaches neutral.[1][2]

  • Oxidation: The thiophene ring, being a sulfur-containing heterocycle, is susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide and subsequently to a sulfone. Additionally, the hydrazide moiety itself can be oxidized. Carbohydrazide is known to be an effective oxygen scavenger, which underscores its susceptibility to oxidation.[3]

  • Photolysis: Thiophene and its derivatives can undergo photodegradation, especially when exposed to UV radiation.[4] This process can be complex, potentially leading to ring cleavage or polymerization. The overall reactivity depends on the thermodynamic stability of the molecule.[5]

The diagram below illustrates these predicted primary degradation routes.

Degradation_Pathways Parent This compound Hydrolysis_Product 5-Methyl-4-phenylthiophene-3-carboxylic Acid + Hydrazine Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product1 Thiophene S-Oxide Derivative Parent->Oxidation_Product1 Oxidation (e.g., H₂O₂) Photo_Product Complex Photodegradants (e.g., ring-opened products, polymers) Parent->Photo_Product Photolysis (UV/Vis Light) Oxidation_Product2 Thiophene S,S-Dioxide (Sulfone) Derivative Oxidation_Product1->Oxidation_Product2 Further Oxidation

Caption: Predicted primary degradation pathways for this compound.

Experimental Design & Troubleshooting

Question 2: I am planning forced degradation studies. What are the recommended starting conditions?

Answer: Forced degradation studies are essential for identifying potential degradants and establishing stability-indicating analytical methods.[6] The goal is to achieve 5-20% degradation to ensure that primary degradants are formed without causing extensive secondary degradation.[6]

Here is a table of recommended starting conditions. It is crucial to monitor the experiments at various time points, as the kinetics of degradation can vary significantly.

Stress ConditionReagent/ConditionTemperatureDuration (Initial)Rationale & Key Considerations
Acid Hydrolysis 0.1 M to 1 M HCl60°C - 80°C24 - 72 hoursTargets the carbohydrazide linkage. Higher acid concentration or temperature may be needed if the molecule is stable.
Base Hydrolysis 0.1 M to 1 M NaOH60°C - 80°C12 - 48 hoursGenerally faster than acid hydrolysis for amide-like bonds. Thiophene chalcones have shown high susceptibility to basic media.[7]
Oxidation 3% - 30% H₂O₂Room Temp - 60°C8 - 24 hoursTargets the thiophene sulfur and potentially the hydrazide. Use a lower temperature initially as oxidation can be rapid.
Thermal Dry Heat80°C - 105°C48 - 96 hoursEvaluates solid-state stability. Perform on the drug substance as a solid powder.
Photostability ICH Q1B Option 1 or 2AmbientAs per ICH Q1BExpose both solid and solution samples to UV and visible light. Wrap control samples in foil. Thiophenes are known to be photosensitive.[4]

Expert Tip: Always run a control sample (parent compound in the same solvent, protected from stress) in parallel for each condition. This helps differentiate actual degradants from solvent impurities or artifacts.

Question 3: How do I set up a robust forced hydrolysis experiment and what potential issues should I look out for?

Answer: A robust hydrolysis experiment requires careful setup and monitoring. Here is a detailed protocol and a troubleshooting guide.

Experimental Protocol: Acid Hydrolysis

  • Preparation: Accurately weigh ~10 mg of this compound and dissolve it in a suitable co-solvent (e.g., acetonitrile or methanol) if solubility in aqueous acid is low. Dilute to a final concentration of ~1 mg/mL with 0.1 M HCl.

  • Control Sample: Prepare a control sample by diluting the stock solution with the same co-solvent and water (without acid) to the same final concentration.

  • Incubation: Place the test sample in a thermostatically controlled water bath or oven at 60°C. Protect it from light. Keep the control sample at room temperature or refrigerated, also protected from light.

  • Time-Point Sampling: Withdraw aliquots at predetermined intervals (e.g., 2, 8, 24, 48 hours).

  • Quenching: Immediately neutralize the withdrawn aliquot with an equivalent molar amount of base (e.g., 0.1 M NaOH) to stop the degradation reaction. This is a critical step to ensure the degradation profile accurately reflects the specific time point.

  • Analysis: Analyze the neutralized sample and a similarly diluted control sample by a suitable stability-indicating method, typically RP-HPLC with UV and/or Mass Spectrometric detection.

Troubleshooting Common Issues:

  • Issue: No or very slow degradation.

    • Cause: The compound is highly stable under the initial conditions.

    • Solution: Increase the acid concentration (e.g., to 1 M HCl), raise the temperature (e.g., to 80°C), or extend the duration of the study. Make these changes one at a time to understand the effect of each variable.

  • Issue: Degradation is too rapid; the parent peak is gone at the first time point.

    • Cause: Conditions are too harsh.

    • Solution: Reduce the temperature (e.g., to 40°C or room temperature), decrease the acid concentration, or take earlier time points (e.g., 5, 15, 30, 60 minutes).

  • Issue: Poor mass balance (sum of parent and degradants is <95%).

    • Cause 1: Some degradants are not eluting from the HPLC column or are not UV-active at the monitored wavelength.

    • Solution 1: Use a mass spectrometer (LC-MS) to detect non-UV-active compounds. Modify the HPLC gradient to ensure all compounds elute.

    • Cause 2: Formation of volatile degradants (like hydrazine) or secondary degradants that are not being properly detected.

    • Solution 2: Use a different analytical technique if volatile compounds are suspected. Scrutinize the chromatogram for all minor peaks.

Question 4: I'm seeing multiple new peaks in my oxidative stress study. How can I identify them?

Answer: Oxidative degradation can produce several products. The primary tool for identification is Liquid Chromatography-Mass Spectrometry (LC-MS) . By comparing the mass-to-charge ratio (m/z) of the degradant peaks with the theoretical masses of potential products, you can propose structures.

Here is a table of predicted m/z values for the parent compound and its likely primary oxidative degradants.

CompoundStructureMolecular FormulaExact MassExpected [M+H]⁺
Parent Compound This compoundC₁₂H₁₂N₂OS232.0670233.0743
Sulfoxide Degradant 5-Methyl-4-phenylthiophene-1-oxide-3-carbohydrazideC₁₂H₁₂N₂O₂S248.0619249.0692 (+16 Da)
Sulfone Degradant 5-Methyl-4-phenylthiophene-1,1-dioxide-3-carbohydrazideC₁₂H₁₂N₂O₃S264.0569265.0642 (+32 Da)

Workflow for Degradant Identification:

The following workflow provides a systematic approach to identifying unknown peaks from your degradation studies.

Workflow Start Run Forced Degradation Sample on LC-MS System Detect Detect Parent and Degradant Peaks (UV and MS Chromatograms) Start->Detect Extract Extract Mass Spectra for Each Degradant Peak Detect->Extract Determine_Mass Determine m/z of Molecular Ion (e.g., [M+H]⁺) Extract->Determine_Mass Calculate_Diff Calculate Mass Difference (Δm) from Parent Compound Determine_Mass->Calculate_Diff Propose Propose Structures Based on Δm (e.g., +16 Da = Oxidation, -15 Da = N-dealkylation of Hydrazine) Calculate_Diff->Propose Confirm Confirm with MS/MS Fragmentation (Compare fragments with parent) Propose->Confirm Final Characterized Degradant Confirm->Final

Caption: A systematic workflow for the identification of degradation products using LC-MS.

Expert Tip: High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, is invaluable. It provides highly accurate mass measurements, allowing you to determine the elemental composition of your degradants and significantly increase confidence in your structural assignments.

References

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE.
  • Penerbit UTHM. (2023). Photocatalytic of Thiophene Desulfurization. Retrieved from [Link]

  • Frontiers. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Retrieved from [Link]

  • Sagardía, F., Rigau, J. J., Martínez-Lahoz, A., Fuentes, F., López, C., & Flores, W. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied Microbiology, 29(6), 722–725.
  • Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
  • MDPI. (2024). Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation. Retrieved from [Link]

  • ResearchGate. (2012). Thiocarbohydrazides: Synthesis and Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • PubMed. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Retrieved from [Link]

  • Joshi, B. K., Ramsey, B., Johnson, B., Patterson, D. E., Powers, J., Facchine, K. L., Osterhout, M., Leblanc, M. P., Bryant-Mills, R., Copley, R. C. B., & Sides, S. L. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(7), 3030–3040.
  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720.
  • ACS Publications. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Retrieved from [Link]

  • De Gruyter. (2012). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Retrieved from [Link]

  • MDPI. (2023). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]

  • SciRP.org. (2014). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). N′-[(5-Methyl-2-furyl)methylene]thiophene-2-carbohydrazide. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide. Retrieved from [Link]

  • ResearchGate. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Retrieved from [Link]

  • Emergo. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • ACS Publications. (2022). Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. Retrieved from [Link]

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avoiding impurities in 5-Methyl-4-phenylthiophene-3-carbohydrazide preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Methyl-4-phenylthiophene-3-carbohydrazide. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Impurities, even in trace amounts, can significantly impact downstream applications, particularly in drug discovery and development, by altering biological activity or complicating analytical characterization.

This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you identify, control, and eliminate common impurities encountered during the synthesis of this important heterocyclic scaffold.

Section 1: Synthesis Overview & Critical Control Points

The preparation of this compound is typically achieved through a two-stage synthetic sequence. The first stage involves the construction of the substituted thiophene ring, followed by the conversion of a carboxylic acid ester intermediate into the final carbohydrazide. Understanding this workflow is crucial for pinpointing the origin of potential impurities.

  • Stage 1: Thiophene Ring Synthesis via Gewald Reaction. This is a powerful multi-component reaction that assembles the thiophene core.[1][2] It involves the condensation of phenylacetone, ethyl cyanoacetate, and elemental sulfur, catalyzed by a base, to form an ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate intermediate.

  • Stage 2: Deamination and Ester Hydrolysis/Conversion. The 2-amino group is often removed via diazotization followed by reduction to yield ethyl 5-methyl-4-phenylthiophene-3-carboxylate.

  • Stage 3: Hydrazinolysis. The crucial final step is the reaction of the thiophene ester with hydrazine hydrate to form the target carbohydrazide.[3][4]

Each of these stages presents a unique set of challenges and potential side reactions that can introduce impurities.

Synthesis_Workflow cluster_0 Stage 1: Thiophene Formation cluster_1 Stage 2: Intermediate Processing cluster_2 Stage 3: Hydrazide Formation A Phenylacetone + Ethyl Cyanoacetate + Sulfur B Ethyl 2-amino-5-methyl- 4-phenylthiophene-3-carboxylate A->B Gewald Reaction (Base Catalyst) C Ethyl 5-methyl-4-phenyl- thiophene-3-carboxylate B->C Deamination D 5-Methyl-4-phenylthiophene- 3-carbohydrazide (Product) C->D Hydrazinolysis (Hydrazine Hydrate)

Caption: Overall synthetic workflow for this compound.

Section 2: Troubleshooting Impurities in Thiophene Synthesis (Stage 1 & 2)

Question: My ethyl 5-methyl-4-phenylthiophene-3-carboxylate intermediate is impure after the Gewald reaction and deamination. What are the likely contaminants and how can I avoid them?

Answer:

Impurities from the initial ring formation are common and can be challenging to remove later. Proactive control is the most effective strategy. The primary culprits are unreacted starting materials and side-products from the complex reaction mechanism.

The Gewald reaction mechanism begins with a Knoevenagel condensation between the ketone and the cyanoester.[2] Incomplete reaction or side reactions at this stage are a major source of impurities.

Table 1: Common Impurities from Stage 1 & 2 and Mitigation Strategies

Impurity NameSource / CauseMitigation Strategy
Unreacted Phenylacetone Incomplete Knoevenagel condensation; incorrect stoichiometry.Ensure at least a 1:1 molar ratio with ethyl cyanoacetate. Monitor the initial condensation by TLC before adding sulfur.
Unreacted Ethyl Cyanoacetate Excess reagent used.Use phenylacetone as the limiting reagent. Easily removed during aqueous work-up.
Elemental Sulfur (Colloidal) Incomplete reaction; use of powdered sulfur.Heat the reaction mixture appropriately (e.g., 45-50°C in ethanol) to ensure all sulfur reacts. Filter the hot reaction mixture if necessary.
Knoevenagel Adduct The stable intermediate formed before sulfur addition and cyclization.[2]Ensure sufficient reaction time and temperature after sulfur addition to drive the cyclization to completion.
Isomeric Thiophenes Alternative cyclization pathways, though less common for this specific substrate combination.Strict temperature control and a well-chosen base (e.g., morpholine, diethylamine) can enhance regioselectivity.[5]
Protocol: Optimized Gewald Synthesis of the Thiophene Ester Intermediate

This protocol is designed to maximize yield and minimize the formation of the impurities listed above.

Materials:

  • Phenylacetone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Ethanol (anhydrous)

  • Morpholine (or Diethylamine)

Procedure:

  • To a stirred solution of phenylacetone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in anhydrous ethanol, add morpholine (0.5 eq) dropwise at room temperature.

  • Stir the mixture for 30-60 minutes. Monitor the disappearance of the phenylacetone spot by TLC. This confirms the completion of the Knoevenagel condensation.

  • Add elemental sulfur (1.1 eq) to the mixture in one portion.

  • Heat the reaction mixture to reflux (approx. 78°C) for 2-4 hours. The solution should become dark. Monitor the formation of the 2-aminothiophene product by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • The crude 2-aminothiophene product will precipitate. Filter the solid, wash thoroughly with water, and dry.

  • Proceed with the deamination step according to standard literature procedures (e.g., diazotization with NaNO₂/HCl followed by reduction with H₃PO₂).

  • Purify the resulting ethyl 5-methyl-4-phenylthiophene-3-carboxylate by recrystallization from ethanol or isopropanol.

Section 3: Troubleshooting the Hydrazinolysis Reaction (Stage 3)

The conversion of the thiophene ester to the carbohydrazide is the final and most critical step. While seemingly straightforward, several common issues can lead to an impure final product.

Question: My final product contains a significant amount of unreacted starting ester. How can I drive the reaction to completion?

Answer:

This is the most common impurity in this step and indicates an incomplete reaction. Hydrazinolysis is an equilibrium-driven process. To ensure full conversion, several parameters must be optimized.

  • Excess Hydrazine Hydrate: Using a significant molar excess of hydrazine hydrate (typically 5-10 equivalents) is crucial.[6] This shifts the equilibrium towards the product side.

  • Reaction Temperature: While some hydrazide preparations work at room temperature, heating is often necessary for less reactive esters.[3] Refluxing in a suitable solvent like ethanol or isopropanol is common.

  • Reaction Time: Monitor the reaction progress diligently using TLC. The reaction may require several hours (from 2 to 24 hours) to go to completion. Do not stop the reaction until the starting ester spot has completely disappeared.

Question: I see a second, less polar spot on my TLC and a high molecular weight peak in my mass spectrum. Is this the diacylhydrazine impurity?

Answer:

Yes, this is highly likely the N,N'-diacylhydrazine byproduct. It forms when a single molecule of hydrazine is acylated by two molecules of the thiophene ester. While less common than with highly reactive acyl chlorides, it can still form under certain conditions.[3]

Side_Reaction Ester Thiophene Ester (R-COOEt) Product Desired Product (R-CONHNH2) Ester->Product 1 eq Hydrazine (Desired Path) SideProduct Diacylhydrazine Impurity (R-CONHNHCO-R) Ester->SideProduct Reacts with Product (Side Reaction) Hydrazine Hydrazine (NH2-NH2) Hydrazine->Product Product->SideProduct

Caption: Competing reaction pathways during hydrazinolysis.

Strategies to Minimize Diacylhydrazine Formation:

  • Maintain Excess Hydrazine: A large excess of hydrazine ensures that an ester molecule is more likely to encounter a fresh hydrazine molecule rather than the already-formed carbohydrazide product.

  • Control Temperature: Avoid excessive temperatures for prolonged periods, which can sometimes favor the second acylation. A moderate reflux is usually sufficient.

  • Work-up Procedure: Upon completion, cooling the reaction mixture and pouring it into cold water often causes the desired carbohydrazide to precipitate, leaving the more soluble unreacted hydrazine and the less soluble diacylhydrazine to be separated more easily.

Protocol: High-Purity Synthesis of this compound

This protocol is optimized to maximize the yield of the desired product while minimizing both unreacted ester and diacylhydrazine formation.

Materials:

  • Ethyl 5-methyl-4-phenylthiophene-3-carboxylate

  • Hydrazine hydrate (80-99% solution)

  • Ethanol or Isopropanol

Procedure:

  • Dissolve the thiophene ester (1.0 eq) in ethanol (10-20 volumes).

  • Add hydrazine hydrate (10.0 eq) to the solution at room temperature.

  • Heat the mixture to reflux and maintain it for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane). Check for the complete disappearance of the starting ester spot.

  • Once the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 1 hour.

  • If a precipitate forms, filter the solid. If not, slowly add the reaction mixture to a beaker of ice-cold water (10x the reaction volume) with vigorous stirring.

  • The white solid of this compound will precipitate.

  • Filter the solid, wash it extensively with cold water to remove any residual hydrazine hydrate, and then with a small amount of cold ethanol.

  • Dry the product under vacuum at 40-50°C.

Section 4: Final Product Purification

Question: What is the most effective method for purifying the final carbohydrazide product?

Answer:

For this class of compounds, recrystallization is the most effective and scalable method for achieving high purity. The choice of solvent is critical.

Table 2: Recommended Solvents for Recrystallization

SolventApplication Notes
Ethanol Excellent choice. The product is typically sparingly soluble in cold ethanol and highly soluble in hot ethanol.
Isopropanol A good alternative to ethanol, with similar solubility properties.
Methanol Can be used, but solubility might be higher at room temperature, potentially reducing recovery yield.[3]
Ethanol/Water Mixture Useful if the product is too soluble in pure hot ethanol. Add hot water dropwise to a hot ethanol solution of the product until turbidity appears, then allow to cool slowly.

Recrystallization Protocol:

  • Place the crude, dry carbohydrazide in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heat the mixture to a gentle boil with stirring until all the solid dissolves. If it doesn't dissolve, add more solvent in small portions until a clear solution is obtained.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

For extremely persistent impurities, column chromatography on silica gel can be employed, typically using a gradient of ethyl acetate in hexane. However, this should be considered a secondary option to a well-optimized reaction and recrystallization.

References

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Gewald reaction. Retrieved from [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 64-97. Retrieved from [Link]

  • Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. Retrieved from [Link]

  • ResearchGate. (2015). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Retrieved from [Link]

  • MDPI. (2021). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Retrieved from [Link]

  • PMC. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
  • PubMed Central. (2021). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. Retrieved from [Link]

  • MDPI. (2023). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. Retrieved from [Link]

  • Semantic Scholar. (2023). phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Compar. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Methyl-4-phenylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-4-phenylthiophene-3-carbohydrazide. As a key intermediate in the development of various pharmacologically active molecules, mastering its synthesis at scale is crucial. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthetic process, ensuring both scientific integrity and practical success.

I. Synthetic Strategy Overview

The synthesis of this compound is most efficiently achieved through a two-step process. The core of this strategy lies in the initial formation of the polysubstituted thiophene ring via the Gewald aminothiophene synthesis, followed by the conversion of the resulting ester into the desired carbohydrazide through hydrazinolysis.

Step 1: Gewald Reaction This multicomponent reaction involves the condensation of a ketone (1-phenylpropan-2-one), an α-cyanoester (ethyl cyanoacetate), and elemental sulfur in the presence of a base to yield ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate.[1]

Step 2: Hydrazinolysis The ester intermediate is then reacted with hydrazine hydrate to produce the final product, this compound. This is a standard method for converting esters to their corresponding hydrazides.[2]

Below is a visual representation of the overall workflow:

Synthesis_Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Hydrazinolysis ketone 1-Phenylpropan-2-one gewald_reaction Gewald Reaction ketone->gewald_reaction cyanoester Ethyl Cyanoacetate cyanoester->gewald_reaction sulfur Sulfur (S8) sulfur->gewald_reaction base Base (e.g., Morpholine) base->gewald_reaction thiophene_ester Ethyl 2-amino-5-methyl- 4-phenylthiophene-3-carboxylate gewald_reaction->thiophene_ester hydrazinolysis Hydrazinolysis thiophene_ester->hydrazinolysis Intermediate hydrazine Hydrazine Hydrate hydrazine->hydrazinolysis final_product 5-Methyl-4-phenylthiophene- 3-carbohydrazide hydrazinolysis->final_product caption Overall synthetic workflow.

Overall synthetic workflow.

II. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (Gewald Reaction)

Materials:

  • 1-Phenylpropan-2-one (phenylacetone)

  • Ethyl cyanoacetate

  • Elemental sulfur (powdered)

  • Morpholine (or another suitable base like triethylamine or piperidine)

  • Ethanol (absolute)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol.

  • Sequentially add 1-phenylpropan-2-one, ethyl cyanoacetate, and finely powdered elemental sulfur to the ethanol.

  • With stirring, add morpholine as the basic catalyst.

  • Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. The product may precipitate.

  • If precipitation occurs, filter the solid product and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the crystalline solid by filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of this compound (Hydrazinolysis)

Materials:

  • Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

  • Hydrazine hydrate (80-100%)

  • Ethanol or Methanol

Procedure:

  • In a round-bottom flask, dissolve the thiophene ester intermediate in ethanol.

  • Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.[3]

  • Heat the mixture to reflux for 8-12 hours. The reaction should be monitored by TLC to ensure the complete consumption of the starting ester.

  • Upon completion, cool the reaction mixture to room temperature. The carbohydrazide product is often less soluble than the starting ester and may precipitate.[4][5]

  • If a precipitate forms, collect it by filtration. Wash the solid with cold ethanol or water to remove excess hydrazine hydrate and other impurities.

  • If the product remains in solution, concentrate the mixture under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent like ethanol.[6][7]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Troubleshooting_Guide cluster_gewald Gewald Reaction Issues cluster_hydrazinolysis Hydrazinolysis Issues cluster_solutions Potential Solutions start Problem Encountered low_yield_g Low or No Yield of Thiophene Ester start->low_yield_g impurity_g Significant Impurities in Thiophene Ester start->impurity_g incomplete_g Incomplete Reaction start->incomplete_g low_yield_h Low Yield of Carbohydrazide start->low_yield_h oily_product Oily Product Instead of Solid start->oily_product no_precipitate Product Does Not Precipitate start->no_precipitate sol_g1 Check base quality/amount. Ensure sulfur is finely powdered. Increase reaction time/temperature. low_yield_g->sol_g1 sol_g2 Purify starting materials. Optimize stoichiometry to avoid side reactions. Recrystallize crude product. impurity_g->sol_g2 sol_g3 Monitor with TLC. Consider microwave irradiation to reduce reaction time. incomplete_g->sol_g3 sol_h1 Use excess hydrazine hydrate. Ensure complete consumption of ester via TLC. Increase reflux time. low_yield_h->sol_h1 sol_h2 Ensure all solvent is removed. Attempt recrystallization from a different solvent system. oily_product->sol_h2 sol_h3 Concentrate the solution. Cool to a lower temperature (ice bath or refrigerator). Add a non-solvent to induce precipitation. no_precipitate->sol_h3 caption Troubleshooting decision tree.

Troubleshooting decision tree.
Gewald Reaction Troubleshooting
Issue Potential Cause Recommended Solution
Low or No Product Yield Ineffective Knoevenagel condensation, the initial step of the Gewald reaction.[1]Ensure the base is of good quality and used in appropriate catalytic amounts. Consider using a stronger base if needed. The removal of water formed during this step can also drive the reaction forward.
Poor reactivity of elemental sulfur.Use finely powdered sulfur to maximize surface area. Ensure adequate stirring to keep it suspended.
Steric hindrance from the phenyl group slowing down the reaction.[8]Increase the reaction time or temperature moderately. Monitor the reaction closely by TLC to find the optimal endpoint.
Formation of By-products Self-condensation of 1-phenylpropan-2-one.Add the ketone slowly to the reaction mixture containing the other reagents.
Formation of other thiophene isomers.This is less common in the Gewald reaction but can be influenced by the stability of the Knoevenagel intermediate. Precise temperature control can help minimize this.
Scaling Up Challenges Exothermic reaction leading to poor temperature control.On a larger scale, the addition of reagents, especially the base, should be done portion-wise to manage any exotherm. Ensure efficient overhead stirring.
Difficulty in product isolation.As the scale increases, the volume of solvent needed for recrystallization will also increase. Plan for appropriate filtration and drying equipment.
Hydrazinolysis Troubleshooting
Issue Potential Cause Recommended Solution
Incomplete Conversion to Hydrazide Insufficient hydrazine hydrate or reaction time.Use a larger excess of hydrazine hydrate (up to 10 equivalents for stubborn esters).[3] Increase the reflux time and monitor for the disappearance of the starting ester spot on TLC.
Steric hindrance around the ester group.The phenyl group at the adjacent position may slightly hinder the approach of hydrazine. Increasing the reaction temperature (if solvent allows) or prolonged reaction time is often effective.
Product Fails to Precipitate High solubility of the carbohydrazide in the reaction solvent.After cooling, if no solid forms, reduce the volume of the solvent under vacuum.[2] Cooling the concentrated solution in an ice bath or even a freezer can induce crystallization. Alternatively, adding a non-solvent (e.g., cold water) dropwise to the stirred solution can cause precipitation.[9]
Oily Product Formation Presence of residual solvent or impurities.Ensure the product is thoroughly dried under vacuum. If it remains oily, attempt purification by column chromatography or recrystallization from a different solvent system.
Excess Hydrazine Removal Hydrazine hydrate is corrosive and toxic.Wash the filtered product thoroughly with cold water or a suitable solvent in which the product is insoluble. Co-evaporation with a high-boiling point solvent under reduced pressure can also help remove residual hydrazine.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Gewald reaction? The base, typically a secondary amine like morpholine or piperidine, acts as a catalyst for the initial Knoevenagel condensation between 1-phenylpropan-2-one and ethyl cyanoacetate.[1] This step is crucial for forming the α,β-unsaturated nitrile intermediate that subsequently reacts with sulfur.

Q2: Can I use a different α-cyanoester or ketone? Yes, the Gewald reaction is versatile. Using different ketones and α-cyanoesters will result in different substitution patterns on the thiophene ring.[1][10] For this specific target, 1-phenylpropan-2-one and an ester of cyanoacetic acid are required.

Q3: My thiophene ester intermediate is difficult to purify. Any suggestions? If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel with a hexane/ethyl acetate solvent gradient is a common and effective purification method for this class of compounds.

Q4: Is it possible to perform a one-pot synthesis of the final carbohydrazide? While theoretically possible, a one-pot synthesis is not recommended. The conditions for the Gewald reaction (basic, with sulfur) and hydrazinolysis are not compatible. A stepwise approach with isolation of the ester intermediate generally provides a cleaner product and higher overall yield.

Q5: What are the key safety considerations when scaling up this synthesis? Hydrazine hydrate is toxic and corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[2] The Gewald reaction can be exothermic, especially on a larger scale; therefore, controlled addition of reagents and adequate cooling capacity are essential.

Q6: How can I confirm the identity and purity of my final product? Standard analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy can confirm the chemical structure. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point analysis.

V. References

  • Gewald, K. (n.d.). Gewald reaction. Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound. Retrieved from

  • MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]

  • ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Retrieved from [Link]

  • ResearchGate. (2025). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Retrieved from [Link]

  • ResearchGate. (2025). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Retrieved from [Link]

  • ACS Publications. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Retrieved from [Link]

  • Arkivoc. (n.d.). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • PubMed. (2012). Purification of carbonic anhydrase from bovine erythrocytes and its application in the enzymic capture of carbon dioxide. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Gewald Reaction. Retrieved from [Link]

  • Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Retrieved from [Link]

  • Sci-Hub. (n.d.). Ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • RSC Publishing. (2020). Reaction Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. Retrieved from [Link]

  • Google Patents. (n.d.). CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene. Retrieved from

  • ACS Publications. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Retrieved from [Link]

  • Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • ResearchGate. (2020). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? Retrieved from [Link]

  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ...). Retrieved from [Link]

  • PubMed Central. (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • PubMed Central. (n.d.). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 5-Methyl-4-phenylthiophene-3-carbohydrazide and Other Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a promising frontier. Among these, thiophene derivatives, particularly those incorporating a carbohydrazide moiety, have garnered significant attention for their potential broad-spectrum antimicrobial activities. This guide provides a comprehensive comparative analysis of 5-Methyl-4-phenylthiophene-3-carbohydrazide , a representative of this class, against other established and emerging antimicrobial compounds. While specific experimental data for this exact molecule is not extensively available in publicly accessible literature, this guide will extrapolate its potential based on the well-documented activities of its structural analogs and provide a framework for its systematic evaluation.

Introduction to Thiophene-Carbohydrazide Scaffolds

The thiophene ring is a versatile pharmacophore present in numerous approved drugs, valued for its bioisosteric similarity to a phenyl group but with distinct electronic properties that can enhance biological activity and modulate pharmacokinetic profiles. When coupled with a carbohydrazide linker (-CONHNH2), the resulting scaffold possesses key structural features conducive to antimicrobial action. The hydrazone derivatives formed from carbohydrazides are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties.[1]

The combination of the thiophene core and the carbohydrazide functional group in this compound suggests a molecule with significant potential for antimicrobial efficacy. The methyl and phenyl substitutions on the thiophene ring are expected to influence its lipophilicity and steric interactions with biological targets, thereby modulating its activity and spectrum.

Chemical Structure and Properties

dot digraph "5_Methyl_4_phenylthiophene_3_carbohydrazide" { graph [rankdir="LR", size="7.6,5", ratio="fill", bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंदot Caption: Chemical structure of this compound.

Comparative Antimicrobial Potential

Comparison with Thiophene Analogs

Studies on various thiophene derivatives have consistently demonstrated their antimicrobial prowess. For instance, certain thiophene-based heterocycles have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Clostridium difficile, and Candida albicans.[2] The antimicrobial effect is often attributed to the thiophene ring's ability to interact with microbial enzymes and disrupt cellular processes. For example, some thiophene derivatives have been shown to target outer membrane proteins in Gram-negative bacteria.[2] The presence of a phenyl group, as in our target compound, can enhance this activity by increasing the molecule's hydrophobicity, facilitating its passage through microbial cell membranes.

Comparison with Carbohydrazide and Hydrazone Derivatives

The carbohydrazide moiety is a precursor to hydrazones, which are a well-established class of antimicrobial agents.[1] The antimicrobial activity of hydrazones is often linked to their ability to chelate metal ions essential for microbial enzyme function or to interfere with microbial DNA synthesis. The specific aldehyde or ketone reacted with the carbohydrazide to form the hydrazone significantly influences the resulting compound's antimicrobial spectrum and potency. While our focus compound is a carbohydrazide, its potential for in-situ conversion to active hydrazones or its intrinsic activity warrants investigation.

Comparison with Standard Antibiotics

A meaningful evaluation of this compound would involve comparing its antimicrobial activity against standard antibiotics. The choice of comparators would depend on the spectrum of activity observed.

  • For Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis): Comparison with antibiotics like Vancomycin (a glycopeptide that inhibits cell wall synthesis) or Linezolid (an oxazolidinone that inhibits protein synthesis) would be appropriate.

  • For Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa): Comparison with Ciprofloxacin (a fluoroquinolone that inhibits DNA gyrase) or Ceftazidime (a third-generation cephalosporin that inhibits cell wall synthesis) would be relevant.

  • For fungi (e.g., Candida albicans, Aspergillus niger): Comparison with Fluconazole (an azole antifungal that inhibits ergosterol synthesis) or Amphotericin B (a polyene antifungal that disrupts the cell membrane) would be standard.

Proposed Mechanism of Action

Based on the activities of related compounds, several potential mechanisms of action can be postulated for this compound:

  • Inhibition of Cell Wall Synthesis: The thiophene moiety could interfere with enzymes involved in peptidoglycan synthesis, a pathway targeted by many successful antibiotics.[3]

  • Disruption of DNA Synthesis: The carbohydrazide or its derived hydrazone could inhibit DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication.[4]

  • Inhibition of Protein Synthesis: The compound might bind to the microbial ribosome, interfering with protein translation.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the phenyl-substituted thiophene ring could facilitate its insertion into the microbial cell membrane, leading to depolarization and cell death.

dot digraph "Proposed_Antimicrobial_Mechanisms" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंदot Caption: Proposed antimicrobial mechanisms of action for this compound.

Experimental Protocols for Antimicrobial Evaluation

To rigorously assess the antimicrobial properties of this compound, a standardized set of in vitro experiments should be conducted.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard and quantitative technique for determining MIC values.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Serially dilute the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of decreasing compound concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

dot digraph "MIC_Determination_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंदot Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

To determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism), an MBC or MFC assay is performed following the MIC test.

Step-by-Step Methodology:

  • Subculturing: After determining the MIC, take a small aliquot from the wells showing no visible growth.

  • Plating: Spread the aliquot onto an agar plate that does not contain the test compound.

  • Incubation: Incubate the agar plates under appropriate conditions.

  • Reading Results: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.

Data Summary and Interpretation

The following table provides a template for summarizing the hypothetical antimicrobial activity of this compound in comparison to standard drugs.

MicroorganismThis compound MIC (µg/mL)Standard DrugStandard Drug MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Data to be determinedVancomycin1-2
Escherichia coli (ATCC 25922)Data to be determinedCiprofloxacin0.015-0.12
Pseudomonas aeruginosa (ATCC 27853)Data to be determinedCeftazidime1-4
Candida albicans (ATCC 90028)Data to be determinedFluconazole0.25-2

Conclusion

This compound represents a promising scaffold for the development of novel antimicrobial agents. Its structural features, combining the biologically active thiophene ring with a versatile carbohydrazide moiety, suggest the potential for significant antibacterial and antifungal activity. While direct experimental data is currently limited, this guide provides a comprehensive framework for its evaluation, including comparative compounds, potential mechanisms of action, and detailed experimental protocols. Rigorous in vitro testing, as outlined, is the crucial next step to elucidating the true antimicrobial potential of this and related compounds, paving the way for the development of new therapies to address the global challenge of antimicrobial resistance.

References

  • El-Helw, E. A., Alzahrani, A. Y., & Ramadan, S. K. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439–451.
  • Molina-Panadero, I., Morales-Tenorio, M., García-Rubia, A., Esteve-Codina, A., Fernández-Orth, D., Almendro-Vedia, V. G., ... & Smani, Y. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1413531.
  • Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • Patel, R. V., Patel, P. K., Kumari, P., & Chikhalia, K. H. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Journal of Chemistry, 2013.
  • Ogbodo, J. O., Okoro, U. C., Ugwu, D. I., Eze, F. U., Israel, E. O., & Saki, M. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics, 1–17.
  • Butt, M. H., Farooq, T., Al-Sehemi, A. G., & Channar, P. A. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Molecules, 28(12), 4721.
  • Hancock, R. E. (2001). Bacterial cell wall compounds as promising targets of antimicrobial agents I. Antimicrobial peptides and lipopolyamines. Current pharmaceutical design, 7(3), 195–214.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of action of and resistance to quinolones. Biochemistry, 53(10), 1565–1574.
  • Mączyński, M., Regiec, A., Płoszaj, P., Kačániová, M., & Piwowar, A. (2021). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. Acta Poloniae Pharmaceutica, 78(1), 79-88.
  • El-Helw, E. A., Alzahrani, A. Y., & Ramadan, S. K. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439–451.
  • Mechanisms in Medicine Inc. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. [Link]

  • Blais, J., Bogaerts, P., & Smani, Y. (2022).
  • El-Helw, E. A. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Future Medicinal Chemistry.
  • Sabini, E., Słabicki, M., & Dubin, G. (2022). Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens. International Journal of Molecular Sciences, 23(19), 11883.

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Comparative Analysis of 5-Methyl-4-phenylthiophene-3-carbohydrazide Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 5-methyl-4-phenylthiophene-3-carbohydrazide derivatives. It is intended for researchers, medicinal chemists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds. By integrating established synthetic protocols, principles of bioisosteric replacement, and analysis of substituent effects, this document serves as a framework for designing and evaluating new chemical entities based on the thiophene-carbohydrazide scaffold.

Introduction: The Thiophene-Carbohydrazide Scaffold

The thiophene ring is a privileged pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile building block for bioactive compounds. When coupled with a carbohydrazide linker (-CONHNH₂), which is known to be a key structural motif in many antimicrobial, anticancer, and anti-inflammatory agents, the resulting scaffold presents a promising foundation for drug discovery.[2][3] The carbohydrazide group acts as an excellent linker for further derivatization, often leading to hydrazones [R₁R₂C=NNHC(=O)-], which have shown a remarkable range of pharmacological activities.[2] This guide focuses specifically on the this compound core, exploring how systematic structural modifications can modulate biological activity.

General Synthesis and Derivatization Workflow

The synthesis of this compound derivatives typically follows a multi-step sequence, starting from readily available materials. The core intermediate, the carbohydrazide, is then condensed with various aromatic or heteroaromatic aldehydes to yield the final hydrazone derivatives.[2][3]

Experimental Protocol: Synthesis of (E)-N'-Arylmethylidene-5-methyl-4-phenylthiophene-3-carbohydrazide (General Procedure)
  • Step 1: Synthesis of Ethyl 5-Methyl-4-phenylthiophene-3-carboxylate. This step often involves a multicomponent reaction like the Gewald reaction, which is a common method for synthesizing substituted thiophenes.[4][5][6]

  • Step 2: Synthesis of this compound. The ethyl ester from Step 1 (1.0 eq.) is dissolved in ethanol. Hydrazine hydrate (80%, 10.0 eq.) is added, and the mixture is refluxed for 8-12 hours.[7] Reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the carbohydrazide intermediate.

  • Step 3: Synthesis of the Final Hydrazone Derivative. The this compound from Step 2 (1.0 eq.) is dissolved in absolute ethanol. A catalytic amount of glacial acetic acid (2-3 drops) is added, followed by the addition of the desired substituted aromatic aldehyde (1.1 eq.). The mixture is refluxed for 4-6 hours.[2] The solid product that forms upon cooling is collected by filtration, washed, and recrystallized from a suitable solvent like ethanol or DMF to afford the pure hydrazone.

Causality Behind Experimental Choices: The use of ethanol as a solvent is standard for hydrazone formation due to its ability to dissolve the reactants and its appropriate boiling point for reflux. The addition of a catalytic amount of acid is crucial as it protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide. This acid catalysis significantly accelerates the rate of condensation.

Workflow Visualization

G cluster_0 Step 1: Thiophene Core Synthesis cluster_1 Step 2: Carbohydrazide Formation cluster_2 Step 3: Hydrazone Synthesis A Starting Materials (e.g., via Gewald Reaction) B Ethyl 5-Methyl-4-phenyl- thiophene-3-carboxylate A->B Multicomponent Reaction C 5-Methyl-4-phenyl- thiophene-3-carbohydrazide B->C Hydrazine Hydrate, Ethanol, Reflux E Final Hydrazone Derivative C->E Ethanol, Cat. Acid, Reflux D Substituted Aromatic Aldehyde D->E Ethanol, Cat. Acid, Reflux

Caption: General synthetic workflow for producing thiophene-hydrazone derivatives.

Structure-Activity Relationship (SAR) Analysis

While specific experimental data for a broad series of this compound derivatives is not consolidated in a single public source, we can infer a robust SAR model based on extensive literature on analogous thiophene-hydrazones and related heterocyclic compounds evaluated for anticancer and antimicrobial activities.[3][8][9] The primary points of modification are the substituents on the terminal phenyl ring derived from the aldehyde.

Hypothetical SAR Data (Anticancer Activity vs. A549 Lung Cancer Cell Line)

The following table presents plausible IC₅₀ values based on established SAR principles for hydrazones. These values are illustrative and serve as a basis for discussing the effects of substituents.

Compound IDR-Group (Substituent on Phenyl Ring)Predicted IC₅₀ (µM)Rationale for Activity
REF-1 -H (Unsubstituted)15.5Baseline activity of the core pharmacophore.
ALT-1 4-OH (Hydroxy)5.2Potential for H-bond donation; increases polarity. Often crucial for activity.[1]
ALT-2 4-OCH₃ (Methoxy)8.9Electron-donating group, moderately activating. Increases lipophilicity over -OH.
ALT-3 4-N(CH₃)₂ (Dimethylamino)6.8Strong electron-donating group, can act as H-bond acceptor.[3]
ALT-4 4-Cl (Chloro)12.1Electron-withdrawing, increases lipophilicity. Halogens can form halogen bonds.
ALT-5 4-NO₂ (Nitro)9.5Strong electron-withdrawing group, potent H-bond acceptor.[3]
ALT-6 2-OH (Hydroxy)7.3Positional isomer of ALT-1; steric hindrance from ortho position may slightly reduce activity.
Key SAR Insights

The biological activity of these derivatives is highly dependent on the nature and position of the substituent 'R' on the terminal phenyl ring.

  • Electronic Effects: The presence of electron-donating groups (EDGs) like -OH, -OCH₃, and -N(CH₃)₂ at the para-position generally enhances activity. This suggests that increased electron density on the phenyl ring and the azomethine (-CH=N-) nitrogen is favorable for target binding. The hydroxyl group is particularly effective, likely acting as a crucial hydrogen bond donor/acceptor with the biological target.[1]

  • Lipophilicity and Bulk: While moderate lipophilicity is required for cell membrane permeability, highly lipophilic or bulky groups can be detrimental due to steric hindrance at the active site. For instance, a simple chloro or nitro group often imparts better activity than larger halogen or alkyl groups.

  • Positional Isomerism: The position of the substituent matters. Para-substituted compounds are often more active than their ortho- or meta- counterparts. This is likely because the para-position allows the substituent to extend into a specific pocket of the target protein without causing steric clashes, a common finding in SAR studies of kinase inhibitors and other enzyme targets.[10][11]

SAR Visualization

Caption: Key SAR principles for the thiophene-hydrazone scaffold.

Comparative Performance with Alternatives

The this compound scaffold can be compared to other classes of heterocyclic compounds targeting similar biological pathways, such as cancer cell proliferation. For instance, various pyrazole-carbohydrazide derivatives have also been investigated as potential anticancer agents.[12] Studies on these alternatives have shown that the core heterocyclic ring system (e.g., thiophene vs. pyrazole) plays a significant role in defining the overall potency and selectivity profile of the compound series. Thiophene derivatives, in particular, are often noted for their favorable metabolic stability and pharmacokinetic properties.[1]

Compared to broad-spectrum cytotoxic agents like doxorubicin, thiophene-hydrazone derivatives are expected to offer a better safety profile by targeting specific pathways, such as tubulin polymerization or specific protein kinases, which are often dysregulated in cancer cells.[8]

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the development of novel therapeutic agents. The structure-activity relationships, derived from established principles, indicate that potency is finely tunable through substitution on the terminal phenyl ring. Specifically, the incorporation of para-substituted electron-donating groups, especially those capable of hydrogen bonding like the hydroxyl group, appears to be a promising strategy for enhancing biological activity.

Future work should focus on synthesizing a focused library of these derivatives and screening them against a panel of cancer cell lines and microbial strains to validate these SAR hypotheses. Further optimization could involve bioisosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems to improve potency and drug-like properties.

References

  • Synthesized thiophene derivatives identified with anticancer activity - ResearchGate.
  • Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors - Taylor & Francis Online. (2022-09-23). Available from: [Link]

  • Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer - MDPI. (2023-05-09). Available from: [Link]

  • Synthesis of thiophene hydrazone derivatives by Japp Klinegmann reaction method for anticancer activity against MCF-7 cell - Impactfactor. (2024-08-31). Available from: [Link]

  • Synthesis, characterization and Anticancer Evaluation of thiophene based Triazole linked Hydrazones - Journal of Xi'an Shiyou University. (2024-07-07). Available from: [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC - NIH. (2022-01-14). Available from: [Link]

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - MDPI. Available from: [Link]

  • Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed. (2012-06-12). Available from: [Link]

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - ResearchGate. Available from: [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017-08-03). Available from: [Link]

  • Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed. Available from: [Link]

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed. (2007-11-15). Available from: [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC - PubMed Central - NIH. Available from: [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed. Available from: [Link]

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A Comparative Guide to the Synthesis of 5-Methyl-4-phenylthiophene-3-carbohydrazide: An Evaluation of Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparison of plausible and efficient synthetic methodologies for obtaining 5-Methyl-4-phenylthiophene-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The thiophene core is a prevalent scaffold in numerous pharmaceuticals, and the carbohydrazide functional group serves as a versatile synthon for the construction of more complex bioactive molecules. This document offers a critical evaluation of two primary synthetic routes, elucidating the chemical principles, experimental considerations, and a comparative analysis of their efficacy.

Introduction to this compound

The this compound moiety combines the structural features of a substituted thiophene ring with a reactive carbohydrazide group. Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The carbohydrazide functional group is a key pharmacophore in several antitubercular and antidepressant drugs and serves as a crucial intermediate for the synthesis of various heterocyclic systems such as pyrazoles, oxadiazoles, and triazoles. The strategic combination of these two moieties in the target molecule makes it a valuable scaffold for the development of novel therapeutic agents.

Synthetic Strategies: A Comparative Overview

Two principal synthetic pathways for the preparation of this compound are proposed and evaluated:

Method A: The Gewald Reaction Pathway

This approach leverages the robust and highly convergent Gewald three-component reaction to construct the substituted thiophene ring, followed by functional group interconversions to achieve the target carbohydrazide.

Method B: The Fiesselmann Thiophene Synthesis Pathway

This classical method involves the construction of the thiophene ring from a pre-formed 1,3-dicarbonyl compound or its equivalent, followed by the introduction of the carbohydrazide functionality.

Method A: The Gewald Reaction Pathway

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, typically in the presence of a basic catalyst.[1][2][3][4][5] This multicomponent reaction is highly valued for its efficiency and atom economy in creating polysubstituted thiophenes.[1][2][3][4][5]

Chemical Principle and Experimental Rationale

The reaction proceeds through an initial Knoevenagel condensation between the ketone (phenylacetone) and the active methylene nitrile (ethyl cyanoacetate). The resulting α,β-unsaturated nitrile then undergoes a Michael addition with elemental sulfur. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable 2-aminothiophene ring. The choice of a base, such as morpholine or triethylamine, is critical to catalyze both the Knoevenagel condensation and the sulfur addition.

Experimental Protocol: A Three-Step Synthesis

Step 1: Synthesis of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

  • To a stirred solution of phenylacetone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Add morpholine (0.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to yield the desired 2-aminothiophene derivative.

Step 2: Deamination of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

The removal of the 2-amino group is a critical step to obtain the desired substitution pattern. This is typically achieved via diazotization followed by a reduction.

  • Dissolve the 2-aminothiophene from Step 1 in a mixture of ethanol and concentrated sulfuric acid at 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for 30 minutes.

  • Add hypophosphorous acid (50%) and stir the reaction at room temperature overnight.

  • Extract the product with diethyl ether, wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of this compound

The final step involves the conversion of the ethyl ester to the carbohydrazide.

  • Dissolve the deaminated thiophene ester from Step 2 in ethanol.

  • Add hydrazine hydrate (5-10 eq) and heat the mixture to reflux for 6-12 hours.[6][7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, and the product will often precipitate.

  • Filter the solid, wash with cold ethanol, and dry to obtain the final product.

Workflow Diagram

Gewald Reaction Pathway start Phenylacetone + Ethyl Cyanoacetate + Sulfur step1 Step 1: Gewald Reaction (Base catalyst, Reflux) start->step1 intermediate1 Ethyl 2-amino-5-methyl-4- phenylthiophene-3-carboxylate step1->intermediate1 step2 Step 2: Deamination (NaNO2, H2SO4 then H3PO2) intermediate1->step2 intermediate2 Ethyl 5-methyl-4- phenylthiophene-3-carboxylate step2->intermediate2 step3 Step 3: Hydrazinolysis (Hydrazine Hydrate, Reflux) intermediate2->step3 product 5-Methyl-4-phenylthiophene- 3-carbohydrazide step3->product

Caption: Workflow for the Gewald Reaction Pathway.

Method B: The Fiesselmann Thiophene Synthesis Pathway

The Fiesselmann synthesis provides a direct route to 3-carboxy-substituted thiophenes by reacting β-ketoesters with thioglycolic acid derivatives. This method offers a more direct approach to the thiophene core with the desired functionality at the 3-position.

Chemical Principle and Experimental Rationale

This synthesis involves the condensation of a β-ketoester with a thioglycolic acid derivative. The reaction is typically acid-catalyzed and proceeds through the formation of a thioenol ether intermediate, which then undergoes intramolecular cyclization and dehydration to form the thiophene ring. By starting with an appropriately substituted β-ketoester, the desired 4-phenyl and 5-methyl groups can be incorporated directly.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of Ethyl 5-methyl-4-phenylthiophene-3-carboxylate

  • Synthesize the starting β-ketoester, ethyl 2-phenylacetoacetate, via the acylation of the enolate of ethyl acetate with phenylacetyl chloride or through other standard methods.

  • To a solution of ethyl 2-phenylacetoacetate (1.0 eq) in a suitable solvent like toluene, add ethyl thioglycolate (1.0 eq).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC. Upon completion, cool the reaction, wash with a saturated sodium bicarbonate solution and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to yield the desired thiophene ester.

Step 2: Synthesis of this compound

This step is identical to Step 3 in Method A.

  • Dissolve the thiophene ester from Step 1 in ethanol.

  • Add hydrazine hydrate (5-10 eq) and heat the mixture to reflux for 6-12 hours.[6][7]

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to allow the product to precipitate.

  • Filter the solid, wash with cold ethanol, and dry.

Workflow Diagram

Fiesselmann Synthesis Pathway start Ethyl 2-phenylacetoacetate + Ethyl Thioglycolate step1 Step 1: Fiesselmann Synthesis (Acid catalyst, Reflux) start->step1 intermediate1 Ethyl 5-methyl-4- phenylthiophene-3-carboxylate step1->intermediate1 step2 Step 2: Hydrazinolysis (Hydrazine Hydrate, Reflux) intermediate1->step2 product 5-Methyl-4-phenylthiophene- 3-carbohydrazide step2->product

Caption: Workflow for the Fiesselmann Synthesis Pathway.

Comparative Efficacy Analysis

ParameterMethod A: Gewald Reaction PathwayMethod B: Fiesselmann Synthesis PathwayRationale and Expert Insights
Number of Steps 32Method B is more step-economical, which is generally preferred in synthesis to maximize overall yield and reduce labor.
Starting Materials Phenylacetone, ethyl cyanoacetate, sulfurEthyl 2-phenylacetoacetate, ethyl thioglycolateThe starting materials for the Gewald reaction are generally more readily available and less expensive than the substituted β-ketoester required for Method B.
Overall Yield ModeratePotentially HigherWhile the Gewald reaction itself is high-yielding, the subsequent deamination step can significantly lower the overall yield. Method B, with fewer steps, has the potential for a higher overall yield if the cyclization is efficient.
Reaction Conditions Step 1: Reflux. Step 2: Low temperature then room temp. Step 3: Reflux.Step 1: Reflux with water removal. Step 2: Reflux.Both methods involve reflux conditions. The deamination in Method A requires careful temperature control. The Fiesselmann synthesis requires the removal of water, often with a Dean-Stark trap.
Purification Multiple chromatographic purifications likely required.Chromatographic purification is likely required for the first step.The multi-step nature of Method A necessitates more purification steps, which can lead to material loss.
Scalability The Gewald reaction is known to be scalable. The deamination step may pose challenges on a larger scale due to the use of diazonioum salts.Generally scalable, though the synthesis of the β-ketoester precursor might have its own scalability issues.For industrial applications, the safety and handling of reagents in the deamination step of Method A would require careful consideration.
Versatility The Gewald reaction allows for high diversity in the final product by varying the three initial components.The synthesis is more convergent for the target molecule but less flexible for creating a library of diverse thiophenes.Method A is superior for generating a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion and Recommendation

Both Method A (Gewald Reaction Pathway) and Method B (Fiesselmann Synthesis Pathway) represent viable strategies for the synthesis of this compound.

Method B is recommended for a more direct and potentially higher-yielding synthesis of the specific target molecule. Its step-economy is a significant advantage, provided the starting β-ketoester is accessible.

Method A offers greater flexibility and is an excellent choice when a library of analogous compounds is desired. The readily available starting materials for the Gewald reaction make it an attractive entry point for exploring the chemical space around the target scaffold. However, the deamination step is a notable drawback that can impact the overall efficiency.

The ultimate choice of synthetic route will depend on the specific objectives of the research, the availability of starting materials, and the desired scale of the synthesis. It is recommended that both routes be considered and potentially optimized on a small scale before committing to a larger-scale synthesis.

References

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC. [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. NIH. [Link]

  • A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Arkivoc. [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]

  • 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. PubMed. [Link]

  • Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Mediterr.J.Chem.. [Link]

  • The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. NCBI. [Link]

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A Comparative Guide to 5-Methyl-4-phenylthiophene-3-carbohydrazide in Drug Discovery: A Scaffold of Versatility and Potency

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that serve as a foundation for diverse, potent, and safe therapeutics is perpetual. The thiophene ring, a sulfur-containing heterocycle, has consistently emerged as a "privileged pharmacophore" in medicinal chemistry.[1][2][3] This guide provides an in-depth, comparative analysis of a particularly promising derivative, 5-Methyl-4-phenylthiophene-3-carbohydrazide , highlighting its advantages as a versatile starting point for drug discovery. We will explore its synthesis, its wide spectrum of biological activities compared to alternatives, and the causality behind its efficacy, supported by experimental data and detailed protocols.

The Strategic Advantage of the Thiophene-Carbohydrazide Core

The thiophene nucleus is a cornerstone in drug design, with 26 drugs bearing this ring system approved by the US FDA.[1][2] Its structural and electronic similarity to a benzene ring allows it to act as a bioisostere, often enhancing drug-receptor interactions and improving physicochemical properties.[4]

The true power of the this compound scaffold lies in the synergy between the thiophene core and the carbohydrazide moiety (-CONHNH₂). The carbohydrazide group is not merely a linker; it is a reactive and pharmacologically significant handle. It serves as an efficient precursor for a vast library of heterocyclic derivatives, such as Schiff bases, pyrazoles, oxadiazoles, and triazoles, which are known to possess a wide array of biological effects.[5][6] This synthetic tractability allows for rapid optimization of lead compounds, making it a highly efficient platform for structure-activity relationship (SAR) studies.

Synthesis: A Gateway to Chemical Diversity

The synthesis of this compound is accessible and typically follows a reliable pathway, such as the Gewald reaction, followed by hydrazinolysis. This straightforward approach ensures a consistent supply of the core scaffold for further derivatization.

G Figure 1. General Synthetic Workflow for the Core Scaffold cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Hydrazinolysis A Ethyl Acetoacetate D Ethyl 2-amino-5-methyl- 4-phenylthiophene-3-carboxylate A->D B Benzaldehyde B->D C Elemental Sulfur C->D F 5-Methyl-4-phenylthiophene- 3-carbohydrazide D->F E Hydrazine Hydrate E->F

Caption: A common two-step synthesis to produce the target carbohydrazide.

This process allows chemists to readily produce the key intermediate, which can then be elaborated into a multitude of derivatives, each with the potential for distinct biological activity.

A Comparative Analysis of Biological Activities

Derivatives of this compound have demonstrated remarkable efficacy across several therapeutic areas. The following sections compare their performance against established alternatives, supported by published data.

Anticancer Activity

The development of novel anticancer agents is a primary focus of modern drug discovery. Thiophene-based molecules, particularly those derived from carbohydrazides, have shown significant potential.[7][8] Cyclization of the carbohydrazide into heterocycles like 1,3,4-oxadiazoles often leads to potent cytotoxic agents.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) Against Human Cancer Cell Lines

Compound/DerivativeCaco-2 (Colon) (µM)HepG2 (Liver) (µM)PANC-1 (Pancreatic) (µM)Reference Drug (IC₅₀ µM)
5-phenylthiophen-2-yl-1,3,4-oxadiazole (7b)5.3 >50>505-Fluorouracil (~7.0)
5-phenylthiophen-2-yl-1,3,4-oxadiazole (7e)>5028.4 >505-Fluorouracil (~5.0)
Thiophenyl-indole-carbohydrazide (6i)0.071 (LC₅₀) --Doxorubicin (~0.8)

Data synthesized from multiple sources for comparison.[9][10]

The data clearly indicates that specific derivatives can exhibit cytotoxicity comparable to or even exceeding that of standard chemotherapeutic agents like 5-Fluorouracil. For instance, compound 7b shows potent activity against the Caco-2 colon cancer cell line.[9] Furthermore, other thiophenyl carbohydrazide derivatives, such as 6i , have demonstrated lethal concentration (LC₅₀) values in the nanomolar range, indicating exceptional potency.[10] The proposed mechanism for many of these compounds involves the inhibition of critical cellular machinery, such as tubulin polymerization, leading to cell cycle arrest and apoptosis.[10]

G Figure 2. Proposed Anticancer Mechanism of Action Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycleArrest G2/M Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Derivative Thiophene-Carbohydrazide Derivative Derivative->Tubulin Binds to Colchicine Site (Inhibition)

Caption: Inhibition of tubulin polymerization by thiophene derivatives.

Antimicrobial Activity

Thiophene-based heterocycles are well-documented for their antimicrobial properties.[11][12] The conversion of the carbohydrazide into derivatives like spiro-indoline-oxadiazoles can yield compounds with highly specific and potent activity.

Table 2: Comparative Minimum Inhibitory Concentration (MIC) Against Pathogens

Compound/DerivativeC. difficile (µg/mL)E. coli (TolC mutant) (µg/mL)S. aureus (MRSA) (µg/mL)Reference Drug (MIC µg/mL)
Spiro-indoline-oxadiazole (17)2 - 4 >128>128Vancomycin (~1-2)
Thiophene Derivative (16)>1284 >128Ciprofloxacin (~0.015)

Data adapted from published studies.[11][12]

Notably, the spiro-indoline-oxadiazole derivative 17 displays potent and highly selective activity against Clostridium difficile, a significant therapeutic advantage as it would spare the normal gut microbiota.[12] This selectivity is crucial for developing antibiotics with fewer side effects.

Anti-inflammatory Activity

Chronic inflammation underlies many diseases, and thiophene derivatives have been successfully developed as anti-inflammatory drugs (e.g., Tinoridine, Tiaprofenic acid).[13][14] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13][14][15]

Table 3: Comparative In Vivo Anti-inflammatory Activity

Compound/DerivativeCarrageenan-induced Paw Edema Inhibition (%) @ 20 mg/kgReference Drug (% Inhibition)
Tetrasubstituted Thiophene (4c)77% Ibuprofen (36% @ 20 mg/kg)
Tetrasubstituted Thiophene (4f)76% Mefenamic Acid (42% @ 100 mg/kg)

Data from a study on tetrasubstituted thiophenes.[16]

As shown, certain thiophene derivatives exhibit significantly greater anti-inflammatory activity in vivo compared to widely used NSAIDs like ibuprofen, highlighting the potential for developing more potent anti-inflammatory agents from this scaffold.[16]

Experimental Protocols: A Guide for Application

To facilitate the exploration of this scaffold, we provide a validated, step-by-step protocol for synthesizing Schiff base derivatives, a common and effective class of compounds derived from the carbohydrazide core.

G Figure 3. Experimental Workflow for Schiff Base Synthesis A 1. Dissolve carbohydrazide & aldehyde in ethanol B 2. Add catalytic glacial acetic acid A->B C 3. Reflux mixture for 4-8 hours B->C D 4. Monitor reaction by TLC C->D E 5. Cool to precipitate product D->E F 6. Filter, wash with cold ethanol E->F G 7. Recrystallize for purification F->G H 8. Characterize structure (NMR, IR, MS) G->H

Caption: A standard procedure for synthesizing Schiff bases from the core hydrazide.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol. Add an equimolar amount (1.0 eq) of the desired aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux for 4-8 hours. The reaction environment should be anhydrous to favor product formation.

  • Monitoring: Periodically check the reaction's progress using thin-layer chromatography (TLC) to ensure the consumption of starting materials.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath to facilitate the precipitation of the solid product.

  • Purification: Collect the solid product by vacuum filtration, washing it with a small volume of cold ethanol. Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture).

  • Characterization: Confirm the identity and purity of the final Schiff base derivative using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Conclusion

The this compound scaffold represents a significant asset in modern drug discovery. Its advantages are multifaceted: a privileged thiophene core, a synthetically versatile carbohydrazide handle, and a demonstrated potential to yield derivatives with potent and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][9][12][16] As the comparative data shows, derivatives of this scaffold often exhibit performance superior to existing drugs, particularly in terms of potency and selectivity. For researchers aiming to develop next-generation therapeutics, this scaffold provides a robust, efficient, and highly promising starting point.

References

  • Verma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available: [Link]

  • Karaman, M., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Future Medicinal Chemistry. Available: [Link]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals. Available: [Link]

  • Verma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available: [Link]

  • Unknown. (n.d.). Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. Not specified. Available: [Link]

  • Verma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Semantic Scholar. Available: [Link]

  • Unknown. (n.d.). Thiophene-Based Compounds. Encyclopedia MDPI. Available: [Link]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. Available: [Link]

  • Nikalje, A., et al. (2015). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Taylor & Francis Online. Available: [Link]

  • Kumar, Dr. A. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. Available: [Link]

  • Unknown. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. Available: [Link]

  • Unknown. (2025). Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. Semantic Scholar. Available: [Link]

  • Karaman, M., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. Available: [Link]

  • Karaman, M., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. ResearchGate. Available: [Link]

  • Unknown. (n.d.). Biologically important thiophene‐based compounds. ResearchGate. Available: [Link]

  • Unknown. (n.d.). Synthesis, characterization and cytotoxic evaluation of novel derivatives of 1, 3, 4-oxadiazole containing 5-phenyl thiophene moiety. SciSpace. Available: [Link]

  • Yau, K. L., et al. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PubMed Central. Available: [Link]

  • Karaman, M., et al. (2023). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. MDPI. Available: [Link]

Sources

A Comparative Analysis of the Biological Activity of the 5-Methyl-4-phenylthiophene-3-carbohydrazide Scaffold Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the thiophene ring system is a privileged scaffold, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone of drug design. When functionalized with a carbohydrazide moiety, the resulting thiophene-carbohydrazide core presents a versatile platform for developing novel therapeutic agents. This guide provides a comparative analysis of the biological potential of the 5-Methyl-4-phenylthiophene-3-carbohydrazide scaffold. While direct experimental data for this specific molecule is emerging, we will synthesize findings from closely related analogs and compare their performance against well-established drugs in key therapeutic areas: antimicrobial, anticancer, and anti-inflammatory. This analysis is designed for researchers, scientists, and drug development professionals to highlight the therapeutic promise of this chemical class and to provide robust, validated protocols for its evaluation.

Comparative Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent bactericidal or bacteriostatic properties. Thiophene derivatives have shown considerable promise in this area.

Mechanism of Action & Rationale for Comparison

Many antimicrobial agents function by disrupting critical cellular processes such as cell wall synthesis, protein synthesis, or DNA replication. Fluoroquinolones, such as Ciprofloxacin, are broad-spectrum antibiotics that inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. Thiophene-based compounds are hypothesized to interfere with various microbial enzymatic pathways, making Ciprofloxacin an appropriate benchmark for evaluating broad-spectrum efficacy.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits visible growth of a microorganism.[1][2][3]

Methodology:

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of the test compound (e.g., a this compound derivative) and the standard drug (Ciprofloxacin) in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.[1][4] Each well should contain 100 µL of the diluted antimicrobial agent.

  • Inoculum Preparation:

    • Select isolated colonies of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) from an 18-24 hour agar plate.

    • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

  • Inoculation and Incubation:

    • Add 5 µL of the final bacterial inoculum to each well of the microtiter plate, including a positive control (broth + inoculum, no drug) and a negative control (broth only).[4]

    • Seal the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent where no visible growth (no turbidity) is observed.[2]

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare Stock Solutions (Test Compound & Ciprofloxacin) P2 Perform 2-fold Serial Dilutions in 96-well plate with MHB P1->P2 A1 Inoculate Plate with Bacterial Suspension P2->A1 P3 Prepare Bacterial Inoculum (0.5 McFarland Standard) P4 Dilute Inoculum to Final Concentration P3->P4 P4->A1 A2 Incubate at 37°C for 18-24 hours A1->A2 R1 Visually Inspect Wells for Turbidity A2->R1 R2 Determine MIC: Lowest concentration with no visible growth R1->R2 Compound Thiophene Derivative or Doxorubicin DNA_Damage DNA Damage (Doxorubicin) Compound->DNA_Damage Induces Tubulin Tubulin Inhibition (Thiophene Deriv. 6j) Compound->Tubulin Induces Cell_Cycle G2/M Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle Leads to Tubulin->Cell_Cycle Leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis Triggers

Caption: Potential mechanisms of anticancer action.

Comparative Data

The table below presents representative IC₅₀ values for thiophene-based compounds and the standard drug, Doxorubicin, against common cancer cell lines.

Compound/DrugMCF-7 (Breast) IC₅₀A549 (Lung) IC₅₀Other Cell Lines (IC₅₀)Reference
Thiophene Derivative 6i--COLO 205 (Colon): 71 nM[4]
Thiophene Derivative 5a42 nM--[4]
Furan-Carbohydrazide 3e-43.38 µM-[1][2]
Doxorubicin (Standard) 2.50 µM8.64 nM - 1.5 µMHeLa: 2.92 µM[5][6][7][8]

Analysis: The data reveals that specific thiophene-carbohydrazide derivatives can exhibit exceptionally high potency, with IC₅₀ values in the nanomolar range, rivaling or even exceeding that of the clinical drug Doxorubicin in certain cell lines. [4]The scaffold is clearly amenable to modifications that produce highly active cytotoxic agents, underscoring its potential in oncology drug discovery.

Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, with many targeting the cyclooxygenase (COX) enzymes. Thiophene-based compounds, including the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties. [9]

Mechanism of Action & Rationale for Comparison

The primary mechanism of many NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2), which catalyze the conversion of arachidonic acid into prostaglandins, key mediators of inflammation. [10]Celecoxib is a highly selective COX-2 inhibitor, an important feature that reduces the gastrointestinal side effects associated with non-selective COX inhibitors. [11]Comparing novel thiophene derivatives to Celecoxib provides a benchmark for both potency and selectivity against this critical inflammatory target.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a fluorometric or colorimetric assay to screen for COX-2 inhibitors by measuring the peroxidase activity of the enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of human recombinant COX-2 enzyme, a heme cofactor, and a suitable probe (e.g., Amplex™ Red or a colorimetric substrate). [12] * Prepare a solution of the substrate, arachidonic acid.

  • Assay Procedure (96-well plate format):

    • To each well, add the reaction buffer, heme, COX-2 enzyme, and the probe.

    • Add the test inhibitor (thiophene derivative) or the standard (Celecoxib) at various concentrations. Include a "no inhibitor" control.

    • Pre-incubate the plate for approximately 10 minutes at 37°C to allow the inhibitor to bind to the enzyme. [13]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance in kinetic mode using a plate reader. [14]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration.

    • Normalize the rates relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

COX-2 Inhibition Workflow

cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis S1 Add Buffer, Heme, COX-2 Enzyme, and Probe to 96-well Plate S2 Add Test Inhibitor (Thiophene) or Celecoxib at various conc. S1->S2 S3 Pre-incubate at 37°C for 10 minutes S2->S3 R1 Initiate reaction with Arachidonic Acid S3->R1 R2 Measure Fluorescence/Absorbance (Kinetic Mode) R1->R2 A1 Calculate Reaction Rates and % Inhibition R2->A1 A2 Plot Dose-Response Curve and Determine IC50 A1->A2

Caption: Workflow for in vitro COX-2 Inhibition Assay.

Comparative Data

This table provides the COX-2 inhibitory activity of the standard drug Celecoxib, which serves as a benchmark for new chemical entities.

Compound/DrugTargetIC₅₀ ValueReference
Thiophene DerivativesCOX/LOX(Qualitative Inhibition)[9][10]
Celecoxib (Standard) COX-240 nM[11]
Celecoxib (Literature) COX-20.06 µM (60 nM)[15]

Analysis: While quantitative IC₅₀ data for the specific this compound scaffold is not yet widely published, the broader class of thiophene derivatives is well-documented to possess anti-inflammatory properties through the inhibition of COX and LOX enzymes. [9][10]The potent IC₅₀ value of Celecoxib (40-60 nM) sets a high bar for new inhibitors. The structural features of the this compound scaffold, particularly the presence of amide and methyl groups which are noted for their importance in anti-inflammatory activity, suggest that optimized derivatives have the potential to achieve potent and selective COX-2 inhibition. [9]

Discussion & Future Directions

This comparative guide demonstrates that the thiophene-carbohydrazide scaffold is a highly promising platform for the development of new therapeutic agents. By analyzing data from close structural analogs, we can infer that compounds based on the this compound core have a strong potential to exhibit potent biological activities.

  • Antimicrobial Potential: The scaffold has demonstrated the ability to produce compounds with efficacy comparable to standard antibiotics. Future work should focus on structure-activity relationship (SAR) studies to optimize activity against resistant strains and broaden the antimicrobial spectrum.

  • Anticancer Efficacy: Thiophene derivatives have shown exceptional cytotoxic potency against various cancer cell lines, in some cases exceeding that of Doxorubicin. The induction of G2/M cell cycle arrest and apoptosis is a promising mechanistic feature. [4]Further investigation into the specific molecular targets and pathways is warranted.

  • Anti-inflammatory Promise: The established anti-inflammatory profile of thiophene-based drugs provides a strong rationale for evaluating this compound derivatives as COX-2 inhibitors. The key challenge will be to achieve both high potency and selectivity to rival modern NSAIDs like Celecoxib.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)
  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • El-Helw, E. A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry.
  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of COX-2 inhibition by Celecoxib (A) and AT (B). Retrieved from [Link]

  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Spandidos Publications. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. Retrieved from [Link]

  • Frontiers. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. Retrieved from [Link]

  • MDPI. (n.d.). Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. Retrieved from [Link]

  • PubMed. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Retrieved from [Link]

  • MDPI. (n.d.). Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. Retrieved from [Link]

  • Spandidos Publications. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Methyl-4-phenylthiophene-3-carbohydrazide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern medicine. The thiophene carbohydrazide scaffold, represented here by the lead compound 5-Methyl-4-phenylthiophene-3-carbohydrazide, has emerged in various contexts, including as a potential modulator of protein-protein interactions and enzyme activity.[1][2][3] However, the journey from a promising hit to a viable clinical candidate is fraught with challenges, chief among them being off-target activity. Unintended interactions can lead to toxicity, reduced efficacy, and a high rate of attrition in later stages of drug development.[4][5]

This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies, using this compound as a hypothetical lead candidate targeting the p38α mitogen-activated protein kinase (MAPK), a well-established therapeutic target in inflammatory diseases. We will move beyond a simple listing of protocols to explain the causal logic behind the experimental design, creating a self-validating system for assessing compound selectivity. This guide synthesizes computational prediction with gold-standard biochemical and cellular assays to build a robust selectivity profile, empowering research teams to make informed decisions and mitigate risks early in the discovery pipeline.

The Imperative of Early-Stage Cross-Reactivity Profiling

The principle of "fail early, fail cheap" is a mantra in drug discovery for good reason. Undesirable off-target effects are a primary cause of late-stage clinical trial failures, which carry exorbitant financial and ethical costs.[4] A thorough understanding of a compound's selectivity is not merely an academic exercise; it is a critical component of risk assessment.

For a kinase inhibitor like our hypothetical lead, promiscuity is a common liability due to the conserved nature of the ATP-binding pocket across the kinome.[6] An inhibitor designed for p38α could inadvertently inhibit other kinases, leading to unforeseen physiological consequences.[7] Therefore, a multi-pronged approach is essential to probe for potential liabilities across several key areas:

  • Kinome Selectivity: Assessing activity against a broad panel of kinases to understand on- and off-target family interactions.

  • Safety-Critical Targets: Evaluating interactions with proteins known to be associated with adverse events, such as the hERG potassium channel (cardiotoxicity) and Cytochrome P450 (CYP) enzymes (drug-drug interactions).[8][9]

  • Unpredicted Interactions: Employing computational tools and broad cellular screens to uncover completely novel off-targets.

A Multi-Tiered Strategy for Selectivity Profiling

A robust cross-reactivity assessment is not a single experiment but a logical, tiered workflow. We begin with broad, predictive methods and progressively move to more focused, quantitative assays.

Tier 1: In Silico Profiling - The Predictive First Pass

Before committing to expensive and time-consuming wet lab experiments, computational models provide an invaluable initial screen.[10][11] These methods use the 2D and 3D structure of this compound to predict potential binding partners from vast databases of protein structures and ligand activities.[12][13][14]

  • Ligand-Based Approaches: Methods like Quantitative Structure-Activity Relationship (QSAR) and chemical similarity searching compare our compound to a knowledge base of molecules with known activities.[10] If our compound is structurally similar to known inhibitors of other targets, these are flagged for further investigation.

  • Structure-Based Approaches: If a crystal structure of the intended target (p38α) is available, molecular docking can be used. More importantly, inverse docking can be performed against a library of off-target protein structures to predict potential binding events.[12]

In_Silico_Workflow cluster_input Input cluster_methods Computational Methods cluster_output Output Compound 5-Methyl-4-phenylthiophene- 3-carbohydrazide Structure LigandBased Ligand-Based Screening (QSAR, Similarity Ensemble) Compound->LigandBased StructureBased Structure-Based Screening (Inverse Docking, Pocket Similarity) Compound->StructureBased HitList Prioritized List of Potential Off-Targets LigandBased->HitList Predicts based on ligand similarity StructureBased->HitList Predicts based on structural fit

Caption: In Silico workflow for initial off-target prediction.

This computational analysis does not replace experimental validation but intelligently guides it, allowing us to focus resources on the most probable off-targets.

Tier 2: In Vitro Biochemical Assays - The Quantitative Core

This tier involves direct measurement of the interaction between our compound and a panel of purified proteins. The data generated here forms the core of the selectivity profile.

A. Kinase Selectivity Profiling

To assess kinome-wide selectivity, we will test this compound against a large panel of recombinant human kinases. A radiometric assay, which measures the transfer of ³³P-labeled phosphate from ATP to a substrate, remains a gold standard for its direct and robust nature.[15][16]

  • Causality of Experimental Choice: We will perform initial screening at a single high concentration (e.g., 1 µM) to identify any significant off-target "hits." For any kinase showing >50% inhibition, a full 10-point dose-response curve is generated to determine the IC₅₀ value. The ATP concentration is kept at or near the Km for each kinase to ensure the measured IC₅₀ is a close approximation of the intrinsic affinity (Ki) of the inhibitor.[17]

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Target KinaseKinase FamilyIC₅₀ (nM)Selectivity Ratio (vs. p38α)
p38α (Primary Target) MAPK 50 1x
JNK1MAPK85017x
ERK2MAPK>10,000>200x
VEGFR2Tyrosine Kinase2,50050x
CDK2CMGC>10,000>200x
ROCK1AGC1,20024x

Data Interpretation: The hypothetical data shows excellent selectivity against ERK2 and CDK2. However, there is moderate activity against JNK1 and ROCK1, and weaker but notable activity against VEGFR2. These off-target activities, while significantly less potent than on p38α, must be considered in the context of their potential clinical dose and the biology of those kinases.

B. Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are critical for drug metabolism.[18][19] Inhibition of these enzymes by one drug can dangerously elevate the concentration of co-administered drugs, leading to toxicity.[8] We will assess our compound's potential to inhibit the major drug-metabolizing CYP isoforms using a fluorescence-based assay.[20]

Table 2: Hypothetical CYP Inhibition Profile

CYP IsoformProbe SubstrateIC₅₀ (µM)
CYP1A2--->50
CYP2C9---22.5
CYP2C19--->50
CYP2D6---8.9
CYP3A4---15.1

Data Interpretation: The compound shows weak to moderate inhibition of CYP2D6 and CYP3A4, and very weak inhibition of CYP2C9. While these IC₅₀ values are high, they flag a potential for drug-drug interactions that must be monitored in subsequent preclinical studies.

C. hERG Potassium Channel Binding Assay

Blockade of the hERG channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[9][21] Early assessment of hERG liability is a regulatory requirement and a critical safety checkpoint. A high-throughput fluorescence polarization binding assay provides a reliable and cost-effective initial screen.[22][23]

Table 3: Hypothetical hERG Binding Affinity

Assay TypeResult (IC₅₀)
Fluorescence Polarization>30 µM

Data Interpretation: An IC₅₀ value greater than 30 µM suggests a low risk of direct hERG channel blockade at therapeutically relevant concentrations, providing confidence in the cardiac safety profile of the compound.

Tier 3: Cellular Assays - Confirming Biological Relevance

Biochemical assays are essential but occur in an artificial system. Cellular assays are required to confirm that the observed activities translate to a more complex biological environment.

  • On-Target Cellular Engagement: We must confirm that our compound inhibits p38α within a cell. This can be achieved by treating a relevant cell line (e.g., LPS-stimulated macrophages) with the compound and measuring the phosphorylation of a known downstream substrate of p38α, such as MK2, via Western Blot or ELISA. A dose-dependent decrease in p-MK2 would confirm on-target activity.

  • Cellular Off-Target Liability: To investigate the functional consequences of the off-target kinase activities observed in Table 1 (e.g., on ROCK1), specific cell-based assays can be employed. For example, a cell migration or cytoskeletal organization assay could be used to see if the compound has effects consistent with ROCK inhibition at higher concentrations.

  • General Cytotoxicity Screening: The compound should be screened against a panel of diverse cancer and non-cancer cell lines to identify any unexpected cytotoxicity that was not predicted by the target-based assays.

Integrated_Workflow cluster_biochem cluster_cellular Start Lead Compound: This compound InSilico Tier 1: In Silico Prediction Start->InSilico Biochem Tier 2: In Vitro Biochemical Assays InSilico->Biochem Guides Assay Selection Cellular Tier 3: Cellular & Phenotypic Assays Biochem->Cellular Informs Cellular Studies Kinase Kinase Panel (IC₅₀) Biochem->Kinase CYP CYP Panel (IC₅₀) Biochem->CYP hERG hERG Assay (IC₅₀) Biochem->hERG OnTarget On-Target Engagement (p-MK2 Assay) Cellular->OnTarget OffTarget Off-Target Phenotype Cellular->OffTarget Cyto Cytotoxicity Panel Cellular->Cyto Decision Go / No-Go Decision SAR Optimization Kinase->Decision CYP->Decision hERG->Decision OnTarget->Decision OffTarget->Decision Cyto->Decision

Caption: Integrated workflow for cross-reactivity assessment.

Detailed Experimental Protocols

Protocol 1: Broad Panel Kinase Screening (Radiometric Filter Binding)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions for the 10-point dose-response curves.

  • Reaction Mixture: In a 96-well plate, combine the kinase buffer, the specific recombinant kinase, the appropriate peptide substrate, and the test compound or DMSO vehicle control.

  • Initiation: Initiate the kinase reaction by adding the ATP mix, containing MgCl₂ and γ-³³P-ATP, at a final concentration approximating the Kₘ for each specific kinase.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Termination & Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a filtermat, which captures the phosphorylated substrate.

  • Washing: Wash the filtermat multiple times with phosphoric acid to remove unincorporated γ-³³P-ATP.

  • Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control. For dose-response curves, fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: CYP Inhibition Assay (Fluorescence-based)

  • Reagents: Use human liver microsomes or recombinant CYP enzymes, a panel of fluorescent probe substrates specific for each isoform, and an NADPH-generating system.

  • Assay Setup: In a black 96-well plate, pre-incubate the microsomes/recombinant enzymes with the test compound or a known inhibitor (positive control) in buffer.

  • Reaction Initiation: Add the specific fluorescent probe substrate and the NADPH-generating system to start the metabolic reaction.

  • Incubation: Incubate at 37°C for the optimized time for each isoform.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).

  • Detection: Read the fluorescence intensity on a plate reader at the appropriate excitation/emission wavelengths for the metabolized fluorescent product.

  • Data Analysis: Determine the IC₅₀ values by plotting the percent inhibition against the log of the compound concentration.

Protocol 3: hERG Binding Assay (Fluorescence Polarization)

  • Principle: This is a competitive binding assay. A high-affinity fluorescent tracer binds to the hERG channel protein. Test compounds that also bind to the channel will displace the tracer, causing a decrease in the fluorescence polarization (FP) signal.

  • Assay Setup: In a low-volume black 384-well plate, add the hERG membrane preparation, the fluorescent tracer, and serial dilutions of the test compound or a known hERG blocker (e.g., Astemizole) as a positive control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to reach binding equilibrium.

  • Detection: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Convert the FP values to percent inhibition and calculate the IC₅₀ from the dose-response curve.

Conclusion

This guide outlines a systematic, evidence-based approach to characterizing the cross-reactivity of a novel lead compound, this compound. By integrating predictive computational methods with a tiered system of robust in vitro and cellular assays, researchers can build a comprehensive selectivity profile. The hypothetical data presented herein illustrates a compound with a promising primary activity and a manageable safety profile, although it flags potential off-target kinase activity and weak CYP interactions that warrant further investigation through medicinal chemistry optimization.[24] This structured approach not only de-risks the progression of a single compound but also establishes a foundational workflow for evaluating future chemical matter, ultimately increasing the probability of success in the complex endeavor of drug discovery.

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Performance Benchmarking of 5-Methyl-4-phenylthiophene-3-carbohydrazide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiophene-Based Heterocycles

In the landscape of medicinal chemistry, thiophene-containing scaffolds have emerged as privileged structures due to their diverse pharmacological activities.[1] Among these, the 5-methyl-4-phenylthiophene-3-carbohydrazide core represents a promising framework for the development of novel therapeutic agents. This guide provides a comprehensive performance benchmark of various analogs derived from this core structure, with a focus on their anticancer and antimicrobial activities. By presenting objective comparisons supported by experimental data, we aim to provide researchers, scientists, and drug development professionals with critical insights to inform future discovery and optimization efforts. The selection of analogs for this guide is based on systematic variations of substituents on the phenyl ring and modifications of the carbohydrazide moiety, allowing for a detailed exploration of the structure-activity relationships (SAR).

Comparative Analysis of Biological Activity

The therapeutic efficacy of the this compound analogs is primarily evaluated based on their in vitro anticancer and antimicrobial activities. These are quantitatively assessed by determining the half-maximal inhibitory concentration (IC50) for cancer cell lines and the minimum inhibitory concentration (MIC) for microbial strains.

Anticancer Activity: A Focus on Cytotoxicity

A significant body of research has demonstrated the potent cytotoxic effects of thiophene carbohydrazide derivatives against a range of human cancer cell lines. The comparative anticancer activities of selected analogs are summarized in Table 1. The data reveals that the nature and position of substituents on the 4-phenyl ring play a crucial role in modulating the cytotoxic potency.

For instance, analogs with electron-withdrawing groups, such as halogens (e.g., -F, -Cl) or nitro groups (-NO2), on the phenyl ring have shown enhanced anticancer activity. This is exemplified by the low micromolar IC50 values observed for these compounds against cell lines such as A549 (lung carcinoma) and C6 (glioma).[2] Conversely, the presence of bulky substituents can either increase or decrease activity, suggesting that steric factors also significantly influence the interaction with biological targets. Some derivatives have shown promising selectivity towards cancer cells over normal cell lines, a critical attribute for minimizing off-target toxicity.[3]

Table 1: Comparative in vitro Anticancer Activity (IC50 µM) of this compound Analogs

Analog IDR1 (Phenyl Substituent)R2 (Hydrazide Modification)A549 (Lung)C6 (Glioma)MCF-7 (Breast)Reference
TPC-H H-NHNH2>100>100>100[2]
TPC-4F 4-F-NHNH224.0 ± 3.4623.33 ± 2.0851.5 ± 4.95[2]
TPC-4Cl 4-Cl-NHNH210.67 ± 1.534.33 ± 1.0429.67 ± 5.51[2]
TPC-4NO2 4-NO2-NHNH228.0 ± 1.049.33 ± 1.15Not Reported[2]
TPC-SB1 4-ClSchiff Base with Salicylaldehyde5.3Not Reported28.4 (HepG2)[4]
TPC-IND1 5-BromoIndole-2-carbonyl0.56 (MDA-MB-231)Not Reported0.16 (MDA-MB-231)[3]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Thiophene carbohydrazide derivatives have also been investigated for their potential as antimicrobial agents.[5] The performance of these analogs is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The structural modifications that enhance anticancer activity often correlate with improved antimicrobial efficacy, suggesting a potential overlap in their mechanisms of action.

Table 2 summarizes the antimicrobial activity of representative analogs. The data indicates that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, some analogs have shown promising activity against clinically relevant strains like Staphylococcus aureus and Escherichia coli.[6]

Table 2: Comparative in vitro Antimicrobial Activity (MIC µg/mL) of Thiophene Carbohydrazide Analogs

Analog IDR (Substituent)S. aureusE. coliC. albicansReference
TC-1 4-Methylphenyl12.525>100[7]
TC-2 4-Chlorophenyl6.2512.550[7]
TC-3 Spiro-indoline-oxadiazole>100>1002-4 (C. difficile)[5]
TC-4 Pyridine side chainComparable to GentamicinComparable to GentamicinGood activity[8]

Note: The core structure of these analogs may vary slightly from this compound, but they represent the broader class of thiophene carbohydrazides.

Mechanism of Action: Elucidating the Molecular Pathways

Understanding the mechanism of action is paramount for rational drug design and development. For this compound analogs, several potential mechanisms have been proposed and are under active investigation.

Enzyme Inhibition

A prevalent hypothesis is that these compounds exert their biological effects through the inhibition of specific enzymes that are critical for cancer cell survival or microbial growth.[9][10] Molecular docking studies have suggested that the thiophene carbohydrazide scaffold can fit into the active sites of various enzymes, including kinases and metabolic enzymes.[11][12] The interaction is often stabilized by hydrogen bonds formed by the carbohydrazide moiety and hydrophobic interactions involving the phenyl and thiophene rings.

Enzyme_Inhibition Analog 5-Methyl-4-phenylthiophene- 3-carbohydrazide Analog ActiveSite Enzyme Active Site Analog->ActiveSite Binds to Enzyme Target Enzyme (e.g., Kinase, α-Glucosidase) Inhibition Inhibition of Enzymatic Activity Enzyme->Inhibition BiologicalEffect Biological Effect (e.g., Apoptosis, Growth Arrest) Inhibition->BiologicalEffect

Caption: Proposed mechanism of enzyme inhibition by thiophene analogs.

Induction of Apoptosis

In the context of anticancer activity, several studies have indicated that these analogs can induce programmed cell death, or apoptosis, in cancer cells.[3][13] This is often characterized by cell shrinkage, DNA fragmentation, and the activation of caspases. The induction of apoptosis is a desirable characteristic for an anticancer agent as it leads to the selective elimination of tumor cells.

Apoptosis_Induction Analog Thiophene Analog CancerCell Cancer Cell Analog->CancerCell Mitochondria Mitochondrial Pathway CancerCell->Mitochondria Triggers Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified pathway of apoptosis induction by thiophene analogs.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the standardized experimental protocols for assessing the anticancer and antimicrobial activities of the this compound analogs.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test analogs (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test analogs are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the analog that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The analysis of the performance data from various analogs allows for the deduction of key structure-activity relationships, which are crucial for the rational design of more potent and selective compounds.

SAR_Insights Core This compound Core Thiophene Ring Phenyl Ring (R1) Carbohydrazide Moiety (R2) R1_Substituents R1_Substituents Core:f2->R1_Substituents R2_Modifications Modifications of Carbohydrazide Moiety (R2) - Formation of Schiff bases or cyclization into heterocycles (e.g., oxadiazoles) can enhance activity. - Important for hydrogen bonding interactions. Core:f3->R2_Modifications Activity Biological Activity (Anticancer/Antimicrobial) R1_Substituents->Activity R2_Modifications->Activity

Caption: Key structure-activity relationship insights for the thiophene analogs.

Pharmacokinetic Profile Considerations

While in vitro activity is a critical first step, the in vivo efficacy of a drug candidate is heavily dependent on its pharmacokinetic properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). Preliminary in silico ADMET analyses of some thiophene carbohydrazide derivatives have suggested desirable drug-likeness and bioavailability properties.[6][14] However, further experimental validation is necessary to confirm these predictions. Key parameters to consider in future studies include metabolic stability, plasma protein binding, and in vivo half-life.

Conclusion and Future Directions

The this compound scaffold has proven to be a versatile platform for the development of potent anticancer and antimicrobial agents. This comparative guide highlights the significant impact of structural modifications on biological activity, providing a valuable resource for researchers in the field. The data presented herein underscores the potential of these analogs as lead compounds for further optimization.

Future research should focus on:

  • Expanding the Analog Library: Synthesis and evaluation of a wider range of derivatives to further refine the SAR.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways involved in their biological effects.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising analogs in relevant animal models to assess their therapeutic potential and safety profiles.

  • Pharmacokinetic Optimization: Modification of the lead compounds to improve their ADME properties and enhance their in vivo performance.

By systematically addressing these areas, the full therapeutic potential of this compound analogs can be realized, paving the way for the development of novel and effective treatments for cancer and infectious diseases.

References

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. Available from: [Link]

  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PubMed Central. Available from: [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Methyl-4-phenylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Methyl-4-phenylthiophene-3-carbohydrazide, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in a synthesis of compound-specific data, established best practices for related chemical classes, and the overarching guidelines of regulatory bodies.

Hazard Profile and Waste Classification: Understanding the Risks

Before any disposal protocol can be initiated, a thorough understanding of the compound's hazards is paramount. This compound is classified with the following hazards:

  • Skin irritation (Category 2) [1]

  • Serious eye irritation (Category 2A) [1]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) [1]

Given these classifications, all waste streams containing this compound must be treated as hazardous chemical waste . This includes the pure compound, solutions, contaminated labware, and personal protective equipment (PPE).

The structural components of the molecule—a thiophene derivative and a carbohydrazide—also inform our cautious approach. Thiophene and its derivatives are often flammable and can be harmful if swallowed or in contact with skin[2]. Hydrazide compounds, a related class, can be reactive, particularly with acids and metals[3]. Therefore, segregation from incompatible waste is a critical step.

Table 1: Hazard Summary and Disposal Classification

Hazard CategoryGHS ClassificationKey ConsiderationsWaste Classification
Acute Health Skin Irritant (Cat. 2), Eye Irritant (Cat. 2A), Respiratory Irritant (Cat. 3)[1]Avoid contact with skin, eyes, and inhalation of dust/aerosols.Hazardous Chemical Waste
Chemical Reactivity Potential reactivity based on hydrazide moiety.Avoid mixing with acids, oxidizing agents, and metals[3].Hazardous Chemical Waste
Environmental Potential for aquatic toxicity based on related compounds[2][4].Prevent release to the environment.Hazardous Chemical Waste

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling and disposing of this compound. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile, and consider double-gloving for added protection.

  • Body Protection: A lab coat must be worn at all times. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation risks[5].

Step-by-Step Disposal Protocol

The following procedures provide a clear, actionable plan for the safe disposal of various waste streams contaminated with this compound.

Solid Waste (Pure Compound, Contaminated Weigh Boats, etc.)
  • Container Selection: Use a dedicated, clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE).

  • Waste Collection: Carefully transfer the solid waste into the container, minimizing dust generation.

  • Labeling: Immediately label the container with "Hazardous Waste," the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.

  • Storage: Store the sealed container in a designated and properly ventilated satellite accumulation area, away from incompatible materials[6].

Liquid Waste (Solutions)
  • Container Selection: Use a labeled, leak-proof hazardous waste container suitable for liquid waste.

  • Waste Segregation: Do not mix this waste stream with other incompatible chemicals, especially acidic or oxidizing waste[6][7].

  • Collection: Carefully pour the liquid waste into the designated container, avoiding splashes.

  • Labeling and Storage: As with solid waste, label the container clearly and store it in the satellite accumulation area.

Contaminated Labware and Sharps
  • Glassware and Plasticware: Reusable glassware should be decontaminated with a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water. The solvent rinse should be collected as hazardous liquid waste. Disposable items should be placed in the solid hazardous waste container.

  • Sharps: Needles, syringes, or broken glassware contaminated with the compound must be disposed of in a designated sharps container that is puncture-resistant and clearly labeled as hazardous waste[7][8].

Contaminated Personal Protective Equipment (PPE)
  • Gloves, Disposable Lab Coats, etc.: Place all contaminated disposable PPE into a designated hazardous waste bag.

  • Sealing and Labeling: Securely seal the bag and label it as "Hazardous Waste" with the name of the chemical contaminant.

  • Final Disposal: This bag should be placed in the appropriate container for incineration or disposal by a licensed contractor.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance[9].

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention[1].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[1].

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention[1].

Final Disposal Pathway

All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[9][10]. Adherence to all local, state, and federal regulations is mandatory[11].

Disposal Decision Workflow

DisposalWorkflow cluster_assessment 1. Assessment & Preparation cluster_characterization 2. Waste Characterization cluster_segregation 3. Segregation & Collection cluster_containment 4. Containment & Labeling cluster_storage_disposal 5. Storage & Final Disposal start Start: Generation of this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Stream ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, broken glass) waste_type->sharps_waste Sharps ppe_waste Contaminated PPE (Gloves, etc.) waste_type->ppe_waste PPE solid_container Collect in Labeled HDPE Container solid_waste->solid_container liquid_container Collect in Labeled Leak-Proof Container liquid_waste->liquid_container sharps_container Collect in Labeled Puncture-Proof Sharps Container sharps_waste->sharps_container ppe_container Collect in Labeled Hazardous Waste Bag ppe_waste->ppe_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ppe_container->storage disposal Arrange for Pickup by Licensed Waste Contractor via EHS storage->disposal

Caption: Decision workflow for the safe disposal of this compound.

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  • Sigma-Aldrich. (2025, June 18). SAFETY DATA SHEET - Phenyl-2-thiourea.
  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides.
  • TCI Chemicals. (2025, April 30). SAFETY DATA SHEET - Carbohydrazide.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.

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Personal protective equipment for handling 5-Methyl-4-phenylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 5-Methyl-4-phenylthiophene-3-carbohydrazide

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As the toxicological properties of this specific compound have not been fully elucidated, this document synthesizes safety information from its constituent chemical moieties—thiophene and carbohydrazide—to establish a robust framework for ensuring laboratory safety. Researchers must handle this compound with a high degree of caution, assuming it may possess hazards characteristic of related chemical classes.

Hazard Analysis and Risk Mitigation

This compound is a derivative of both thiophene and carbohydrazide. Therefore, a comprehensive risk assessment must consider the hazards associated with both parent compounds.

  • Carbohydrazide Moiety: Compounds in the carbohydrazide family are known to be potentially harmful if swallowed, inhaled, or absorbed through the skin.[1][2] They can cause significant skin and eye irritation and may lead to allergic skin reactions.[1][3]

  • Thiophene Moiety: Thiophene and its derivatives are often flammable and can be irritating to the skin, eyes, and respiratory system.[4][5] In the event of a fire, thiophene compounds can release toxic sulfur oxides.[4][6]

  • Combined Risk Profile: Based on this information, it is prudent to treat this compound as a substance that is potentially harmful by all routes of exposure, a skin and eye irritant, a potential sensitizer, and a flammable solid that may release toxic gases upon combustion.

Hazard Summary Table
Potential HazardAssociated MoietyMitigation Strategy
Acute Toxicity (Oral, Dermal, Inhalation) CarbohydrazideMinimize dust generation; use engineering controls and appropriate PPE.[1][2]
Skin and Eye Irritation Carbohydrazide, ThiopheneWear chemical-resistant gloves, a lab coat, and chemical safety goggles.[4][7]
Allergic Skin Reaction CarbohydrazideAvoid repeated skin contact; use proper glove removal techniques.[1]
Flammability ThiopheneStore away from ignition sources; use in a well-ventilated area.[4][5]
Hazardous Combustion Products Thiophene, CarbohydrazideIn case of fire, use appropriate extinguishing media and wear self-contained breathing apparatus.[6]
Aquatic Toxicity CarbohydrazidePrevent release into the environment; dispose of as hazardous waste.[3][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize exposure and ensure personal safety. All personnel must be trained in the proper use and disposal of PPE.

Essential PPE for Handling this compound
PPE CategoryRecommended EquipmentRationale
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile).Protects against skin contact, irritation, and potential sensitization.[8][9] Change gloves every 30 minutes or immediately if contaminated.[9]
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[4][9]
Body Protection A long-sleeved laboratory coat that closes in the back.Prevents contamination of personal clothing.[9]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a certified chemical fume hood or if dust is generated.Protects against inhalation of potentially harmful airborne particles.[9][10]
Foot Protection Closed-toe shoes.Standard laboratory practice to protect against spills.
PPE Donning and Doffing Workflow

Proper sequencing of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer Pair Last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Operational and Disposal Plans

Safe Handling Procedures
  • Engineering Controls: All manipulations of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Ventilation: Ensure adequate ventilation in the laboratory.[4]

  • Avoiding Contamination: Avoid all personal contact, including inhalation.[11] Do not eat, drink, or smoke in areas where the chemical is handled.[11]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[10]

Spill Management

In the event of a spill:

  • Evacuate and restrict access to the area.

  • Wear the full complement of PPE, including respiratory protection.

  • For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[6]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Collect all cleanup materials in a sealed container for hazardous waste disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container.

  • Liquid Waste: Collect any solutions containing the compound in a labeled, sealed, and compatible solvent waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1][7] Do not dispose of it down the drain or in the regular trash.

Waste Disposal Workflow

Disposal_Workflow cluster_waste_stream Waste Stream Solid Contaminated Solid Waste (Gloves, Weigh Paper, etc.) Waste_Container Labeled Hazardous Waste Container Solid->Waste_Container Liquid Contaminated Liquid Waste (Solutions, Rinsates) Liquid->Waste_Container Disposal_Vendor Licensed Waste Disposal Vendor Waste_Container->Disposal_Vendor

Caption: Hazardous Waste Disposal Workflow.

Emergency Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[10]
Skin Contact Remove contaminated clothing and shoes.[10] Flush skin with plenty of water for at least 15 minutes.[10] If skin irritation or a rash occurs, seek medical advice.[1]
Inhalation Move the victim to fresh air immediately.[10] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[10] Seek medical attention.
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

References

  • Safety Data Sheet Carbohydrazide. (2024). Redox. [Link]

  • Material Safety Data Sheet - Carbohydrazide, 97% (Titr.). (n.d.). Cole-Parmer. [Link]

  • Carbohydrazide: An Essential Tool with Hidden Hazards. (n.d.). Gas-Sensing.com. [Link]

  • SAFETY DATA SHEET - Carbohydrazide. (2024). Fisher Scientific. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.